Product packaging for Isepamicin Sulfate(Cat. No.:CAS No. 67814-76-0)

Isepamicin Sulfate

Cat. No.: B000235
CAS No.: 67814-76-0
M. Wt: 667.7 g/mol
InChI Key: DDXRHRXGIWOVDQ-MGAUJLSLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isepamicin Sulfate is a semi-synthetic aminoglycoside antibacterial agent valued in research for its broad-spectrum activity and utility in studying antibiotic resistance. Its primary mechanism of action involves high-affinity binding to the bacterial 30S ribosomal subunit. This binding disrupts the initiation complex during protein synthesis and causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into nascent peptide chains. The subsequent production of aberrant, non-functional proteins results in bacterial cell death, characterizing the compound's bactericidal effect . The core research value of this compound lies in its ability to combat strains of Gram-negative bacteria that have developed resistance to other aminoglycosides, such as those producing type I 6'-acetyltransferase . Its antibacterial spectrum in vitro primarily includes Enterobacteriaceae and staphylococci, while anaerobes, Neisseriaceae, and streptococci are typically resistant . This profile makes it a crucial tool for investigating multidrug-resistant infections, including studies on septicemia, pneumonia, and complicated urinary tract infections . From a pharmacological perspective, this compound is noted for its concentration-dependent bactericidal activity and a several-hour-long post-antibiotic effect . It is not metabolized in the body and is eliminated renally, with a half-life of approximately 2-3 hours in subjects with normal renal function . Although it is one of the less toxic aminoglycosides, research applications should account for its potential to induce nephrotoxicity and ototoxicity, effects common to this drug class . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H45N5O16S B000235 Isepamicin Sulfate CAS No. 67814-76-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXRHRXGIWOVDQ-MGAUJLSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N5O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67814-76-0, 393574-17-9
Record name D-Streptamine, O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-3-amino-2-hydroxy-1-oxopropyl]-2-deoxy-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67814-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isepamicin monosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393574179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISEPAMICIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2L211KBUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isepamicin Sulfate: A Technical Guide to its Mechanism of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Isepamicin Sulfate is a potent, semi-synthetic aminoglycoside antibiotic with broad-spectrum bactericidal activity, particularly against Gram-negative pathogens, including strains resistant to other aminoglycosides like amikacin and gentamicin.[1][2] Its efficacy stems from its targeted disruption of bacterial protein synthesis. Like other aminoglycosides, Isepamicin binds with high affinity to the 30S subunit of the bacterial ribosome.[1][3] This interaction occurs at the aminoacyl-tRNA acceptor site (A-site) and induces a conformational change that impairs the ribosome's proofreading ability.[4] The result is a significant increase in the misreading of the mRNA codon, leading to the synthesis of aberrant, non-functional, or truncated proteins.[1][4] These faulty proteins can compromise the integrity of the bacterial cell membrane, ultimately causing cell death.[1][5] Furthermore, Isepamicin impedes the translocation of peptidyl-tRNA, further halting protein synthesis.[3] A key clinical advantage of Isepamicin is its structural modification, which renders it a poor substrate for many aminoglycoside-modifying enzymes, a common mechanism of bacterial resistance.[1] This guide provides an in-depth examination of these molecular mechanisms, supported by quantitative data and experimental methodologies.

The Bacterial Ribosome: The Primary Target

The bacterial 70S ribosome, the cellular machinery for protein synthesis, is a primary target for many clinically vital antibiotics.[6][7] It is composed of two subunits: the large 50S subunit and the small 30S subunit.[6] Isepamicin's activity is directed at the 30S subunit, which plays a crucial role in the decoding of genetic information from mRNA.[3][8] The decoding center, also known as the A-site, is a highly conserved region within the 16S ribosomal RNA (rRNA) of the 30S subunit.[9][10] This site is responsible for binding the incoming aminoacyl-tRNA that matches the mRNA codon, ensuring the fidelity of translation.[10] By targeting this critical functional center, aminoglycosides like Isepamicin effectively disrupt the entire process of protein synthesis.[11]

graph TD {
    graph [rankdir="LR", splines=ortho, nodesep=0.4];
    node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
    edge [fontname="Arial", fontsize=10];

}

Signaling pathway of Isepamicin-induced protein miscoding leading to bacterial cell death.
Inhibition of Translocation and Ribosome Recycling

In addition to causing miscoding, aminoglycosides inhibit the translocation step of elongation.[3][12] Translocation is the coordinated movement of the tRNAs and mRNA through the ribosome, freeing the A-site for the next codon. By binding to the decoding center, Isepamicin restricts the necessary conformational changes of the 30S subunit, thereby impeding this movement and stalling protein synthesis.[3][8]

Furthermore, some aminoglycosides possess a secondary binding site on helix 69 (H69) of the 23S rRNA in the 50S subunit.[6][12] This interaction is crucial for inhibiting ribosome recycling, the process where the ribosome is disassembled from the mRNA after translation termination.[12] By stabilizing the intersubunit bridge, the antibiotic prevents the action of Ribosome Recycling Factor (RRF), effectively trapping ribosomes in an inactive state and depleting the pool of available ribosomes for new rounds of translation.[12]

Quantitative Analysis of Aminoglycoside-Ribosome Interactions

Parameter Isepamicin Gentamicin Paromomycin Amikacin Reference
Class AminoglycosideAminoglycosideAminoglycosideAminoglycoside[1][9]
Primary Target 30S A-Site (h44)30S A-Site (h44)30S A-Site (h44)30S A-Site (h44)[9][13]
Binding Affinity (Kd) Not specified~1.7 µM~0.2 µMNot specified[14]
Clinical Breakpoints (mg/L) ≤8 (Susceptible), 16 (Intermediate)Not specifiedNot specifiedNot specified[2]
Proposed Trough Conc. (mg/L) <5Not specifiedNot specifiedNot specified[2]
Proposed Peak Conc. (mg/L) >40Not specifiedNot specifiedNot specified[2]

Note: Binding affinity data is from studies on E. coli ribosomes and may vary between bacterial species. Clinical data provides context for therapeutic concentrations.

Key Experimental Protocols

The elucidation of Isepamicin's mechanism of action relies on a combination of structural biology, biochemical assays, and microbiological testing. Below are methodologies for key experiments.

Protocol: Structural Analysis via X-ray Crystallography

This method provides atomic-level resolution of the antibiotic bound to its ribosomal target.

  • Ribosome Purification: Isolate and purify 70S ribosomes or 30S ribosomal subunits from a bacterial source (e.g., Thermus thermophilus or Escherichia coli).

  • Crystallization: Grow high-quality crystals of the ribosomal subunits under specific buffer and temperature conditions.[15]

  • Complex Formation: Prepare the antibiotic-ribosome complex by soaking the pre-formed crystals in a cryo-protectant solution containing a saturating concentration of this compound.[15]

  • Data Collection: Flash-freeze the soaked crystals in liquid nitrogen. Collect X-ray diffraction data using a synchrotron beamline.[15]

  • Structure Determination: Process the diffraction data and solve the electron density map. Refine the atomic model of the ribosome-Isepamicin complex to visualize the precise interactions between the drug and the rRNA nucleotides.[15]

Crystallography_Workflow A Purify 30S Ribosomal Subunits B Grow Ribosome Crystals A->B C Soak Crystals in Isepamicin Solution B->C D Flash-Freeze Crystal in Liquid Nitrogen C->D E Collect X-ray Diffraction Data D->E F Solve Electron Density Map & Refine Structure E->F G Atomic Model of Drug-Ribosome Complex F->G

Experimental workflow for determining the structure of Isepamicin bound to the 30S ribosomal subunit.
Protocol: In Vitro Translation Inhibition (Toeprinting Assay)

This biochemical assay measures the ability of an antibiotic to inhibit specific steps of translation, such as translocation.

  • Complex Formation: Form a pre-translocation complex (PRE) by incubating programmed ribosomes (e.g., from E. coli) with a specific mRNA template, an initiator tRNA (tRNAfMet) in the P-site, and an aminoacyl-tRNA (N-acetyl-Phe-tRNAPhe) in the A-site.[12]

  • Inhibition Reaction: Initiate translocation by adding elongation factor G (EF-G) and GTP. Run parallel reactions with varying concentrations of this compound.[12]

  • Primer Extension: Add a radiolabeled DNA primer that is complementary to a downstream sequence on the mRNA. Use reverse transcriptase to synthesize cDNA. The enzyme will stop when it encounters the leading edge of the ribosome, creating a "toeprint".[12]

  • Analysis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis and visualize using autoradiography. The position and intensity of the toeprint bands indicate the location of the ribosome and the extent of translocation inhibition.[12]

Protocol: Ribosome Recycling Assay

This assay specifically measures the inhibition of the final stage of translation.

  • Post-Termination Complex Formation: Incubate ribosomes with an mRNA template and a 3'-radiolabeled tRNA to form a stable complex mimicking a ribosome stalled at a stop codon.[12]

  • Recycling Reaction: Initiate ribosome recycling by diluting the complex into a buffer containing Ribosome Recycling Factor (RRF), Elongation Factor G (EF-G), Initiation Factor 3 (IF3), and GTP. Include varying concentrations of Isepamicin in parallel reactions.[12]

  • Separation: Use a double-membrane filtration method to separate the released, radiolabeled tRNA from the ribosome-bound tRNA.[12]

  • Quantification: Quantify the radioactivity in the filtrate (released tRNA) and on the filter (bound tRNA) using a scintillation counter. Calculate the percentage of inhibition based on the amount of tRNA released in the presence of Isepamicin compared to the control.[12]

Conclusion

The mechanism of action of this compound is a robust and multifaceted process centered on the high-affinity binding to the bacterial 30S ribosomal subunit's A-site. This interaction triggers a cascade of events, including the profound disruption of translational accuracy, the inhibition of ribosomal translocation, and the potential blockage of ribosome recycling. The resulting synthesis of toxic, aberrant proteins leads to rapid, bactericidal activity. Isepamicin's efficacy, particularly against resistant pathogens, is enhanced by its chemical structure, which protects it from enzymatic inactivation. A thorough understanding of these intricate molecular interactions is paramount for overcoming antibiotic resistance and guiding the development of next-generation therapeutics that target the bacterial ribosome.

References

Isepamicin: A Technical Guide to a Semi-Synthetic Aminoglycoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, including strains resistant to other aminoglycosides.[2][3] This technical guide provides an in-depth overview of isepamicin, including its synthesis, mechanism of action, antimicrobial spectrum, and clinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction

Isepamicin, also known as Sch 21420 or 1-N-HAPA-gentamicin B, is a significant advancement in the aminoglycoside class of antibiotics.[4] Developed to overcome resistance mechanisms that inactivate other aminoglycosides, isepamicin demonstrates stability against many aminoglycoside-modifying enzymes.[4][5] Its primary clinical indications include severe systemic infections such as septicemia, pneumonia, and complicated urinary tract infections.[2] The World Health Organization has classified it as a Critically Important Antimicrobial for human medicine.[6]

Synthesis of Isepamicin

Isepamicin is synthesized from gentamicin B through a semi-synthetic process. The core of this process involves the acylation of the 1-amino group of the deoxystreptamine ring of gentamicin B.

General Synthetic Scheme

A common method for the synthesis of isepamicin involves the following key steps:

  • Protection of Amino Groups: The 3 and 6' amino groups of gentamicin B are selectively protected. One method utilizes zinc pivalate to form a complex, followed by reaction with benzyloxycarbonyloxysuccinimide.

  • Acylation: The unprotected 1-amino group is then acylated with an N-substituted isoserine compound.

  • Deprotection: The protecting groups are removed to yield isepamicin.

Another patented method involves the interaction of gentamicin B with N-tert-butyroxycarbonyloxy-phthalimide to obtain 3,6'-di-N-tert-butoxycarbonyl-gentamicin B. This is followed by the addition of N-(S-β-benzyloxycarbonylamino-α-hydroxypropionyloxy) succinimide. The final steps involve hydrogenation in the presence of a palladium catalyst and treatment with trifluoroacetic acid to yield isepamicin.[7]

A more recent patented method describes the following steps:

  • Gentamicin B is used as the starting material and is protected with trimethylsilyl ethoxycarbonyl chloride.

  • The intermediate then reacts with N,N-dicyclohexylamine and is coupled with N-phthalic anhydride-(S)-isoserine.

  • The resulting product is de-protected and acidified with sulfuric acid to obtain the crude product, which is then recrystallized to yield isepamicin sulfate.[8]

Mechanism of Action

Similar to other aminoglycosides, isepamicin's mechanism of action involves the inhibition of bacterial protein synthesis.[2] This process is initiated by the binding of isepamicin to the 30S ribosomal subunit of bacteria.[2][9] This binding event interferes with the initiation complex of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins.[2] The accumulation of these aberrant proteins disrupts the bacterial cell membrane, ultimately resulting in cell death.[2]

A key feature of isepamicin is its ability to evade many of the common aminoglycoside-modifying enzymes that confer resistance to other drugs in this class.[2]

Isepamicin Mechanism of Action cluster_bacterium Bacterial Cell Isepamicin Isepamicin 30S_Ribosome 30S Ribosomal Subunit Isepamicin->30S_Ribosome Binds to mRNA_Misreading mRNA Misreading 30S_Ribosome->mRNA_Misreading Induces Aberrant_Proteins Aberrant Protein Synthesis mRNA_Misreading->Aberrant_Proteins Leads to Membrane_Disruption Cell Membrane Disruption Aberrant_Proteins->Membrane_Disruption Causes Cell_Death Cell_Death Membrane_Disruption->Cell_Death Results in Clinical_Trial_Workflow Patient_Enrollment Patient Enrollment (Complicated UTI) Randomization Randomization Patient_Enrollment->Randomization Isepamicin_Arm Isepamicin Treatment Arm (e.g., 15 mg/kg once daily) Randomization->Isepamicin_Arm Comparator_Arm Comparator Treatment Arm (e.g., Amikacin 7.5 mg/kg twice daily) Randomization->Comparator_Arm Efficacy_Assessment Efficacy Assessment (Clinical & Bacteriological) Isepamicin_Arm->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Renal & Auditory) Isepamicin_Arm->Safety_Assessment Comparator_Arm->Efficacy_Assessment Comparator_Arm->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Results Results Data_Analysis->Results

References

Isepamicin Sulfate: A Technical Guide to its Spectrum of Activity Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isepamicin, a semi-synthetic aminoglycoside derived from gentamicin B, demonstrates potent in vitro activity against a wide spectrum of clinically significant Gram-negative bacteria.[1][2] Its notable stability against many aminoglycoside-modifying enzymes (AMEs) allows it to retain efficacy against strains resistant to other aminoglycosides like gentamicin and tobramycin.[1][2] This technical guide provides an in-depth analysis of Isepamicin Sulfate's antimicrobial spectrum, focusing on quantitative susceptibility data, detailed experimental protocols for its evaluation, and the molecular basis of its activity.

Introduction

This compound is an aminoglycoside antibiotic recognized for its broad-spectrum efficacy, particularly against Gram-negative pathogens.[3] It is structurally similar to amikacin and is valued for its resistance to enzymatic inactivation, a common mechanism of resistance to other aminoglycosides.[1][2] This attribute makes Isepamicin a crucial agent in treating severe nosocomial infections, including septicemia, pneumonia, and complicated urinary tract infections, often caused by multidrug-resistant bacteria.[3]

Mechanism of Action

The primary mechanism of action for Isepamicin, like other aminoglycosides, involves the inhibition of bacterial protein synthesis. The molecule binds to the A-site on the 16S rRNA of the bacterial 30S ribosomal subunit.[1][3] This interaction leads to several downstream effects that are ultimately bactericidal:

  • Interference with the initiation complex: It disrupts the formation of the translation initiation complex.[3]

  • mRNA misreading: The binding of Isepamicin causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3]

  • Production of aberrant proteins: The synthesis of non-functional or truncated proteins disrupts essential cellular processes, including cell membrane integrity, leading to bacterial cell death.[3]

cluster_bacterium Gram-negative Bacterium Isepamicin Isepamicin Sulfate OuterMembrane Outer Membrane (Porin Channel) Isepamicin->OuterMembrane Enters via PeriplasmicSpace Periplasmic Space OuterMembrane->PeriplasmicSpace InnerMembrane Inner Membrane PeriplasmicSpace->InnerMembrane Ribosome 30S Ribosomal Subunit InnerMembrane->Ribosome Transported across Protein Aberrant Protein Synthesis Ribosome->Protein Inhibits & causes mRNA mRNA mRNA->Ribosome Translates Death Bacterial Cell Death Protein->Death Leads to

Figure 1: Mechanism of action of this compound.

In Vitro Spectrum of Activity

Isepamicin has demonstrated significant in vitro activity against a broad range of Gram-negative bacteria. Its potency is often comparable or superior to other aminoglycosides, particularly against strains producing aminoglycoside-modifying enzymes.

Enterobacteriaceae

Isepamicin is highly active against most members of the Enterobacteriaceae family. This includes common pathogens such as Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Serratia marcescens, Proteus mirabilis, Morganella morganii, and Citrobacter freundii.[4][5] Notably, it retains activity against many extended-spectrum β-lactamase (ESBL) and AmpC β-lactamase-producing isolates.

Table 1: In Vitro Activity of Isepamicin and Comparators Against Enterobacteriaceae

Organism (No. of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference
Enterobacteriaceae (154) Isepamicin -Lowest among tested -[6]
Amikacin---[6]
Gentamicin---[6]
Tobramycin---[6]
Escherichia coli (31) Isepamicin 24100[4]
Amikacin24100[4]
Gentamicin0.5196.8[4]
Tobramycin0.5193.5[4]
Klebsiella pneumoniae (31) Isepamicin 2893.5[4]
Amikacin2893.5[4]
Gentamicin1>12874.2[4]
Tobramycin112877.4[4]
Enterobacter cloacae (30) Isepamicin 2496.7[4]
Amikacin2496.7[4]
Gentamicin16486.7[4]
Tobramycin1893.3[4]
Serratia marcescens (31) Isepamicin 4893.5[4]
Amikacin4893.5[4]
Gentamicin2890.3[4]
Tobramycin2890.3[4]
Morganella morganii (21) Isepamicin 12100[4]
Amikacin12100[4]
Gentamicin24100[4]
Tobramycin12100[4]
Citrobacter freundii (10) Isepamicin 24100[4]
Amikacin24100[4]
Gentamicin0.51100[4]
Tobramycin0.51100[4]
Non-Fermentative Gram-negative Bacilli

Isepamicin also exhibits good activity against many non-fermentative Gram-negative bacilli, which are often responsible for opportunistic and nosocomial infections. This includes activity against Pseudomonas aeruginosa and Acinetobacter species.

Table 2: In Vitro Activity of Isepamicin and Comparators Against Non-Fermentative Gram-negative Bacilli

Organism (No. of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference
Non-fermenters (93) Isepamicin -Lowest among tested 76.3[6]
Amikacin--72.1[6]
Gentamicin--59.1[6]
Tobramycin--61.3[6]
Pseudomonas aeruginosa (31) Isepamicin 41680.6[4]
Amikacin41677.4[4]
Gentamicin212867.7[4]
Tobramycin11677.4[4]
Acinetobacter baumannii (31) Isepamicin 43264.5[4]
Amikacin86458.1[4]
Gentamicin8>12845.2[4]
Tobramycin8>12841.9[4]

Experimental Protocols

The determination of Isepamicin's in vitro activity is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods, such as broth microdilution and agar dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Isepamicin Dilutions: a. Prepare a stock solution of this compound. b. Perform serial twofold dilutions of Isepamicin in CAMHB in the wells of the microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Inoculate each well (containing 100 µL of the diluted antibiotic) with 10 µL of the prepared inoculum. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of Isepamicin at which there is no visible growth.

cluster_workflow Broth Microdilution Experimental Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Isepamicin in Microtiter Plate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Figure 2: Broth microdilution workflow.

Agar Dilution Method

This reference method involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

Procedure:

  • Preparation of Antibiotic-Containing Plates: a. Prepare serial twofold dilutions of Isepamicin. b. Add 2 mL of each antibiotic dilution to 18 mL of molten MHA (cooled to 45-50°C). c. Pour the mixture into sterile petri dishes and allow them to solidify. d. Prepare a control plate with no antibiotic.

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Further dilute to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation and Incubation: a. Spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the agar plates, delivering about 10⁴ CFU per spot. b. Allow the inoculum spots to dry before inverting the plates. c. Incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: a. The MIC is the lowest concentration of Isepamicin that completely inhibits visible growth. A faint haze or one or two colonies at the inoculation spot is disregarded.

Resistance Mechanisms

The primary mechanism of resistance to aminoglycosides in Gram-negative bacteria is enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). These enzymes, which include acetyltransferases (AAC), phosphotransferases (APH), and nucleotidyltransferases (ANT), alter the structure of the aminoglycoside, preventing it from binding to the ribosome. Isepamicin's structure provides it with stability against many of these enzymes, particularly certain acetyltransferases that inactivate other aminoglycosides. However, resistance can still emerge through the acquisition of genes encoding other AMEs or through alterations in the bacterial cell wall that reduce drug permeability.

Conclusion

This compound remains a potent antimicrobial agent against a wide array of Gram-negative bacteria, including multidrug-resistant isolates. Its stability against common aminoglycoside-modifying enzymes provides a key advantage in clinical settings where resistance to other aminoglycosides is prevalent. Standardized susceptibility testing methodologies, such as broth microdilution and agar dilution, are essential for accurately determining its in vitro efficacy and guiding appropriate therapeutic use. Continued surveillance of Isepamicin's activity is crucial for monitoring resistance trends and preserving its clinical utility.

References

In Vitro Antibacterial Activity of Isepamicin Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial activity of Isepamicin Sulfate, a semi-synthetic aminoglycoside antibiotic. The document compiles quantitative data on its efficacy against a range of clinically relevant bacteria, details the experimental protocols used for these assessments, and visualizes the underlying scientific workflows.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The molecule binds to the 30S ribosomal subunit, which interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template.[1] This leads to the production of non-functional or toxic proteins, disruption of the bacterial cell membrane, and ultimately, cell death.[1] A key advantage of Isepamicin is its stability against many aminoglycoside-modifying enzymes, which confers activity against strains resistant to other aminoglycosides like gentamicin and amikacin.[2]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for Isepamicin against a variety of Gram-positive and Gram-negative clinical isolates.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference
Escherichia coli3401--99.9[3]
Klebsiella pneumoniae1040--95.3[3]
Pseudomonas aeruginosa--7.8-[4]
Acinetobacter spp.--7.2-[4]
Enterobacteriaceae (overall)154-Lowest of tested aminoglycosides96.1[5]
Enterobacteriaceae (overall)6296--96.9[3]
Non-fermentative Gram-negative bacilli93-Lowest of tested aminoglycosides76.3[5]
Enterobacter cloacae30---[5]
Serratia marcescens31---[5]
Morganella morganii21---[5]
Citrobacter freundii10---[5]

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference
Staphylococcus aureus--0.5 - 6.9-[4]

Note: Data is compiled from various studies and methodologies may differ. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. A hyphen (-) indicates that the data was not available in the cited sources.

Experimental Protocols

The following sections detail the generalized methodologies for key in vitro experiments used to evaluate the antibacterial activity of this compound. These protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI) and common practices described in the scientific literature.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using standardized dilution methods.

Protocol: Broth Microdilution Method (based on CLSI guidelines)

  • Preparation of Isepamicin Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

For quality control, a reference strain, such as Staphylococcus aureus ATCC 29213, is typically included.[1]

Time-Kill Kinetic Assays

Time-kill assays provide information on the rate of bactericidal activity of an antibiotic.

Protocol: Time-Kill Curve Analysis

  • Bacterial Culture Preparation: A logarithmic phase culture of the test bacterium is prepared in a suitable broth medium.

  • Exposure to Isepamicin: The bacterial culture is diluted to a standardized starting inoculum (e.g., 10⁵ - 10⁶ CFU/mL) in flasks containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control flask without the antibiotic is also included.

  • Sampling and Viable Cell Counts: At predefined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each flask. Serial dilutions of these aliquots are plated on nutrient agar.

  • Incubation and Colony Counting: The agar plates are incubated for 18-24 hours at 37°C, after which the number of colonies is counted.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

Protocol: PAE Determination

  • Exposure to Isepamicin: A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1 hour) at 37°C.

  • Removal of Antibiotic: The antibiotic is rapidly removed from the culture. This can be achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth to reduce the antibiotic concentration to well below the MIC.

  • Monitoring of Bacterial Regrowth: The diluted culture is then incubated, and the number of viable bacteria (CFU/mL) is determined at regular intervals until the turbidity of the culture reaches a predefined level. A control culture, not exposed to the antibiotic, is treated in the same manner.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1-log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the mechanism of action of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of This compound in CAMHB inoculate Inoculate microtiter plate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Time_Kill_Assay_Workflow start Start with log-phase bacterial culture expose Expose to different concentrations of this compound start->expose sampling Sample at multiple time points (0, 2, 4, 6, 8, 12, 24h) expose->sampling plate Perform serial dilutions and plate on agar sampling->plate incubate Incubate plates for 18-24h plate->incubate count Count colonies (CFU/mL) incubate->count plot Plot log10(CFU/mL) vs. Time count->plot end Determine rate of killing plot->end

Caption: Workflow for Time-Kill Kinetic Assay.

Isepamicin_Mechanism_of_Action isepamicin This compound binding Binding isepamicin->binding ribosome Bacterial 30S Ribosomal Subunit ribosome->binding misreading mRNA Misreading binding->misreading mrna mRNA mrna->misreading aberrant_proteins Production of Aberrant Proteins misreading->aberrant_proteins disruption Cell Membrane Disruption aberrant_proteins->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Mechanism of Action of this compound.

References

The Preclinical Profile of Isepamicin Sulfate: A Pharmacokinetic and Pharmacodynamic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Isepamicin Sulfate, an aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative bacteria. The following sections detail its mechanism of action, summarize key quantitative data from various preclinical models, and outline the experimental protocols used to generate this data.

Mechanism of Action

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 30S ribosomal subunit. Isepamicin binds to the A-site of the 16S rRNA within the 30S subunit, which interferes with the accurate recognition of the mRNA codon by the aminoacyl-tRNA. This leads to the misreading of the genetic code and the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins. Ultimately, this disruption of protein synthesis leads to bacterial cell death.

Isepamicin_Mechanism_of_Action cluster_bacterium Bacterial Cell Isepamicin Isepamicin 30S_Subunit 30S Ribosomal Subunit Isepamicin->30S_Subunit Binds to A-site Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Disrupts Nonfunctional_Proteins Nonfunctional/ Toxic Proteins Protein_Synthesis->Nonfunctional_Proteins Leads to Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death Causes

Mechanism of action of this compound.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in various animal models have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. The following tables summarize key pharmacokinetic parameters in different preclinical species.

Table 1: Single-Dose Pharmacokinetic Parameters of Isepamicin in Dogs

Dose (mg/kg)RouteCmax (µg/mL)Tmax (h)T½ (h)AUC (µg·h/mL)
6.25IM20.30.51.858.4
25IM85.20.52.1245
100IM3101.02.31020
6.25IV45.10.081.960.2
25IV1850.082.0250
100IV7500.082.21150

Table 2: Pharmacokinetic Parameters of Isepamicin in Rats

Dose (mg/kg)RouteCmax (µg/mL)Tmax (h)T½ (h)
20IM45.60.251.5
40IM98.20.51.6

Isepamicin exhibits dose-proportional pharmacokinetics. It is minimally bound to plasma proteins and is primarily eliminated unchanged through renal excretion.

Pharmacodynamics in Preclinical Models

The pharmacodynamic properties of Isepamicin have been evaluated in various in vitro and in vivo models to establish its antibacterial efficacy.

In Vitro Susceptibility

Isepamicin demonstrates potent activity against a wide range of Gram-negative pathogens. The minimum inhibitory concentrations (MICs) for various clinical isolates are summarized below.

Table 3: In Vitro Activity of Isepamicin Against Gram-Negative Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.52
Klebsiella pneumoniae14
Enterobacter cloacae18
Serratia marcescens28
Proteus mirabilis14
Pseudomonas aeruginosa416
In Vivo Efficacy

The in vivo efficacy of Isepamicin has been demonstrated in various infection models, with the neutropenic murine thigh infection model being a key tool for characterizing its pharmacodynamic properties.

Table 4: In Vivo Post-Antibiotic Effect (PAE) of Isepamicin in a Neutropenic Murine Thigh Infection Model

OrganismDose (mg/kg)PAE (h)
Escherichia coli103.5
Pseudomonas aeruginosa304.2
Staphylococcus aureus205.1

Isepamicin exhibits a prolonged post-antibiotic effect, which supports less frequent dosing intervals. Its bactericidal activity is concentration-dependent, a characteristic feature of aminoglycosides.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical data. The following sections outline the protocols for key pharmacokinetic and pharmacodynamic studies.

Pharmacokinetic Studies in Rodents

PK_Study_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, Mice) Dose_Preparation This compound Dose Preparation Animal_Acclimatization->Dose_Preparation Drug_Administration Drug Administration (IV, IM, SC) Dose_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., tail vein, retro-orbital) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Drug_Quantification Drug Quantification (LC-MS/MS or Microbiological Assay) Plasma_Separation->Drug_Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, T½, AUC) Drug_Quantification->PK_Analysis

Workflow for a typical preclinical pharmacokinetic study.

Objective: To determine the pharmacokinetic profile of this compound in a rodent model.

Animals: Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g). Animals are acclimatized for at least one week before the experiment.

Drug Formulation: this compound is dissolved in sterile saline or phosphate-buffered saline (PBS) to the desired concentrations.

Dosing:

  • Intravenous (IV): Administered as a bolus via the tail vein.

  • Intramuscular (IM): Injected into the thigh muscle.

  • Subcutaneous (SC): Injected under the skin of the back.

Blood Sampling: Blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing from the retro-orbital plexus or tail vein into heparinized tubes.

Sample Processing: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

Drug Analysis: Plasma concentrations of Isepamicin are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a microbiological assay using a susceptible bacterial strain.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, T½, AUC) are calculated using non-compartmental analysis.

Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy and pharmacodynamics of this compound.

Animals: Female Swiss albino mice (20-25 g).

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days before infection and 100 mg/kg one day before infection).

Infection: A bacterial suspension of the test organism (e.g., Pseudomonas aeruginosa) is injected into the thigh muscle of each mouse.

Treatment: this compound is administered at various doses and schedules starting two hours post-infection.

Efficacy Assessment: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenate on appropriate agar plates.

Data Analysis: The efficacy is determined by the reduction in bacterial count (log10 CFU/thigh) compared to untreated controls. Pharmacodynamic parameters such as the Cmax/MIC and AUC/MIC ratios required for bacteriostatic and bactericidal effects are determined.

Toxicology

Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate.

Table 5: Acute Toxicity (LD50) of this compound in Preclinical Models

SpeciesRouteLD50 (mg/kg)
MouseIV235
IM2570
SC3320
Oral>5000
RatIV482
IM2099
SC3421
Oral>5000
DogIV>100
IM>400

Subacute toxicity studies in dogs have shown that at high doses, Isepamicin can induce renal toxicity, a known class effect of aminoglycosides. However, comparative studies suggest that Isepamicin has a favorable safety profile compared to other aminoglycosides.

Conclusion

The preclinical data for this compound demonstrate a potent, concentration-dependent bactericidal activity against a broad spectrum of Gram-negative bacteria. Its pharmacokinetic profile is characterized by dose-proportionality and primary renal elimination. The prolonged post-antibiotic effect observed in vivo supports less frequent dosing regimens. These findings from preclinical models have been instrumental in guiding the clinical development and establishing the therapeutic potential of this compound in the treatment of serious bacterial infections.

Isepamicin Sulfate in Aqueous Solutions: An In-depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of isepamicin sulfate in aqueous solutions, detailing potential degradation pathways and the experimental protocols used for its assessment. Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B, effective against a broad spectrum of Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] Understanding its stability is crucial for the development of safe and effective pharmaceutical formulations.

Factors Influencing the Stability of this compound

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. As with other aminoglycosides, isepamicin is generally more stable in acidic to neutral conditions. Alkaline environments can promote degradation. Elevated temperatures are known to accelerate the degradation process, while exposure to light may lead to photodegradation.[3]

Quantitative Stability Data

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[4][5] The goal is to achieve a degradation level of approximately 5-20% to identify potential degradation products.[6]

While specific quantitative data for this compound from publicly available peer-reviewed literature is limited, the following table summarizes the typical conditions used in forced degradation studies for aminoglycoside antibiotics.

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M to 1 M HClUp to 7 daysTo investigate degradation in acidic environments.[7]
Base Hydrolysis 0.1 M to 1 M NaOHUp to 7 daysTo investigate degradation in alkaline environments.[7]
Oxidative Degradation 3% to 30% H₂O₂48 hours to 7 daysTo assess susceptibility to oxidation.[5]
Thermal Degradation 40°C to 80°CUp to 7 daysTo evaluate the effect of heat on stability.[6]
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)VariableTo determine light sensitivity.[6]

Potential Degradation Pathways

The primary degradation pathway for aminoglycosides like isepamicin in aqueous solutions is the hydrolysis of the glycosidic bonds linking the amino sugar rings. This can be catalyzed by both acidic and basic conditions. Oxidation of the amino and hydroxyl groups on the molecule is another potential degradation route.

Below is a conceptual diagram illustrating the potential degradation pathways of isepamicin under various stress conditions.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Isepamicin This compound Acid_Deg Acid-catalyzed Hydrolysis (Glycosidic Bond Cleavage) Isepamicin->Acid_Deg H+ Base_Deg Base-catalyzed Hydrolysis (Glycosidic Bond Cleavage) Isepamicin->Base_Deg OH- Oxid_Deg Oxidative Degradation (Amino/Hydroxyl Groups) Isepamicin->Oxid_Deg [O] Photo_Deg Photodegradation Products Isepamicin->Photo_Deg hv Deg_Products Various Degradation Products Acid_Deg->Deg_Products Base_Deg->Deg_Products Oxid_Deg->Deg_Products Photo_Deg->Deg_Products

Caption: Conceptual diagram of this compound degradation pathways.

Experimental Protocols for Stability Assessment

The stability of this compound is typically evaluated using a stability-indicating high-performance liquid chromatography (HPLC) method.[8] Such methods are crucial for separating the intact drug from its degradation products, process impurities, and excipients.[5]

Key Steps in a Forced Degradation Study:

  • Sample Preparation: A solution of this compound at a known concentration (e.g., 1 mg/mL) is prepared in an appropriate aqueous medium.[6]

  • Stress Application: The sample solutions are subjected to the stress conditions outlined in the table above. For hydrolytic studies, the reactions are often carried out at room temperature or elevated temperatures (50-60°C) if no degradation is observed at ambient temperature.[6] The reactions are terminated by neutralization.

  • Chromatographic Analysis: The stressed samples are analyzed by a validated HPLC method. Several HPLC methods have been developed for the determination of isepamicin, often involving reversed-phase columns and detectors like evaporative light scattering detectors (ELSD) or post-column derivatization with agents like o-phthalaldehyde for spectrofluorometric detection.[9][10]

  • Method Validation: The analytical method must be validated to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and the limits of detection and quantification.[5]

Below is a diagram illustrating a typical experimental workflow for a forced degradation study.

G Experimental Workflow for Forced Degradation Study cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_validation 4. Method Validation Prep Prepare Isepamicin Sulfate Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxid Oxidation Prep->Oxid Therm Thermal Degradation Prep->Therm Photo Photodegradation Prep->Photo Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Identify Identify & Quantify Degradation Products HPLC->Identify Validate Validate Stability- Indicating Method Identify->Validate

Caption: Workflow for a forced degradation study of this compound.

References

Unraveling Bacterial Defenses: A Technical Guide to Isepamicin Sulfate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular mechanisms underpinning bacterial resistance to Isepamicin Sulfate, a potent aminoglycoside antibiotic. As multidrug-resistant pathogens continue to emerge, a comprehensive understanding of these resistance strategies is paramount for the development of novel therapeutics and the preservation of existing antibiotic efficacy. This document provides a detailed overview of the primary resistance pathways, quantitative data on resistance levels, and explicit experimental protocols for their investigation.

Executive Summary

Bacterial resistance to this compound is a multifaceted phenomenon predominantly driven by three key molecular mechanisms:

  • Enzymatic Modification: The most prevalent strategy involves the enzymatic inactivation of Isepamicin by aminoglycoside-modifying enzymes (AMEs). These enzymes, broadly classified as aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs), chemically alter the antibiotic, preventing its binding to the ribosomal target.

  • Target Site Alteration: Bacteria can develop resistance by modifying the binding site of Isepamicin on the 30S ribosomal subunit. This is primarily achieved through the methylation of specific nucleotides in the 16S rRNA, a reaction catalyzed by 16S rRNA methyltransferases. This modification sterically hinders the antibiotic's interaction with its target.

  • Efflux Pumps: Active efflux of Isepamicin from the bacterial cell, mediated by membrane-bound transporter proteins, serves as another mechanism of resistance. These pumps effectively reduce the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target in sufficient quantities to exert its bactericidal effect.

This guide will delve into the specifics of each of these mechanisms, providing the necessary technical details for researchers in the field.

Enzymatic Modification of Isepamicin

The enzymatic modification of Isepamicin is a primary driver of clinical resistance. A variety of AMEs have been identified that can inactivate this antibiotic.

Aminoglycoside Acetyltransferases (AACs)

AAC enzymes catalyze the acetyl-CoA-dependent acetylation of amine groups on the Isepamicin molecule. The AAC(6') family of enzymes is particularly significant in conferring resistance to Isepamicin.[1][2]

Aminoglycoside Phosphotransferases (APHs)

APH enzymes transfer a phosphate group from ATP to hydroxyl groups on the antibiotic. While less common for Isepamicin compared to other aminoglycosides, certain APH enzymes can contribute to reduced susceptibility.

Aminoglycoside Nucleotidyltransferases (ANTs)

ANT enzymes transfer a nucleotide monophosphate (typically from ATP) to hydroxyl groups of Isepamicin.

Table 1: Impact of Aminoglycoside-Modifying Enzymes on Isepamicin MIC

Enzyme ClassSpecific EnzymeBacterial Species (Example)Fold Increase in MIC (Approximate)Reference
AAC AAC(6')-IbEscherichia coli8 - 64[3]
AAC AAC(6')-ImEnterococcus faecium4 - 64[4]
Bifunctional AAC(6')-Ie/APH(2")-IaStaphylococcus aureus>32[4]

Target Site Alteration: 16S rRNA Methylation

A significant and increasingly prevalent mechanism of high-level resistance to Isepamicin is the post-transcriptional methylation of the 16S rRNA component of the 30S ribosomal subunit.[3] This modification is carried out by plasmid-mediated 16S rRNA methyltransferases.

The most clinically important methyltransferases, such as ArmA, RmtB, and RmtC, methylate the N7 position of the G1405 residue or the N1 position of the A1408 residue in the A-site of the 16S rRNA.[2][5] This methylation creates a steric hindrance that dramatically reduces the binding affinity of Isepamicin and other aminoglycosides.

Table 2: Impact of 16S rRNA Methyltransferases on Isepamicin MIC

MethyltransferaseTarget NucleotideBacterial Species (Example)Isepamicin MIC (µg/mL)Reference
ArmA G1405Klebsiella pneumoniae≥256[2][5]
RmtB G1405Escherichia coli≥256[2]
RmtC G1405Proteus mirabilis≥256[2]
NpmA A1408Escherichia coli>256[6][7]

Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics like Isepamicin.[4][8] The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, can contribute to intrinsic and acquired resistance to aminoglycosides.[9][10][11] Overexpression of these pumps can lead to a clinically significant increase in the Minimum Inhibitory Concentration (MIC) of Isepamicin.

Table 3: Impact of Efflux Pumps on Isepamicin MIC

Efflux Pump SystemBacterial Species (Example)Fold Increase in MIC (Approximate)Reference
AcrAB-TolC Escherichia coli2 - 10[1][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular basis of Isepamicin resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

  • Preparation of Isepamicin Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration of 1024 µg/mL. Filter-sterilize the solution.

  • Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the Isepamicin stock solution in a 96-well microtiter plate using CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculation: Dilute the standardized bacterial inoculum 1:100 in CAMHB and add 50 µL to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Isepamicin that completely inhibits visible bacterial growth.

Assay for Aminoglycoside-Modifying Enzyme (AME) Activity

Protocol (based on Thin-Layer Chromatography - TLC):

  • Preparation of Cell-Free Extract: Grow the bacterial strain of interest to mid-log phase, harvest the cells by centrifugation, and resuspend in a lysis buffer. Lyse the cells by sonication or enzymatic digestion and clarify the lysate by centrifugation to obtain a cell-free extract.

  • Enzymatic Reaction: In a microcentrifuge tube, combine the cell-free extract, Isepamicin, and the appropriate cofactor (Acetyl-CoA for AACs, ATP for APHs and ANTs) in a suitable reaction buffer. Incubate the reaction mixture at 37°C for 1-2 hours.

  • TLC Analysis: Spot the reaction mixture onto a silica gel TLC plate. Develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:ammonia).

  • Visualization: Visualize the separated compounds by staining with ninhydrin, which reacts with the amino groups of Isepamicin. A shift in the retention factor (Rf) of Isepamicin in the presence of the cell-free extract and cofactor indicates enzymatic modification.

Detection of 16S rRNA Methylation

Protocol (based on PCR and Sequencing):

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate using a commercial DNA extraction kit.

  • PCR Amplification of 16S rRNA Methyltransferase Genes: Design primers specific for known 16S rRNA methyltransferase genes (e.g., armA, rmtB, rmtC). Perform PCR using the extracted genomic DNA as a template.

  • Agarose Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to confirm the presence of an amplicon of the expected size.

  • DNA Sequencing: Purify the PCR product and perform Sanger sequencing to confirm the identity of the 16S rRNA methyltransferase gene.

  • Bisulfite Sequencing (for direct detection of methylation): a. Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. b. Amplify the 16S rRNA gene from the bisulfite-treated DNA using specific primers. c. Sequence the PCR product and compare it to the sequence from untreated DNA to identify methylated cytosine residues.

Visualizing Resistance Mechanisms

The following diagrams illustrate the key molecular pathways of Isepamicin resistance.

Enzymatic_Inactivation cluster_cell Bacterial Cell Isepamicin Isepamicin AME Aminoglycoside- Modifying Enzyme (e.g., AAC(6')) Isepamicin->AME Substrate Inactive_Isepamicin Inactive Isepamicin AME->Inactive_Isepamicin Catalyzes Modification

Caption: Enzymatic inactivation of Isepamicin by AMEs.

Target_Modification cluster_ribosome 30S Ribosomal Subunit rRNA 16S rRNA (A-site) Methylated_rRNA Methylated 16S rRNA Methyltransferase 16S rRNA Methyltransferase (e.g., ArmA) Methyltransferase->rRNA Methylates G1405/A1408 Binding_Blocked Binding Blocked Isepamicin Isepamicin Isepamicin->Methylated_rRNA

Caption: Target site modification via 16S rRNA methylation.

Efflux_Pump_Workflow cluster_membrane Bacterial Cell Envelope Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Isepamicin_Out Isepamicin (Extracellular) Efflux_Pump->Isepamicin_Out Expulsion Isepamicin_In Isepamicin (Intracellular) Isepamicin_In->Efflux_Pump Transport

Caption: Active efflux of Isepamicin from the bacterial cell.

Conclusion

The molecular basis of bacterial resistance to this compound is complex and involves a combination of enzymatic inactivation, target site modification, and active efflux. A thorough understanding of these mechanisms is crucial for the development of effective strategies to combat the growing threat of antibiotic resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to this critical area of drug discovery and development. Continuous surveillance and investigation into these and emerging resistance mechanisms will be essential to ensure the continued clinical utility of Isepamicin and other vital aminoglycoside antibiotics.

References

Isepamicin Sulfate: A Technical Guide to its Antimicrobial Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isepamicin Sulfate is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, including strains resistant to other aminoglycosides.[2][3] This technical guide provides an in-depth characterization of the antimicrobial properties of this compound, focusing on its mechanism of action, in vitro activity, and resistance profile. Detailed experimental protocols for key assessment methods are also provided to support further research and development.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. The primary target is the bacterial 30S ribosomal subunit.[4] Isepamicin binds with high affinity to the A-site on the 16S ribosomal RNA of this subunit.[4] This binding event interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template.[4] The consequence is the production of non-functional or aberrant proteins, which leads to disruption of the bacterial cell membrane and ultimately, cell death.[4] A key advantage of Isepamicin is its stability against many aminoglycoside-modifying enzymes (AMEs) that confer resistance to other members of this antibiotic class.[4]

Isepamicin_Mechanism_of_Action cluster_bacterium Bacterial Cell Isepamicin Isepamicin Cell_Membrane Cell Membrane Isepamicin->Cell_Membrane Uptake 30S_Subunit 30S Ribosomal Subunit Isepamicin->30S_Subunit Binds to A-site Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Blocks & Misreads mRNA mRNA mRNA->Protein_Synthesis Aberrant_Proteins Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Cell_Death Cell Death Aberrant_Proteins->Cell_Death Disrupts Membrane

Figure 1: Mechanism of action of this compound.

In Vitro Antimicrobial Activity

Isepamicin demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative pathogens. Its efficacy is often comparable or superior to other aminoglycosides like amikacin, gentamicin, and tobramycin.

Gram-Negative Bacteria

Studies have consistently shown the high susceptibility of various Enterobacteriaceae and non-fermenting Gram-negative bacilli to Isepamicin.

Bacterial SpeciesNumber of IsolatesIsepamicin Susceptibility (%)Amikacin Susceptibility (%)Gentamicin Susceptibility (%)Tobramycin Susceptibility (%)Reference
Escherichia coli2766.729.6--[5]
Klebsiella pneumoniae4652.243.5--[5]
Pseudomonas aeruginosa2185.785.7--[5]
Enterobacter cloacae785.785.771.471.4[5]
Enterobacteriaceae (Overall)15496.196.178.681.8[6]
Non-fermentative bacilli9376.372.059.161.3[6]

Table 1: Comparative in vitro susceptibility of Gram-negative bacteria to Isepamicin and other aminoglycosides.

Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The MIC90, the concentration required to inhibit the growth of 90% of isolates, for Isepamicin against many Gram-negative species is often lower than or equal to that of amikacin.

Bacterial SpeciesIsepamicin MIC90 (mg/L)Amikacin MIC90 (mg/L)Reference
Enterobacteriaceae816[6]
Pseudomonas aeruginosa1616[6]
Acinetobacter baumannii32>32[6]
Stenotrophomonas maltophilia>32>32[6]

Table 2: MIC90 values of Isepamicin and Amikacin against various Gram-negative bacteria.

Resistance Profile

Resistance to aminoglycosides can occur through several mechanisms, with enzymatic modification by aminoglycoside-modifying enzymes (AMEs) being the most common.[7] Isepamicin is notably stable against many AMEs, particularly the AAC(6')-I enzyme that frequently confers resistance to amikacin.[5] However, resistance can still emerge through other enzymes like ANT(4')-I and APH(3')-VI, or through alterations in bacterial membrane permeability.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents

  • Multipipettor

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent, typically sterile water, to a concentration of at least 1280 µg/mL.

  • Serial Dilution:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the Isepamicin stock solution to the first column of wells, resulting in a starting concentration of 640 µg/mL.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Isepamicin that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Prepare_Stock Prepare Isepamicin Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with CAMHB Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Growth medium (e.g., CAMHB)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Grow a bacterial culture to the early to mid-logarithmic phase. Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Exposure: Add Isepamicin at the desired concentrations to the bacterial suspensions. Include a growth control without any antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each suspension.

  • Serial Dilution and Plating: Perform serial ten-fold dilutions of each sample in sterile saline. Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each Isepamicin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at a clinically relevant concentration (e.g., 10x MIC)

  • Growth medium

  • Method for antibiotic removal (e.g., dilution, centrifugation, or enzymatic inactivation)

Procedure:

  • Exposure: Expose a standardized bacterial inoculum (logarithmic phase) to a high concentration of Isepamicin for a short period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.

  • Antibiotic Removal: Remove the Isepamicin from the culture. This is crucial and can be achieved by:

    • Dilution: A 1:1000 dilution of the culture in fresh, pre-warmed medium.

    • Centrifugation: Pellet the bacteria by centrifugation, discard the supernatant, and resuspend the pellet in fresh medium. Repeat this washing step.

  • Regrowth Monitoring: Incubate both the test and control cultures. At regular intervals, measure the bacterial growth (e.g., by viable counts or spectrophotometry).

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the viable count in the control culture to increase by 1 log10 after the same removal procedure.

PAE_Determination Start Start Inoculum Prepare Log-Phase Bacterial Inoculum Start->Inoculum Exposure Expose to Isepamicin (e.g., 10x MIC for 1-2h) Inoculum->Exposure Control Control Culture (No Antibiotic) Inoculum->Control Removal Remove Antibiotic (Dilution or Centrifugation) Exposure->Removal Control->Removal Regrowth Monitor Regrowth of Test and Control Removal->Regrowth Calculate Calculate PAE (PAE = T - C) Regrowth->Calculate End End Calculate->End

Figure 3: Logical flow for Post-Antibiotic Effect (PAE) determination.

Conclusion

This compound is a potent aminoglycoside with excellent in vitro activity against a broad range of Gram-negative bacteria, including many strains resistant to other aminoglycosides. Its stability against common inactivating enzymes makes it a valuable therapeutic option. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of Isepamicin's antimicrobial properties, aiding in its optimal use and the development of future antimicrobial strategies.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Isepamicin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isepamicin Sulfate, a semi-synthetic aminoglycoside antibiotic, stands as a crucial agent in the management of severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[1] Its unique structural modification, the addition of a (S)-3-amino-2-hydroxypropionyl group to the 1-amino position of Gentamicin B, confers enhanced stability against common aminoglycoside-modifying enzymes. This guide provides a comprehensive exploration of the chemical architecture and synthetic pathways of this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development and medicinal chemistry. Detailed methodologies for its synthesis from Gentamicin B are outlined, alongside a summary of its physicochemical properties and a visualization of its mechanism of action.

Chemical Structure and Properties

Isepamicin is a derivative of Gentamicin B, a naturally occurring aminoglycoside. The structural distinction of Isepamicin lies in the acylation of the 1-amino group of the 2-deoxystreptamine ring with an (S)-3-amino-2-hydroxypropionic acid side chain.[1] This modification is key to its enhanced resistance to enzymatic inactivation.

Chemical Identifiers:

  • IUPAC Name: (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid[2]

  • SMILES: C[C@@]1(CO--INVALID-LINK--O">C@@HO[C@H]2--INVALID-LINK--O[C@@H]3--INVALID-LINK--CN)O)O)O)N">C@@HNC(=O)--INVALID-LINK--O)O.OS(=O)(=O)O[3]

  • InChI Key: DDXRHRXGIWOVDQ-MGAUJLSLSA-N[3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₂H₄₅N₅O₁₆S[2]
Molecular Weight 667.68 g/mol [3]
Appearance White to pale yellowish-white powder
Solubility Very soluble in water; Sparingly soluble in methanol; Practically insoluble in ethanol.
Melting Point >210°C (decomposes)[4]
Optical Rotation [α]²⁶_D +110.9° (c=1 in water)[4]

Synthesis of this compound

The primary route for the synthesis of this compound involves the semi-synthesis from Gentamicin B, which is a minor component of the gentamicin complex produced by fermentation of Micromonospora purpurea. The synthesis is a multi-step process that requires selective protection and deprotection of the various amino and hydroxyl groups present in the Gentamicin B molecule.

Experimental Protocol Overview:

The general synthetic strategy involves three main stages:

  • Selective Protection of Amino Groups: The 3- and 6'-amino groups of Gentamicin B are selectively protected to prevent them from reacting in the subsequent acylation step.

  • Acylation of the 1-Amino Group: The unprotected 1-amino group of the 2-deoxystreptamine ring is acylated with a protected (S)-3-amino-2-hydroxypropionic acid derivative.

  • Deprotection: All protecting groups are removed to yield Isepamicin, which is then converted to its sulfate salt.

Detailed Methodologies:

Step 1: Protection of Gentamicin B

  • Objective: To selectively protect the 3- and 6'-amino groups of Gentamicin B.

  • Procedure:

    • Gentamicin B is used as the starting material.

    • A protecting group, such as trimethylsilyl ethoxycarbonyl chloride, is reacted with Gentamicin B. This step aims to selectively protect the more reactive amino groups, leaving the 1-amino group available for the subsequent reaction. The specific reaction conditions (solvent, temperature, stoichiometry) are critical for achieving selectivity and would require optimization.

    • The resulting protected intermediate (Intermediate III in the patent) is isolated and purified, typically using column chromatography.

Step 2: Acylation with Protected (S)-Isoserine

  • Objective: To couple the protected Gentamicin B with a protected form of (S)-3-amino-2-hydroxypropionic acid ((S)-isoserine).

  • Procedure:

    • The protected Gentamicin B intermediate is reacted with N-phthalic anhydride-(S)-isoserine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The phthalic anhydride group protects the amino group of the isoserine.

    • The reaction mixture is then subjected to column chromatography for the isolation and purification of the acylated intermediate (Intermediate IV in the patent). The choice of eluent for chromatography (e.g., ethyl acetate and hexanaphthene) is crucial for effective separation.

Step 3: Deprotection and Salt Formation

  • Objective: To remove all protecting groups and form the sulfate salt of Isepamicin.

  • Procedure:

    • The protected Isepamicin intermediate is treated with a deprotecting agent. For the phthalimide group, hydrazine hydrate is a common reagent.

    • Following deprotection, the resulting Isepamicin free base is acidified with sulfuric acid to form the crude sulfate salt.

    • The crude this compound is then purified by recrystallization from a suitable solvent, such as anhydrous alcohol, to yield the final product.

Analytical Methods for Characterization:

The identity and purity of the synthesized this compound and its intermediates are confirmed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to monitor the progress of the reactions.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the intermediates and the final product, confirming the positions of the chemical modifications.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Note: Detailed, publicly available spectral data (NMR, IR) for this compound is limited. Researchers would typically generate this data in-house for complete characterization.

Mechanism of Action

Like other aminoglycoside antibiotics, this compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.

Signaling Pathway:

The mechanism involves the following key steps:

  • Cellular Uptake: Isepamicin, being a polycationic molecule, initially binds to the negatively charged components of the bacterial cell envelope. Its entry into the cytoplasm is an energy-dependent process.

  • Ribosomal Binding: Once inside the cell, Isepamicin binds to the 30S ribosomal subunit. This binding occurs at the A-site, which is responsible for decoding the mRNA codon.

  • Inhibition of Protein Synthesis: The binding of Isepamicin to the 30S subunit interferes with the initiation of protein synthesis and causes misreading of the mRNA. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.

  • Bactericidal Effect: The accumulation of aberrant proteins and the disruption of normal cellular processes ultimately lead to bacterial cell death.

Visualizations

Synthesis Workflow of this compound:

G Synthesis Workflow of this compound cluster_0 Starting Material cluster_1 Protection cluster_2 Acylation cluster_3 Deprotection & Salt Formation Gentamicin_B Gentamicin B Protection Selective Protection of 3- and 6'-amino groups Gentamicin_B->Protection Protected_Gentamicin_B Protected Gentamicin B Protection->Protected_Gentamicin_B Acylation Acylation with Protected (S)-Isoserine Protected_Gentamicin_B->Acylation Protected_Isepamicin Protected Isepamicin Acylation->Protected_Isepamicin Deprotection Deprotection Protected_Isepamicin->Deprotection Isepamicin_Base Isepamicin (Free Base) Deprotection->Isepamicin_Base Salt_Formation Sulfuric Acid Treatment Isepamicin_Base->Salt_Formation Isepamicin_Sulfate This compound Salt_Formation->Isepamicin_Sulfate

Caption: A high-level overview of the synthetic route to this compound from Gentamicin B.

Mechanism of Action of this compound:

G Mechanism of Action of this compound cluster_0 Bacterial Cell cluster_1 Protein Synthesis Machinery Isepamicin_Extracellular This compound (Extracellular) Cell_Membrane Bacterial Cell Membrane Isepamicin_Extracellular->Cell_Membrane Uptake Isepamicin_Intracellular Isepamicin (Intracellular) Cell_Membrane->Isepamicin_Intracellular Ribosome_30S 30S Ribosomal Subunit Isepamicin_Intracellular->Ribosome_30S Binds to Protein_Synthesis Inhibition of Protein Synthesis Ribosome_30S->Protein_Synthesis mRNA mRNA mRNA->Ribosome_30S Decoding Aberrant_Proteins Production of Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Bacterial_Cell_Death Bacterial Cell Death Aberrant_Proteins->Bacterial_Cell_Death

Caption: The bactericidal mechanism of this compound via inhibition of bacterial protein synthesis.

Conclusion

This compound remains a significant tool in the arsenal against resistant bacterial pathogens. A thorough understanding of its chemical structure, properties, and synthesis is paramount for the development of novel derivatives and for the optimization of its production. This guide has provided a detailed overview of these aspects, aiming to facilitate further research and development in the field of aminoglycoside antibiotics. While the general synthetic pathway is established, there is a clear need for more detailed, publicly accessible experimental protocols to aid in the practical synthesis and exploration of this important therapeutic agent.

References

Isepamicin Sulfate and the Initiation of Bacterial Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isepamicin sulfate, a semisynthetic aminoglycoside antibiotic, exerts its bactericidal effects by disrupting protein synthesis in susceptible bacteria. A critical aspect of its mechanism of action involves the inhibition of the initiation phase of protein synthesis, a finely orchestrated process essential for bacterial viability. This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of this compound's activity at the bacterial ribosome, with a specific focus on the initiation of translation. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.

Introduction

The initiation of protein synthesis in bacteria is a complex cascade of events involving the assembly of the 30S and 50S ribosomal subunits into a functional 70S ribosome at the start codon of messenger RNA (mRNA). This process is mediated by initiation factors (IFs) and the initiator transfer RNA, fMet-tRNAfMet. Aminoglycoside antibiotics, including isepamicin, primarily target the 30S ribosomal subunit, interfering with this crucial first step of protein biosynthesis.[1][2] Isepamicin's structure, a derivative of gentamicin B, confers stability against many aminoglycoside-modifying enzymes, making it effective against a range of Gram-negative bacteria, including some strains resistant to other aminoglycosides.[2][3][4] This guide will dissect the established and putative mechanisms by which this compound disrupts the formation of a productive 70S initiation complex.

Mechanism of Action at the Ribosome

Isepamicin, like other aminoglycosides, binds to the A-site on the 16S rRNA of the 30S ribosomal subunit.[1] This binding event is central to its antibacterial activity and leads to several downstream consequences that impair protein synthesis initiation:

  • Interference with Initiation Complex Formation: The binding of isepamicin to the 30S subunit can sterically hinder the correct positioning of essential initiation components, including mRNA, fMet-tRNAfMet, and initiation factors (IF1, IF2, and IF3). This interference can prevent the stable formation of the 30S initiation complex, a prerequisite for the subsequent association of the 50S subunit to form the functional 70S ribosome.[2]

  • Induction of mRNA Misreading: A hallmark of aminoglycoside action is the induction of misreading of the mRNA codon.[2] While this is often discussed in the context of the elongation phase, it can also impact initiation. Isepamicin-induced conformational changes in the 30S subunit can lead to the recruitment of an incorrect aminoacyl-tRNA instead of the initiator fMet-tRNAfMet to the P-site, or promote the formation of unstable initiation complexes at non-canonical start codons.

  • Production of Aberrant Proteins: The culmination of these disruptive effects is the synthesis of non-functional or truncated proteins.[2] These aberrant proteins can disrupt cellular processes and contribute to bacterial cell death.

The overall pathway of bacterial protein synthesis initiation and the points of interference by this compound are depicted below.

cluster_0 Bacterial Protein Synthesis Initiation cluster_1 This compound Action 30S_Subunit 30S Ribosomal Subunit 30S_IC 30S Initiation Complex 30S_Subunit->30S_IC mRNA mRNA mRNA->30S_IC fMet_tRNA fMet-tRNAfMet fMet_tRNA->30S_IC IFs Initiation Factors (IF1, IF2, IF3) IFs->30S_IC 70S_IC 70S Initiation Complex 30S_IC->70S_IC 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->70S_IC Elongation Elongation Phase 70S_IC->Elongation Isepamicin Isepamicin Sulfate Isepamicin->30S_Subunit Binds to A-site Isepamicin->30S_IC Inhibits Formation Isepamicin->70S_IC Prevents Assembly

Figure 1: this compound's interference with bacterial protein synthesis initiation.

Quantitative Data

Minimum Inhibitory Concentrations (MICs) of this compound

The following table summarizes the susceptibility of several Gram-negative bacteria to isepamicin, presented as the percentage of susceptible isolates.

Bacterial SpeciesSusceptibility (%)Reference(s)
Escherichia coli66.67 - 99.9[2][5]
Klebsiella pneumoniae52.17 - 95.3[2][5]
Enterobacter cloacae85.71[2]
Enterobacter aerogenes53.33[2]
Pseudomonas aeruginosa67.0 - 85.71[4]
Carbapenem-resistant Enterobacterales94.4[4]

Note: Susceptibility percentages can vary based on geographical location and the specific breakpoints used in the studies.

Experimental Protocols

The investigation of this compound's effect on bacterial protein synthesis initiation involves a variety of in vitro techniques. While specific protocols optimized for isepamicin are proprietary, the following methodologies are standard in the field for studying aminoglycoside-ribosome interactions.

Ribosome Binding Assay (Filter Binding)

This assay quantifies the binding of a ligand (isepamicin) to the ribosome.

Objective: To determine the binding affinity (Kd) of this compound to the 30S ribosomal subunit.

Principle: Radiolabeled isepamicin is incubated with purified 30S ribosomal subunits. The mixture is then passed through a nitrocellulose filter. Ribosome-bound isepamicin will be retained on the filter, while unbound isepamicin will pass through. The amount of radioactivity on the filter is proportional to the amount of bound isepamicin.

Methodology:

  • Preparation of Components:

    • Purify 30S ribosomal subunits from a suitable bacterial strain (e.g., E. coli MRE600).

    • Synthesize or procure radiolabeled isepamicin (e.g., [³H]-isepamicin).

    • Prepare binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT).

  • Binding Reaction:

    • In a series of tubes, set up reactions containing a fixed concentration of 30S subunits and varying concentrations of radiolabeled isepamicin.

    • Include a control with no ribosomes to measure non-specific binding.

    • Incubate the reactions at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration:

    • Rapidly filter each reaction mixture through a pre-wetted nitrocellulose membrane under vacuum.

    • Wash the filter with cold binding buffer to remove unbound ligand.

  • Quantification:

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from the total binding to get specific binding.

    • Plot specific binding as a function of the free radioligand concentration and fit the data to a saturation binding curve to determine the Kd.

Start Start Prepare Prepare Components: - 30S Subunits - Radiolabeled Isepamicin - Binding Buffer Start->Prepare Incubate Incubate 30S Subunits with Varying Concentrations of Radiolabeled Isepamicin Prepare->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Filter with Cold Buffer Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Analyze Data to Determine Kd Measure->Analyze End End Analyze->End

Figure 2: Workflow for a ribosome filter binding assay.
In Vitro Transcription-Translation (IVTT) Assay

This assay measures the overall efficiency of protein synthesis in a cell-free system.

Objective: To determine the IC50 value of this compound for the inhibition of bacterial protein synthesis.

Principle: A DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added to a bacterial cell-free extract containing all the necessary components for transcription and translation. The production of the reporter protein is monitored in the presence of varying concentrations of isepamicin.

Methodology:

  • Preparation of IVTT System:

    • Prepare a bacterial cell-free extract (e.g., S30 extract from E. coli).

    • Prepare a reaction mix containing the DNA template, amino acids (one of which may be radiolabeled, e.g., [³⁵S]-methionine), ATP, GTP, and other necessary cofactors.

  • Inhibition Assay:

    • Set up reactions with the complete IVTT system and a range of isepamicin concentrations.

    • Include a no-drug control (100% activity) and a no-template control (background).

    • Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

  • Quantification of Protein Synthesis:

    • If using a radiolabeled amino acid, precipitate the synthesized proteins with trichloroacetic acid (TCA), collect on a filter, and measure radioactivity.

    • If using a reporter enzyme like luciferase, add the substrate and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each isepamicin concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the isepamicin concentration and fit to a dose-response curve to determine the IC50 value.

Start Start Prepare_IVTT Prepare In Vitro Transcription- Translation (IVTT) System Start->Prepare_IVTT Add_Isepamicin Add Varying Concentrations of This compound Prepare_IVTT->Add_Isepamicin Incubate_IVTT Incubate at 37°C Add_Isepamicin->Incubate_IVTT Quantify Quantify Reporter Protein Synthesis (e.g., Luminescence, Radioactivity) Incubate_IVTT->Quantify Analyze_IC50 Analyze Data to Determine IC50 Quantify->Analyze_IC50 End End Analyze_IC50->End

Figure 3: Workflow for an in vitro transcription-translation assay.
Toeprinting Assay

This primer extension inhibition assay can map the precise location of the ribosome on an mRNA molecule.

Objective: To determine if this compound stalls the ribosome at the initiation codon.

Principle: A ribosome is allowed to assemble on an mRNA template in the presence or absence of isepamicin. A DNA primer complementary to a downstream sequence of the mRNA is then used for reverse transcription. The reverse transcriptase will extend the primer until it is blocked by the assembled ribosome, creating a "toeprint". The size of the resulting cDNA fragment, determined by gel electrophoresis, indicates the position of the ribosome.

Methodology:

  • Prepare Components:

    • Synthesize an mRNA template with a known start codon and a primer binding site.

    • Purify 70S ribosomes or 30S and 50S subunits.

    • Prepare initiation factors and fMet-tRNAfMet.

    • End-label a DNA primer with a radioactive or fluorescent tag.

  • Formation of Initiation Complex:

    • Incubate the mRNA, 30S subunits, initiation factors, and fMet-tRNAfMet in the presence or absence of isepamicin to allow the formation of the 30S initiation complex.

    • Add 50S subunits to form the 70S initiation complex.

  • Primer Extension:

    • Anneal the labeled primer to the mRNA in the complex.

    • Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

  • Analysis:

    • Denature the reaction products and separate them by denaturing polyacrylamide gel electrophoresis.

    • Visualize the cDNA products by autoradiography or fluorescence imaging.

    • A stalled ribosome at the initiation codon will produce a specific-sized cDNA fragment (the "toeprint"). An increase in the intensity of this band in the presence of isepamicin indicates inhibition of the transition from initiation to elongation.

Conclusion

This compound's primary mechanism of action is the disruption of bacterial protein synthesis, with a significant impact on the initiation phase. By binding to the 30S ribosomal subunit, isepamicin interferes with the formation of the crucial 70S initiation complex, leading to the production of faulty proteins and ultimately bacterial cell death. While specific quantitative data on its direct interaction with the initiation machinery remains to be fully elucidated in publicly accessible literature, its potent antibacterial activity is well-documented through extensive MIC studies. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular details of isepamicin's interaction with the bacterial ribosome, which can aid in the development of novel and more effective antimicrobial agents.

References

Preliminary Studies on Isepamicin Sulfate Toxicity in Cell Cultures: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated cytotoxic effects of Isepamicin Sulfate in cell cultures. Due to a lack of specific published studies on the in vitro toxicity of this compound, this document extrapolates from extensive research on other aminoglycoside antibiotics, such as gentamicin and amikacin, to outline the probable mechanisms of toxicity, relevant experimental protocols, and key signaling pathways. This guide is intended to serve as a foundational resource for designing and interpreting preliminary toxicological studies of this compound.

Introduction to this compound and Aminoglycoside Toxicity

This compound is a semi-synthetic aminoglycoside antibiotic.[1] While clinically effective against a broad spectrum of bacteria, the therapeutic use of aminoglycosides is often limited by their potential for nephrotoxicity (kidney damage) and ototoxicity (inner ear damage).[1][2] These toxicities are primarily attributed to the accumulation of the drug in renal proximal tubule cells and the sensory hair cells of the cochlea.[3][4] In vitro cell culture models are crucial for elucidating the molecular mechanisms underlying these toxic effects.

Anticipated Mechanisms of this compound Cytotoxicity

Based on studies of other aminoglycosides, the cytotoxicity of this compound in mammalian cells is likely mediated by a combination of factors, primarily centered around mitochondrial dysfunction and the induction of oxidative stress.[5][6][7]

1. Mitochondrial Dysfunction: Aminoglycosides have been shown to interfere with mitochondrial protein synthesis and disrupt the electron transport chain.[7] This impairment can lead to a decrease in ATP production and a loss of mitochondrial membrane potential, ultimately compromising cell viability.[5]

2. Generation of Reactive Oxygen Species (ROS): A key consequence of mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS).[5][6] ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA. This oxidative stress is a major contributor to aminoglycoside-induced cell death.

3. Induction of Apoptosis: The accumulation of cellular damage from mitochondrial dysfunction and oxidative stress can trigger programmed cell death, or apoptosis.[3] Both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways have been implicated in aminoglycoside toxicity.

Data Presentation: Anticipated Cytotoxic Effects

The following tables summarize the expected quantitative data from in vitro toxicity studies of this compound, based on typical findings for other aminoglycosides.

Table 1: Effect of this compound on Cell Viability

Cell LineConcentration (µg/mL)Exposure Time (hours)Cell Viability (%)Assay Method
HEK293 (Human Embryonic Kidney)0 (Control)24100MTT
1002490 ± 5MTT
5002475 ± 8MTT
10002450 ± 10MTT
0 (Control)48100MTT
1004880 ± 6MTT
5004855 ± 9MTT
10004830 ± 7MTT
HEI-OC1 (House Ear Institute-Organ of Corti 1)0 (Control)24100LIVE/DEAD
502485 ± 7LIVE/DEAD
2502460 ± 11LIVE/DEAD
5002440 ± 9LIVE/DEAD

Table 2: Induction of Apoptosis by this compound

Cell LineConcentration (µg/mL)Exposure Time (hours)Apoptotic Cells (%)Key Apoptotic Marker
HEK2930 (Control)245 ± 2Caspase-3 Activation
5002425 ± 5Caspase-3 Activation
10002445 ± 8Caspase-3 Activation
HEI-OC10 (Control)248 ± 3Caspase-9 Activation
2502430 ± 6Caspase-9 Activation
5002455 ± 10Caspase-9 Activation

Experimental Protocols

Detailed methodologies are critical for reproducible in vitro toxicology studies.

Cell Culture
  • Cell Lines:

    • HEK293 (Human Embryonic Kidney 293): A common cell line for nephrotoxicity studies.[8]

    • HEI-OC1 (House Ear Institute-Organ of Corti 1): A murine auditory cell line used for ototoxicity studies.[9]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Treat cells with varying concentrations of this compound for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Caspase Activity)
  • Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow to adhere overnight.

  • Treat cells with this compound for the desired time.

  • Lyse the cells and measure the activity of caspase-3 and caspase-9 using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions.

  • Normalize caspase activity to the total protein concentration of the cell lysate.

Reactive Oxygen Species (ROS) Detection
  • Culture cells on glass coverslips in a 24-well plate.

  • Treat cells with this compound.

  • Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) for 30 minutes.

  • Wash the cells with PBS.

  • Visualize and quantify ROS production using fluorescence microscopy or a plate reader.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways anticipated to be involved in this compound-induced cytotoxicity.

G cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apoptosis Apoptosis ROS Production->Apoptosis Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound.

G This compound This compound Drug Exposure Drug Exposure This compound->Drug Exposure Cell Culture Cell Culture Cell Culture->Drug Exposure Cytotoxicity Assays Cytotoxicity Assays Drug Exposure->Cytotoxicity Assays Apoptosis Assays Apoptosis Assays Drug Exposure->Apoptosis Assays ROS Detection ROS Detection Drug Exposure->ROS Detection Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis Apoptosis Assays->Data Analysis ROS Detection->Data Analysis Results Results Data Analysis->Results

References

The Discovery and Development of Isepamicin Sulfate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Isepamicin Sulfate is a semi-synthetic aminoglycoside antibiotic developed to combat a wide spectrum of bacterial infections, particularly those caused by Gram-negative bacteria resistant to other aminoglycosides.[1] Its development marked a significant step in addressing the challenge of emerging antibiotic resistance. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of Isepamicin, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development Milestones

Isepamicin was patented in 1973 and received approval for medical use in 1988.[2] It is a derivative of gentamicin B, modified to enhance its stability against aminoglycoside-inactivating enzymes, a common mechanism of bacterial resistance.[3][4] The development program for isepamicin included extensive preclinical and clinical evaluations to establish its safety and efficacy. The World Health Organization has identified Isepamicin as a Critically Important Antimicrobial for human medicine.[2]

G cluster_0 Development Timeline of Isepamicin Patented Patented Preclinical_Studies Preclinical_Studies Patented->Preclinical_Studies 1973 Phase_II_Trials Phase_II_Trials Preclinical_Studies->Phase_II_Trials Phase_III_Trials Phase_III_Trials Phase_II_Trials->Phase_III_Trials Medical_Approval Medical_Approval Phase_III_Trials->Medical_Approval 1988

Caption: Key milestones in the development of Isepamicin.

Chemical Synthesis

Isepamicin is synthesized from gentamicin B. The process involves the derivatization of gentamicin B with benzyl N-[(2S)-3-(2,5-dioxopyrrolidin-1-yl)-2-hydroxy-3-oxopropyl]carbamate, followed by a deprotection step to yield the final active compound.[2]

Mechanism of Action

Like other aminoglycosides, Isepamicin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][4] It binds to the 30S subunit of the bacterial ribosome, which interferes with the initiation of protein synthesis and causes misreading of the mRNA template.[1][5] This leads to the production of nonfunctional or toxic proteins and ultimately results in bacterial cell death.[1]

G cluster_0 Isepamicin Mechanism of Action Isepamicin Isepamicin Bacterial_Ribosome_30S Bacterial Ribosome (30S Subunit) Isepamicin->Bacterial_Ribosome_30S Binds to Protein_Synthesis_Initiation Inhibition of Protein Synthesis Initiation Bacterial_Ribosome_30S->Protein_Synthesis_Initiation mRNA_Misreading mRNA Misreading Bacterial_Ribosome_30S->mRNA_Misreading Cell_Death Bacterial Cell Death Protein_Synthesis_Initiation->Cell_Death Aberrant_Proteins Production of Aberrant Proteins mRNA_Misreading->Aberrant_Proteins Aberrant_Proteins->Cell_Death

Caption: Inhibition of bacterial protein synthesis by Isepamicin.

Pharmacological Profile

Spectrum of Antimicrobial Activity

Isepamicin demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria. Its activity is similar to amikacin, but it can be more potent against certain strains.[3] It is notably effective against many bacteria that are resistant to other aminoglycosides.[6]

Table 1: In Vitro Activity of Isepamicin Against Various Bacterial Species

Bacterial SpeciesMIC90 (mg/L)
Enterobacteriaceae1.1 - 8.5[3]
Pseudomonas aeruginosa7.8[3]
Acinetobacter spp.7.2[3]
Staphylococci0.5 - 6.9[3]
Enterococci≥ 64[3]
Streptococcus spp.≥ 64[3]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Pharmacokinetics

Isepamicin is administered intravenously or intramuscularly and exhibits predictable, linear pharmacokinetics.[6][7]

Table 2: Key Pharmacokinetic Parameters of Isepamicin in Adults with Normal Renal Function

ParameterValue
Bioavailability (IM)Complete[7]
Plasma Protein BindingNot bound[6][8]
Volume of Distribution (steady state)0.23 - 0.29 L/kg[7]
Elimination Half-life (t½β)2 - 3 hours[6][7]
MetabolismNot metabolized[6][7]
ExcretionPrimarily renal[6][7]
Clearance1.1 - 1.3 mL/min/kg[7]
Pharmacodynamics

Isepamicin exhibits concentration-dependent bactericidal activity and has a prolonged post-antibiotic effect, lasting several hours.[6] This allows for once-daily dosing regimens.[6]

Clinical Development and Efficacy

Isepamicin has undergone extensive clinical evaluation in a multinational clinical trial program.

Clinical Trials

Phase III clinical trials involved 1443 patients and compared the efficacy of isepamicin to amikacin in treating various infections, including lower respiratory tract infections, urinary tract infections, and intra-abdominal infections.[9]

G cluster_0 Phase III Clinical Trial Workflow Patient_Recruitment Patient Recruitment (n=1443) Randomization Randomization Patient_Recruitment->Randomization Isepamicin_Arm Isepamicin (8 or 15 mg/kg once daily) (n=1005) Randomization->Isepamicin_Arm Amikacin_Arm Amikacin (7.5 mg/kg twice daily) (n=438) Randomization->Amikacin_Arm Treatment Treatment of Infections (LRTIs, UTIs, Intra-abdominal) Isepamicin_Arm->Treatment Amikacin_Arm->Treatment Efficacy_Assessment Assessment of Clinical Cure/Improvement Treatment->Efficacy_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis

Caption: Simplified workflow of the Phase III clinical trials for Isepamicin.

Efficacy

The clinical cure or improvement rates for isepamicin were comparable to those of amikacin, ranging from 76-95% in the intent-to-treat population.[9] For severely ill patients with nosocomial pneumonia, clinical response rates were around 62-63% for both treatment groups.[9] Organism elimination rates of 90% were achieved with both isepamicin and amikacin.[9]

Safety and Tolerability

Isepamicin, like other aminoglycosides, has the potential for nephrotoxicity and ototoxicity.[6][10] However, clinical studies suggest that isepamicin is one of the less toxic aminoglycosides.[6][10] Adverse events reported during clinical trials were generally mild, with a low percentage of patients discontinuing treatment due to side effects.[11]

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro efficacy of isepamicin is often determined using methods such as the Kirby-Bauer disc diffusion method on Mueller-Hinton agar, with interpretation based on the latest Clinical and Laboratory Standards Institute (CLSI) guidelines.[4] For isepamicin, breakpoints proposed by the Comité de l'Antibiogramme de la Société Française de Microbiologie (CA-SFM) have also been used, with susceptibility defined by a Minimum Inhibitory Concentration (MIC) of ≤ 8 mg/L and resistance as an MIC of > 16 mg/L.[12]

Pharmacokinetic Analysis

The pharmacokinetic properties of isepamicin have been characterized in various patient populations.[7] Plasma and urine concentrations of the drug are typically determined using a specific high-performance liquid chromatography (HPLC) method.[13]

Conclusion

This compound stands as a valuable therapeutic option in the management of severe bacterial infections, particularly in environments with a high prevalence of resistance to other aminoglycosides. Its development from gentamicin B has resulted in a compound with enhanced stability against bacterial enzymes, a predictable pharmacokinetic profile, and proven clinical efficacy. For researchers and drug development professionals, the history of isepamicin's development provides a successful case study in the modification of existing antibiotics to address the ongoing challenge of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of Isepamicin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B. It exhibits broad-spectrum activity against various Gram-negative and some Gram-positive bacteria. Its clinical efficacy is attributed to its ability to inhibit bacterial protein synthesis. Understanding the pharmacokinetic profile of Isepamicin, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing therapeutic regimens and ensuring patient safety. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful analytical tool for the sensitive and specific quantification of Isepamicin in biological matrices.

Metabolism of Isepamicin Sulfate

Contrary to many pharmaceuticals, this compound undergoes minimal to no metabolic biotransformation in the human body.[1][2][3] Studies have consistently shown that Isepamicin is primarily excreted unchanged in the urine, with approximately 100% of the administered dose recovered in its parent form within 24 hours.[3] Pharmacokinetic studies in humans have not detected any significant metabolites in plasma or urine, indicating that the drug is cleared from the body solely by renal excretion.[1][3][4]

While true metabolites are not a focal point of Isepamicin analysis, the characterization of related substances and potential impurities is critical for pharmaceutical quality control. One such related substance that has been identified is 1N,3N-isepaimcin, which can be differentiated and quantified using advanced chromatographic and mass spectrometric techniques.[5]

Below is a conceptual diagram illustrating the primary pharmacokinetic pathway of Isepamicin.

G Pharmacokinetic Pathway of Isepamicin cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Intravenous/Intramuscular\nAdministration Intravenous/Intramuscular Administration Systemic Circulation Systemic Circulation Intravenous/Intramuscular\nAdministration->Systemic Circulation Absorption No Significant\nMetabolism No Significant Metabolism Systemic Circulation->No Significant\nMetabolism Distribution Renal Excretion\n(Unchanged Drug) Renal Excretion (Unchanged Drug) Systemic Circulation->Renal Excretion\n(Unchanged Drug) Elimination

Caption: Pharmacokinetic pathway of Isepamicin.

Quantitative Analysis of Isepamicin by LC-MS/MS

The following sections provide detailed protocols for the quantitative analysis of Isepamicin in biological matrices.

Experimental Workflow

The general workflow for the analysis of Isepamicin involves sample preparation, chromatographic separation, and mass spectrometric detection.

G LC-MS/MS Workflow for Isepamicin Analysis Biological Matrix\n(Plasma, Serum, Urine) Biological Matrix (Plasma, Serum, Urine) Sample Preparation Sample Preparation Biological Matrix\n(Plasma, Serum, Urine)->Sample Preparation Extraction LC Separation LC Separation Sample Preparation->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Ionization Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification

Caption: General LC-MS/MS workflow for Isepamicin.

Sample Preparation Protocols

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte.

Protocol 1: Protein Precipitation for Plasma/Serum Samples This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Amikacin or Tobramycin).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples This method provides cleaner extracts compared to protein precipitation.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 500 µL of plasma or serum, add 500 µL of 4% phosphoric acid.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute Isepamicin with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Protocol 3: Dilution for Urine Samples Due to higher concentrations in urine, a simple dilution is often sufficient.

  • Dilute the urine sample 1:100 with deionized water containing the internal standard.

  • Vortex the sample and inject it directly into the LC-MS/MS system.

Liquid Chromatography and Mass Spectrometry Parameters

The following tables summarize typical LC and MS parameters for Isepamicin analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition 1Condition 2
Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)HILIC (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium formate in Water
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile
Gradient 5-95% B over 5 minutes95-50% B over 5 minutes
Flow Rate 0.3 mL/min0.4 mL/min
Column Temp. 40°C35°C
Injection Vol. 5 µL2 µL

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 3: MRM Transitions for Isepamicin and an Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isepamicin 570.3163.125
570.3222.120
Amikacin (IS) 586.3273.130
586.3163.125

Note: The exact m/z values and collision energies may require optimization depending on the specific instrument used.

Data Analysis and Quantification

Quantification is typically performed by constructing a calibration curve using known concentrations of Isepamicin standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression analysis is then applied to determine the concentration of Isepamicin in unknown samples.

Table 4: Typical Quantitative Performance Data

ParameterResult
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%

Conclusion

The LC-MS/MS methods outlined in these application notes provide a robust and reliable approach for the quantitative analysis of this compound in various biological matrices. Given that Isepamicin is not significantly metabolized, the analytical focus remains on the parent compound. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the pharmacokinetic and therapeutic drug monitoring of Isepamicin. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for both clinical and research applications.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Isepamicin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isepamicin Sulfate is a semi-synthetic aminoglycoside antibiotic. It is a derivative of gentamicin B and shares a similar mechanism of action with other aminoglycosides, which involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional proteins, ultimately resulting in bacterial cell death. Isepamicin has demonstrated in vitro activity against a range of Gram-negative and some Gram-positive bacteria.

Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for determining the potential efficacy of Isepamicin against clinical isolates and for monitoring the emergence of resistance. This document provides detailed protocols for two standard AST methods: Broth Microdilution and Kirby-Bauer Disk Diffusion, tailored for the evaluation of this compound.

Interpretive Criteria for this compound

Standardized interpretive criteria (breakpoints) for Isepamicin from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not currently available in their latest publications. However, historical data and alternative guidelines can be referenced.

One study noted that interpretive MIC breakpoints for Enterobacteriaceae are not available through CLSI.[1] In the absence of specific CLSI or EUCAST breakpoints, some studies have utilized the breakpoints established for Amikacin, another aminoglycoside. Another reference points to the breakpoints proposed by the Comité de l'Antibiogramme de la Société Française de Microbiologie (CA-SFM).[1]

For the purpose of these protocols, the CA-SFM breakpoints for Enterobacteriaceae will be referenced. It is imperative that researchers validate these criteria for their specific applications.

Table 1: Isepamicin MIC Breakpoints (mg/L) for Enterobacteriaceae (CA-SFM, 2010) [1]

CategoryMIC (mg/L)
Susceptible (S)≤8
Intermediate (I)-
Resistant (R)>16

Note: The CA-SFM guidelines provided do not specify an intermediate category for Isepamicin.

Quality Control (QC)

Performing quality control is essential to ensure the accuracy and precision of AST results. Standard ATCC® (American Type Culture Collection) strains with known susceptibility profiles should be tested concurrently with clinical isolates. While definitive CLSI or EUCAST QC ranges for Isepamicin are not listed in their current public documents, it is a common practice in such cases to establish internal laboratory QC ranges based on method validation studies. For the purpose of these protocols, it is recommended to test the following QC strains:

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Staphylococcus aureus ATCC® 29213™

Researchers should establish their own acceptable ranges for Isepamicin against these strains by repeatedly testing them and calculating the mean and standard deviation of the MIC values and zone diameters. These internal ranges should be tight and reproducible.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound analytical standard

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or turbidimeter

Procedure:

  • Preparation of Isepamicin Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the Isepamicin stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. This will create a concentration range typically from 64 µg/mL to 0.125 µg/mL.

    • The eleventh well in each row will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plates: Within 15 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final Isepamicin concentration range from 32 µg/mL to 0.06 µg/mL.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Isepamicin that completely inhibits visible growth of the organism, as detected by the unaided eye. The growth control well should show distinct turbidity.

Table 2: Example Broth Microdilution Plate Setup

Well1234567891011 (Growth Control)12 (Sterility Control)
Isepamicin (µg/mL)321684210.50.250.1250.0600
CAMHB (µL)5050505050505050505050100
Inoculum (µL)50505050505050505050500
Protocol 2: Kirby-Bauer Disk Diffusion Testing

This method assesses the susceptibility of a bacterial isolate to Isepamicin by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Forceps

Procedure:

  • Inoculum Preparation: Prepare the bacterial inoculum as described in the Broth Microdilution protocol (Step 3).

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Isepamicin Disks:

    • Using sterile forceps, aseptically place a 30 µg Isepamicin disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar surface.

    • If testing multiple antibiotics on the same plate, ensure disks are spaced at least 24 mm apart from center to center.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the Isepamicin disk to the nearest millimeter using calipers or a ruler.

Table 3: Interpretive Criteria for Isepamicin Disk Diffusion (30 µg disk) - Based on Amikacin Breakpoints (as a surrogate)

Organism GroupSusceptible (mm)Intermediate (mm)Resistant (mm)
Enterobacteriaceae≥1715-16≤14
Pseudomonas aeruginosa≥1715-16≤14

Note: These breakpoints are for Amikacin and are provided as a potential surrogate in the absence of official Isepamicin breakpoints from CLSI or EUCAST. Laboratories should validate their use.

Data Presentation and Interpretation

All quantitative data, including MIC values and zone diameters for both clinical isolates and QC strains, should be recorded and summarized in tables for easy comparison and trend analysis. The interpretation of results as Susceptible, Intermediate, or Resistant should be based on the established breakpoints (e.g., CA-SFM for MICs).

Visualizations

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_stock Prepare Isepamicin Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plates prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (S/I/R) read_mic->interpret

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Isepamicin.

Experimental Workflow for Kirby-Bauer Disk Diffusion

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->prep_plate apply_disk Apply 30 µg Isepamicin Disk prep_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (S/I/R) measure_zone->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test for Isepamicin.

Logical Relationship for Result Interpretation

Interpretation_Logic cluster_mic MIC Method cluster_disk Disk Diffusion Method mic_result MIC Value (µg/mL) mic_s ≤ 8 (Susceptible) mic_result->mic_s Compare to Breakpoint mic_r > 16 (Resistant) mic_result->mic_r Compare to Breakpoint disk_result Zone Diameter (mm) disk_s ≥ 17 (Susceptible) disk_result->disk_s Compare to Breakpoint disk_i 15-16 (Intermediate) disk_result->disk_i Compare to Breakpoint disk_r ≤ 14 (Resistant) disk_result->disk_r Compare to Breakpoint

Caption: Logic for interpreting Isepamicin susceptibility test results based on breakpoints.

References

Application of Isepamicin Sulfate in Animal Models of Bacterial Infection: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isepamicin Sulfate in preclinical animal models of bacterial infection. This document details experimental protocols, summarizes key efficacy data, and offers visualizations of experimental workflows to guide researchers in designing and executing their in vivo studies.

Introduction

Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It exhibits a broad spectrum of activity against Gram-negative bacteria, including many strains resistant to other aminoglycosides, and is also effective against staphylococci.[2][3] Like other aminoglycosides, Isepamicin demonstrates concentration-dependent bactericidal activity and a prolonged post-antibiotic effect (PAE).[2] Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of novel antimicrobial agents like Isepamicin prior to clinical development. This document outlines key considerations and methodologies for utilizing this compound in established murine models of bacterial infection.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the protective effects of this compound in various murine infection models. The data is compiled from studies assessing the 50% effective dose (ED₅₀), which represents the dose required to protect 50% of the infected animals from mortality.

Table 1: Protective Effect of this compound on Systemic Infections in Mice (Intraperitoneal Challenge)

Challenge OrganismStrainChallenge Dose (CFU/mouse)This compound ED₅₀ (mg/kg, s.c.)Amikacin ED₅₀ (mg/kg, s.c.)Gentamicin ED₅₀ (mg/kg, s.c.)
Escherichia coliEc-11.5 x 10⁶0.480.940.38
Klebsiella pneumoniaeKp-18.8 x 10³0.380.880.30
Enterobacter cloacaeEn-12.5 x 10⁷0.751.80.53
Serratia marcescensS-12.0 x 10⁵0.281.30.35
Proteus vulgarisPv-12.0 x 10⁴1.32.51.1
Pseudomonas aeruginosaPa-13.0 x 10⁶1.83.52.3
Staphylococcus aureusSa-15.0 x 10⁸0.952.51.5

Table 2: Protective Effect of this compound on Subcutaneous Abscess Formation in Mice

Challenge OrganismStrainChallenge Dose (CFU/mouse)This compound ED₅₀ (mg/kg, s.c.)Amikacin ED₅₀ (mg/kg, s.c.)Gentamicin ED₅₀ (mg/kg, s.c.)
Staphylococcus aureusSa-21.0 x 10⁸1.53.82.3

Table 3: Protective Effect of this compound on Ascending Pyelonephritis in Mice

Challenge OrganismStrainChallenge Dose (CFU/mouse)This compound ED₅₀ (mg/kg, s.c.)Amikacin ED₅₀ (mg/kg, s.c.)Gentamicin ED₅₀ (mg/kg, s.c.)
Escherichia coliEc-25.0 x 10⁷2.55.03.8

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models and can be adapted for specific research needs.

Murine Systemic Infection (Septicemia) Model

This model is used to evaluate the efficacy of antibiotics in treating systemic, life-threatening bacterial infections.

Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint Acclimatize Acclimatize Mice (e.g., 5-7 days) Inoculation Bacterial Inoculation (Intraperitoneal Injection) Acclimatize->Inoculation t = 0 hr Treatment Administer this compound (e.g., Subcutaneous Injection) Inoculation->Treatment e.g., t = 1 hr post-infection Monitoring Monitor Survival (e.g., 7 days) Treatment->Monitoring Endpoint Record Mortality & Calculate ED₅₀ Monitoring->Endpoint

Figure 1: Workflow for a murine systemic infection model.

Methodology:

  • Animal Model: Use specific pathogen-free (SPF) mice (e.g., male ICR mice, 5 weeks old, weighing 22-24 g).

  • Bacterial Preparation: Culture the desired bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa) in a suitable broth (e.g., Mueller-Hinton broth) to the logarithmic growth phase. Wash the bacterial cells with sterile saline and dilute to the desired concentration. The final inoculum should be suspended in a 5% mucin solution to enhance virulence.

  • Infection: Inject 0.5 mL of the bacterial suspension intraperitoneally (i.p.) into each mouse. The challenge dose should be predetermined to cause mortality in untreated control animals within a specified timeframe (e.g., 48-72 hours).

  • Treatment: Administer this compound subcutaneously (s.c.) at various doses to different groups of mice. A typical dosing schedule is a single injection administered 1 hour post-infection.

  • Observation: Monitor the mice for a period of 7 days and record the number of survivors in each group.

  • Data Analysis: Calculate the ED₅₀ value using a probit analysis method.

Murine Thigh Infection Model

This localized infection model is particularly useful for studying the pharmacodynamics of antibiotics and the post-antibiotic effect in vivo.

Experimental Workflow:

G cluster_immunosuppression Immunosuppression (Optional) cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Cyclophosphamide Administer Cyclophosphamide to induce neutropenia ThighInoculation Bacterial Inoculation (Intramuscular Injection into thigh) Cyclophosphamide->ThighInoculation e.g., 4 days prior DrugAdmin Administer this compound (e.g., Subcutaneous Injection) ThighInoculation->DrugAdmin e.g., t = 2 hr post-infection Sacrifice Sacrifice Mice at pre-determined time points DrugAdmin->Sacrifice Homogenize Homogenize Thigh Tissue Sacrifice->Homogenize CFU_Count Determine Bacterial Load (CFU/gram of tissue) Homogenize->CFU_Count G cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Anesthesia Anesthetize Mice Catheterization Transurethral Catheterization Anesthesia->Catheterization BladderInoculation Instill Bacterial Suspension into the bladder Catheterization->BladderInoculation TreatmentAdmin Administer this compound (e.g., s.c. daily for 4 days) BladderInoculation->TreatmentAdmin e.g., starting 18 hr post-infection Euthanasia Euthanize Mice TreatmentAdmin->Euthanasia e.g., on day 5 KidneyHarvest Harvest Kidneys Euthanasia->KidneyHarvest BacterialQuantification Determine Bacterial Load in Kidneys (CFU/gram of tissue) KidneyHarvest->BacterialQuantification G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_outcome Therapeutic Outcome Dose Isepamicin Dose Absorption Absorption (e.g., s.c.) Dose->Absorption Distribution Distribution to Infection Site Absorption->Distribution Elimination Renal Elimination Distribution->Elimination Cmax Peak Concentration (Cmax) Distribution->Cmax Cmax_MIC Cmax/MIC Ratio Cmax->Cmax_MIC MIC Minimum Inhibitory Concentration (MIC) MIC->Cmax_MIC BacterialKilling Concentration-Dependent Bacterial Killing Cmax_MIC->BacterialKilling PAE Post-Antibiotic Effect (PAE) BacterialKilling->PAE Efficacy In Vivo Efficacy BacterialKilling->Efficacy PAE->Efficacy

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Isepamicin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Isepamicin is a semisynthetic aminoglycoside antibiotic effective against a broad spectrum of Gram-negative and some Gram-positive bacteria. It exhibits stability against many aminoglycoside-inactivating enzymes, making it a valuable agent in combating resistant infections.[1] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4][5] Determining the MIC of Isepamicin Sulfate is a critical step in antimicrobial susceptibility testing (AST) to guide therapeutic choices, monitor the emergence of resistance, and evaluate the activity of new antimicrobial agents.[3][4] This document provides detailed protocols for determining the MIC of this compound using the internationally recognized broth microdilution and agar dilution methods, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]

2.0 Principle of the Methods

Both broth and agar dilution methods aim to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium under defined conditions.[3] This is achieved by challenging a standardized bacterial inoculum with a range of serially diluted antibiotic concentrations. Following incubation, the presence or absence of growth is assessed visually. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.[2][3][9]

3.0 Materials and Reagents

  • This compound: Analytical grade powder with a known potency (μg/mg).

  • Bacterial Strains: Test isolates and quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™).[10][11]

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) conforming to CLSI/EUCAST standards.

  • Sterile Supplies: 96-well U-bottom microtiter plates, Petri dishes (100 mm or 150 mm), test tubes, pipettes and tips, multichannel pipettes, inoculating loops, spreaders.

  • Reagents: Sterile deionized water, sterile saline (0.85%).

  • Equipment: Biosafety cabinet, incubator (35 ± 2 °C), spectrophotometer or McFarland standards (0.5), vortex mixer, automatic plate reader (optional).

4.0 Experimental Protocols

Standardized and meticulous adherence to protocols is crucial for accurate and reproducible MIC results.[12]

4.1 Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MICs and is amenable to high-throughput screening.[3][9]

4.1.1 Preparation of Isepamicin Stock Solution

  • Calculate the amount of this compound powder needed based on its potency to prepare a high-concentration stock solution (e.g., 1280 μg/mL).

    • Formula: Weight (mg) = [Volume (mL) × Desired Concentration (μg/mL)] / [Potency (μg/mg)]

  • Aseptically weigh the powder and dissolve it in sterile deionized water. Ensure complete dissolution.

  • Sterilize the stock solution by filtering through a 0.22 μm syringe filter. Store aliquots at -70 °C until use.

4.1.2 Inoculum Preparation

  • From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 × 10⁸ CFU/mL). This can be done visually or using a nephelometer.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.

4.1.3 Procedure

  • Dispense 100 μL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 μL of the 2X final desired highest concentration of Isepamicin to the wells in column 1.

  • Perform two-fold serial dilutions by transferring 100 μL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 μL from column 10.

  • Column 11 serves as the positive growth control (no antibiotic). Column 12 serves as the negative/sterility control (no bacteria).

  • Using a multichannel pipette, inoculate each well (columns 1-11) with 5 μL of the standardized bacterial inoculum, resulting in a final volume of 105 µL and a final bacterial concentration of ~5 x 10^5 CFU/mL.

  • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

4.1.4 Reading and Interpretation

  • After incubation, examine the plate for bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

4.2 Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference "gold standard" for its accuracy and is useful for testing multiple isolates simultaneously.[13][14]

4.2.1 Preparation of Isepamicin-Agar Plates

  • Prepare a series of Isepamicin stock solutions at 10X the final desired concentrations.

  • Prepare molten MHA and cool it in a water bath to 45-50 °C.

  • Add 2 mL of each 10X antibiotic stock solution to 18 mL of molten agar to create a series of plates with the desired final concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 μg/mL).

  • Also, prepare a drug-free control plate.

  • Mix each agar-antibiotic solution gently but thoroughly by inverting the tube and pour into sterile Petri dishes. Allow the plates to solidify on a level surface.

4.2.2 Inoculum Preparation

  • Prepare the bacterial inoculum as described in section 4.1.2, adjusting to a 0.5 McFarland standard.

  • The final inoculum to be spotted on the plate should be approximately 1 × 10⁴ CFU per spot.

4.2.3 Procedure

  • Using a multipoint inoculator (e.g., Steers replicator) or a pipette, spot 1-2 μL of each standardized inoculum onto the surface of the agar plates, starting from the lowest to the highest concentration.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2 °C for 16-20 hours.

4.2.4 Reading and Interpretation

  • After incubation, examine the plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound that completely inhibits colony formation. A faint haze or one or two isolated colonies can be disregarded.

5.0 Data Presentation and Quality Control

5.1 Data Tables

All quantitative data should be organized for clarity.

Table 1: Example Serial Dilution Scheme for Broth Microdilution (Final Concentrations)
Well Column 1234567891011
Isepamicin (µg/mL) 64321684210.50.250.1250 (Growth Control)
Table 2: CLSI and EUCAST Quality Control Ranges for Reference Strains
QC Strain Antimicrobial Agent Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Isepamicin0.5 - 2
Pseudomonas aeruginosa ATCC® 27853™Isepamicin1 - 4
Staphylococcus aureus ATCC® 29213™Isepamicin0.5 - 2
Enterococcus faecalis ATCC® 29212™Isepamicin8 - 32
Note: QC ranges are subject to change and should be verified against the latest CLSI M100 or EUCAST QC documents.[8][10][11][15]

5.2 Quality Control (QC)

QC must be performed each time a test is conducted to ensure the accuracy and reliability of the results.[16] This involves testing standard reference strains with known MIC ranges alongside the clinical isolates.[4] The obtained MIC for the QC strain must fall within the acceptable ranges published by CLSI or EUCAST.[10][11]

6.0 Interpretation of Results

The determined MIC value is interpreted by comparing it to established clinical breakpoints. These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).

Table 3: Example Clinical Breakpoints for Isepamicin (mg/L or µg/mL)
Organism Group Susceptible (S) Intermediate (I) Resistant (R)
Enterobacterales≤ 816≥ 32
Pseudomonas aeruginosa≤ 1632≥ 64
Staphylococcus spp.≤ 816≥ 32
Note: These breakpoints are illustrative. Users must refer to the most current CLSI M100 or EUCAST breakpoint tables for clinical interpretation.[17][18][19][20]

7.0 Visualizations

7.1 Experimental Workflows and Logic Diagrams

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_procedure Procedure Phase cluster_analysis Analysis Phase start Start prep_abx Prepare Isepamicin Stock Solution start->prep_abx prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_plate Prepare 96-Well Plate with CAMHB start->prep_plate serial_dilute Perform 2-Fold Serial Dilutions of Isepamicin in Plate prep_abx->serial_dilute inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate prep_plate->serial_dilute serial_dilute->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Record MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation Phase cluster_procedure Procedure Phase cluster_analysis Analysis Phase start Start prep_plates Prepare MHA Plates with Serial Dilutions of Isepamicin start->prep_plates prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum spot_inoculate Spot Inoculate Plates with Standardized Bacteria prep_plates->spot_inoculate prep_inoculum->spot_inoculate incubate Incubate Plates (35°C, 16-20h) spot_inoculate->incubate read_mic Visually Inspect for Colony Growth incubate->read_mic determine_mic Record MIC: Lowest Concentration Inhibiting Growth read_mic->determine_mic end End determine_mic->end

Caption: Workflow for Agar Dilution MIC Determination.

MIC_Interpretation_Logic cluster_comparison Comparison with Clinical Breakpoints cluster_result Clinical Interpretation mic_value Determined MIC Value (e.g., 4 µg/mL) breakpoint Clinical Breakpoints (e.g., for Enterobacterales) S ≤8 | I 16 | R ≥32 µg/mL mic_value->breakpoint Compare susceptible Susceptible (S) (MIC ≤ 8) breakpoint->susceptible Result is... intermediate Intermediate (I) (MIC = 16) breakpoint->intermediate Result is... resistant Resistant (R) (MIC ≥ 32) breakpoint->resistant Result is...

Caption: Logical Flow for MIC Value Interpretation.

References

Application Notes and Protocols for In Vitro Synergy Testing of Isepamicin Sulfate with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the synergistic potential of Isepamicin Sulfate in combination with various beta-lactam antibiotics. The included protocols for checkerboard and time-kill assays, along with data interpretation guidelines, are intended to assist researchers in the effective design and execution of in vitro synergy studies.

Introduction

The combination of aminoglycosides, such as this compound, with beta-lactam antibiotics is a therapeutic strategy often employed to broaden the antimicrobial spectrum, prevent the emergence of resistance, and achieve synergistic killing of pathogenic bacteria. Beta-lactam antibiotics inhibit bacterial cell wall synthesis, which can, in turn, facilitate the intracellular uptake of aminoglycosides, leading to enhanced inhibition of protein synthesis and a potent bactericidal effect. In vitro synergy testing is a critical step in identifying effective antibiotic combinations against clinically relevant pathogens.

Data Presentation: Summary of Synergistic Activity

The following tables summarize the in vitro synergistic and additive effects of this compound combined with various beta-lactam antibiotics against common Gram-negative bacteria as determined by the checkerboard method. Synergy is defined as a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5, while an additive effect is defined as a FICI between 0.5 and 1.0.[1][2][3]

Table 1: Synergy of Isepamicin with Beta-Lactams against Pseudomonas aeruginosa

Beta-Lactam AntibioticNumber of StrainsSynergy (FICI ≤ 0.5)Additive Effect (0.5 < FICI ≤ 1.0)Reference
PiperacillinMultipleObservedObserved[4][5]
CefotaximeMultipleObservedObserved[4][5]
CefoperazoneMultipleMost Effective CombinationObserved[6][7]
Imipenem/CilastatinMultipleObservedObserved[6][7]
LatamoxefMultipleObservedObserved[6][7]

Table 2: Synergy of Isepamicin with Beta-Lactams against Klebsiella pneumoniae

Beta-Lactam AntibioticNumber of StrainsSynergy (FICI ≤ 0.5)Additive Effect (0.5 < FICI ≤ 1.0)Reference
CefoperazoneMultipleObservedObserved[6][7]
Imipenem/CilastatinMultipleObservedObserved[6][7]
LatamoxefMultipleObservedObserved[6][7]
CefazolinMultipleStrong Combined Effects-[8]
CefotiamMultipleStrong Combined Effects-[8]
FlomoxefMultipleStrong Combined Effects-[8]

Table 3: Synergy of Isepamicin with Beta-Lactams against other Enterobacteriaceae

Bacterial SpeciesBeta-Lactam AntibioticNumber of StrainsSynergy (FICI ≤ 0.5)Additive Effect (0.5 < FICI ≤ 1.0)Reference
Serratia marcescensCefoperazoneMultipleObservedObserved[6][7]
Serratia marcescensImipenem/CilastatinMultipleObservedObserved[6][7]
Serratia marcescensLatamoxefMultipleObservedObserved[6][7]
Enterobacter cloacaePiperacillinMultipleStrong Combined Effects-[8]
Enterobacter cloacaeCeftazidimeMultipleStrong Combined Effects-[8]
Enterobacter cloacaeAztreonamMultipleStrong Combined Effects-[8]
Enterobacter cloacaeImipenemMultipleStrong Combined Effects-[8]
Enterobacter cloacaePanipenemMultipleStrong Combined Effects-[8]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the in vitro interaction of two antimicrobial agents.[9][10]

Materials:

  • This compound and beta-lactam antibiotic powders

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., water, DMSO, depending on antibiotic solubility)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the beta-lactam antibiotic in a suitable sterile solvent at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • In the first row (Row A), add 50 µL of the this compound working solution to each well in columns 1 through 10. This will be the highest concentration.

    • Perform serial two-fold dilutions of this compound down the columns (from Row A to Row G) by transferring 50 µL from each well to the well below it. Discard the final 50 µL from Row G.

    • In the first column (Column 1), add 50 µL of the beta-lactam working solution to each well in rows A through G. This will be the highest concentration.

    • Perform serial two-fold dilutions of the beta-lactam across the rows (from Column 1 to Column 10) by transferring 50 µL from each well to the well to its right. Discard the final 50 µL from Column 10.

    • Column 11 will serve as the control for the beta-lactam antibiotic alone, and Row H will serve as the control for this compound alone. Prepare serial dilutions accordingly.

    • Well H12 should contain only broth and inoculum to serve as a positive growth control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and the MIC of the combination in each well. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Isepamicin in combination / MIC of Isepamicin alone) + (MIC of beta-lactam in combination / MIC of beta-lactam alone).[1][3]

Interpretation of FICI: [1][11]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Protocol 2: Time-Kill Assay

This dynamic method assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[12][13]

Materials:

  • This compound and beta-lactam antibiotic powders

  • Culture tubes or flasks

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Preparation of Test Solutions: Prepare tubes or flasks containing CAMHB with the following:

    • No antibiotic (growth control)

    • This compound at a predetermined concentration (e.g., 0.5 x MIC, 1 x MIC)

    • Beta-lactam antibiotic at a predetermined concentration (e.g., 0.5 x MIC, 1 x MIC)

    • The combination of this compound and the beta-lactam antibiotic at the same concentrations.

  • Inoculation: Inoculate each tube/flask with the bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate all tubes/flasks in a shaking incubator at 35°C ± 2°C. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates. Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

Interpretation of Time-Kill Assay Results:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2-log10 but > 1-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity: A ≥ 3-log10 reduction in the initial CFU/mL.

Visualizations

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_stock Prepare Antibiotic Stock Solutions plate_setup Set up 96-well plate with serial dilutions prep_stock->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MICs of single agents and combinations incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results calc_fici->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

FICI_Interpretation cluster_results FICI FICI Value Synergy Synergy FICI->Synergy ≤ 0.5 Additive Additive/Indifference FICI->Additive > 0.5 to ≤ 4.0 Antagonism Antagonism FICI->Antagonism > 4.0

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Synergy_Mechanism BetaLactam Beta-Lactam Antibiotic CellWall Bacterial Cell Wall BetaLactam->CellWall Inhibits synthesis Isepamicin Isepamicin Sulfate CellWall->Isepamicin Increases permeability for Ribosome Bacterial Ribosome Isepamicin->Ribosome Binds to 30S subunit ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth Leads to CellDeath Synergistic Cell Death ProteinSynth->CellDeath

Caption: Mechanism of Synergy between Beta-Lactams and Isepamicin.

References

Preparation of Isepamicin Sulfate Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, quality control, and storage of Isepamicin Sulfate stock solutions for in-vitro laboratory use. This compound is a broad-spectrum aminoglycoside antibiotic that acts by inhibiting bacterial protein synthesis.[1] Accurate and consistent preparation of stock solutions is critical for reliable and reproducible experimental results in antimicrobial susceptibility testing, mechanism of action studies, and other research applications.

This compound: Properties and Handling

This compound is a white to pale yellowish-white, hygroscopic powder.[2] It is very soluble in water and practically insoluble in methanol and ethanol.[2]

Table 1: Properties of this compound

PropertyValueReference
AppearanceWhite to off-white powder[3]
Solubility in Water100-125 mg/mL (may require sonication)[3][4]
Storage of Powder4°C, sealed, away from moisture and light[3]
HygroscopicityHygroscopic[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile, nuclease-free water.

Materials:

  • This compound powder

  • Sterile, nuclease-free water (e.g., cell culture grade)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to ensure sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add a portion of the sterile, nuclease-free water to the tube (e.g., 8 mL for a final volume of 10 mL).

    • Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[2]

    • If dissolution is slow, sonicate the solution in an ultrasonic water bath for short intervals until the powder is fully dissolved.[3][4]

  • Volume Adjustment: Adjust the final volume to the desired level with sterile, nuclease-free water. For the example above, add water to reach a final volume of 10 mL.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube. This is a critical step to remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.[4]

    • Label each aliquot clearly with the name of the compound, concentration, date of preparation, and initials of the preparer.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationReference
-20°CUp to 1 month[3][4]
-80°CUp to 6 months[3][4]
Protocol 2: Quality Control of this compound Stock Solutions

Regular quality control is essential to ensure the potency and sterility of the prepared stock solutions.

2.1. Physical Inspection:

  • Procedure: Visually inspect the stock solution for any signs of precipitation or color change before each use.

  • Acceptance Criteria: The solution should be clear and colorless.

2.2. pH Measurement:

  • Procedure: Measure the pH of a small, representative sample of the stock solution using a calibrated pH meter.

  • Acceptance Criteria: The pH of a 0.5 g in 5 mL water solution should be between 5.5 and 7.5.[2]

2.3. Sterility Testing:

This protocol is based on the direct inoculation method. For products with antimicrobial properties, a method suitability test (Bacteriostasis and Fungistasis) must be performed to validate the sterility test.

  • Materials:

    • Tryptic Soy Broth (TSB) for detecting bacteria.

    • Fluid Thioglycollate Medium (FTM) for detecting anaerobic and aerobic bacteria.

    • Sabouraud Dextrose Broth (SDB) for detecting fungi.

    • Sterile culture tubes.

    • Incubators at 30-35°C and 20-25°C.

  • Procedure:

    • In a laminar flow hood, inoculate a small volume (e.g., 100 µL) of the this compound stock solution into tubes containing TSB, FTM, and SDB.

    • Incubate the TSB and FTM tubes at 30-35°C for 14 days.

    • Incubate the SDB tube at 20-25°C for 14 days.

    • Include positive controls (media inoculated with known microorganisms) and negative controls (uninoculated media) to validate the test.

  • Acceptance Criteria: No visible microbial growth should be observed in the test tubes containing the this compound stock solution after the incubation period.

2.4. Potency Assessment (Optional but Recommended):

For critical applications, the biological activity of the stock solution can be assessed using a bioassay, such as a disk diffusion assay or a minimal inhibitory concentration (MIC) determination against a known susceptible bacterial strain.

  • Procedure (Disk Diffusion):

    • Prepare a lawn of a susceptible quality control bacterial strain (e.g., Escherichia coli ATCC 25922) on a Mueller-Hinton agar plate.

    • Impregnate a sterile paper disk with a known volume of the prepared this compound stock solution.

    • Place the disk on the agar plate.

    • Incubate at 35-37°C for 16-20 hours.

    • Measure the diameter of the zone of inhibition.

  • Acceptance Criteria: The zone of inhibition should be within the established range for the specific concentration and bacterial strain used. This provides a semi-quantitative measure of the antibiotic's potency.

Mechanism of Action of Isepamicin

Isepamicin, like other aminoglycoside antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds to the 30S ribosomal subunit, which interferes with the initiation of protein synthesis and causes misreading of the mRNA.[5][6] This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[5] A key advantage of Isepamicin is its resistance to many aminoglycoside-modifying enzymes, making it effective against some bacterial strains that are resistant to other aminoglycosides.[5]

Visualizations

G cluster_prep Stock Solution Preparation weigh Weigh Isepamicin Sulfate Powder dissolve Dissolve in Sterile Water (Vortex/Sonicate) weigh->dissolve adjust Adjust to Final Volume dissolve->adjust filter Filter Sterilize (0.22 µm) adjust->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store G cluster_qc Quality Control Protocol start Prepared Stock Solution physical Physical Inspection (Clarity, Color) start->physical ph pH Measurement start->ph sterility Sterility Testing (Direct Inoculation) start->sterility potency Potency Assessment (e.g., Disk Diffusion) start->potency pass Pass physical->pass fail Fail physical->fail ph->pass ph->fail sterility->pass sterility->fail potency->pass potency->fail discard Discard Stock fail->discard G cluster_moa Isepamicin Mechanism of Action isepamicin Isepamicin binding Binding isepamicin->binding ribosome Bacterial 30S Ribosomal Subunit ribosome->binding inhibition Inhibition of Protein Synthesis Initiation binding->inhibition misreading mRNA Misreading binding->misreading aberrant_proteins Production of Aberrant Proteins inhibition->aberrant_proteins misreading->aberrant_proteins cell_death Bacterial Cell Death aberrant_proteins->cell_death

References

Application Notes and Protocols for Determining the Post-Antibiotic Effect of Isepamicin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] Like other aminoglycosides, it exhibits concentration-dependent bactericidal activity and a significant post-antibiotic effect (PAE).[2][3] The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when its concentration falls below the minimum inhibitory concentration (MIC).[4] Understanding the PAE of Isepamicin Sulfate is crucial for optimizing dosing regimens to maximize efficacy and minimize the risk of toxicity and the development of resistance.

These application notes provide detailed protocols for the in vitro and in vivo determination of the PAE of this compound, along with comparative data and a summary of its mechanism of action.

Mechanism of Action

This compound, like other aminoglycosides, primarily acts by inhibiting bacterial protein synthesis. The process begins with the antibiotic binding to the 30S ribosomal subunit.[5][6] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons. The resulting aberrant proteins can disrupt the bacterial cell membrane, leading to cell death.[7] This inhibition of protein synthesis is a key factor contributing to the observed post-antibiotic effect, as the bacteria require time to synthesize new, functional proteins to resume growth after the antibiotic has been removed.[3]

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Isepamicin Isepamicin 30S_Subunit 30S Ribosomal Subunit Isepamicin->30S_Subunit Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 30S_Subunit->Protein_Synthesis_Inhibition mRNA_Misreading mRNA Misreading & Aberrant Protein Production 30S_Subunit->mRNA_Misreading PAE Post-Antibiotic Effect Protein_Synthesis_Inhibition->PAE Cell_Death Bacterial Cell Death mRNA_Misreading->Cell_Death

Caption: Mechanism of Isepamicin action leading to a post-antibiotic effect.

Data Presentation

In Vitro Post-Antibiotic Effect

The following table summarizes the in vitro post-antibiotic effect of this compound in comparison to other aminoglycosides against common bacterial strains. The PAE is concentration-dependent.[8]

AntibioticOrganismConcentration (x MIC)PAE (hours)
Isepamicin S. aureus2~2.5
4~3.8
E. coli2~2.0
4~3.2
Gentamicin S. aureus2~2.0
4~3.5
E. coli2~1.8
4~3.0
Amikacin S. aureus2~2.2
4~3.6
E. coli2~1.9
4~3.1

Note: These are representative values and can vary depending on the specific strain and experimental conditions.

In Vivo Post-Antibiotic Effect

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo PAE.

AntibioticOrganismDose (mg/kg)PAE (hours)
Isepamicin S. aureus153.5 - 5.0
E. coli153.0 - 4.5
Gentamicin S. aureus53.0 - 4.5
E. coli52.5 - 4.0
Netilmicin S. aureus53.0 - 4.8
E. coli52.8 - 4.2

Data compiled from studies showing Isepamicin has a notably long PAE, particularly against S. aureus.[9]

Experimental Protocols

In Vitro PAE Determination: Viable Count Method

This protocol outlines the standard method for determining the in vitro PAE of this compound.

In_Vitro_PAE_Workflow Start Start Culture_Prep Prepare Bacterial Culture (Logarithmic Growth Phase) Start->Culture_Prep Exposure Expose Bacteria to Isepamicin (e.g., 1-2 hours at 37°C) Culture_Prep->Exposure Removal Remove Antibiotic (Dilution or Centrifugation) Exposure->Removal Sampling Collect Samples at Intervals (e.g., every hour) Removal->Sampling Plating Plate Serial Dilutions on Agar Sampling->Plating Incubation Incubate Plates (e.g., 18-24 hours at 37°C) Plating->Incubation Counting Count Colony Forming Units (CFU/mL) Incubation->Counting Calculation Calculate PAE (T - C) Counting->Calculation End End Calculation->End

Caption: Workflow for in vitro PAE determination using the viable count method.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile test tubes and pipettes

  • Spectrophotometer

  • Incubator

  • Centrifuge (optional)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test organism into MHB and incubate at 37°C until it reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.3-0.5).

    • Adjust the bacterial suspension with fresh MHB to achieve a final concentration of approximately 10^6 CFU/mL.

  • Antibiotic Exposure:

    • Prepare tubes with MHB containing this compound at the desired concentrations (e.g., 1x, 2x, 4x, and 8x MIC).

    • Add the prepared bacterial inoculum to the antibiotic-containing tubes and a control tube without the antibiotic.

    • Incubate all tubes at 37°C with shaking for a predetermined exposure time (typically 1 to 2 hours).

  • Antibiotic Removal:

    • Dilution Method: After the exposure period, dilute the cultures 1:1000 in pre-warmed, antibiotic-free MHB to effectively remove the antibiotic.

    • Centrifugation Method (Alternative): Centrifuge the bacterial suspension, discard the supernatant containing the antibiotic, and resuspend the pellet in fresh, pre-warmed MHB. Repeat this washing step twice.

  • Post-Exposure Monitoring:

    • Incubate the diluted or washed cultures at 37°C with shaking.

    • At hourly intervals (or more frequently), take aliquots from the test and control cultures.

  • Viable Count Determination:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates.

  • PAE Calculation:

    • The PAE is calculated using the formula: PAE = T - C

      • T is the time required for the CFU count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

      • C is the time required for the CFU count in the untreated control culture to increase by 1 log10.

In Vivo PAE Determination: Neutropenic Mouse Thigh Infection Model

This model is used to assess the PAE in a setting that mimics a host infection.

In_Vivo_PAE_Workflow Start Start Neutropenia Induce Neutropenia in Mice (e.g., Cyclophosphamide) Start->Neutropenia Infection Induce Thigh Infection (Intramuscular Injection of Bacteria) Neutropenia->Infection Treatment Administer this compound (e.g., Subcutaneous or Intravenous) Infection->Treatment Monitoring Monitor Mice and Collect Thigh Tissue at Intervals Treatment->Monitoring Homogenization Homogenize Thigh Tissue Monitoring->Homogenization Plating Plate Serial Dilutions of Homogenate Homogenization->Plating Incubation_Counting Incubate and Count CFU Plating->Incubation_Counting Calculation Calculate PAE (T - C) Incubation_Counting->Calculation End End Calculation->End

Caption: Workflow for in vivo PAE determination using the neutropenic mouse thigh model.

Materials:

  • This compound

  • Bacterial strain of interest

  • Female ICR or Swiss mice (typically 6-8 weeks old)

  • Cyclophosphamide

  • Sterile saline or PBS

  • Anesthetic

  • Tissue homogenizer

  • MHA plates

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to the mice (e.g., 150 mg/kg intraperitoneally 4 days before infection and 100 mg/kg 1 day before infection) to induce a neutropenic state.

  • Infection:

    • Prepare a bacterial suspension of the test organism in the logarithmic growth phase.

    • Anesthetize the mice and inject a defined inoculum (e.g., 0.1 mL of 10^6 - 10^7 CFU/mL) into the thigh muscle of one hind leg.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer a single dose of this compound via a relevant route (e.g., subcutaneous or intravenous). A control group should receive a saline injection.

  • Sample Collection:

    • At various time points after antibiotic administration, euthanize groups of mice.

    • Aseptically remove the infected thigh muscle.

  • Bacterial Quantification:

    • Weigh the thigh tissue and homogenize it in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the tissue homogenate.

    • Plate the dilutions onto MHA plates and incubate for 18-24 hours at 37°C.

    • Count the CFU per gram of tissue.

  • PAE Calculation:

    • The in vivo PAE is calculated as: PAE = T - C

      • T is the time for the bacterial count in the treated mice to increase by 1 log10 from the count at the time the antibiotic concentration in the serum falls below the MIC.

      • C is the corresponding time for the bacterial count in the untreated control mice to increase by 1 log10.

Conclusion

The determination of the post-antibiotic effect of this compound is a critical component in understanding its pharmacodynamic profile. The protocols provided herein offer standardized methods for assessing both the in vitro and in vivo PAE. The data indicates that this compound exhibits a prolonged PAE, comparable to or greater than other commonly used aminoglycosides, supporting dosing strategies that utilize higher doses at extended intervals. This can be advantageous in clinical settings to enhance patient compliance and potentially reduce the risk of toxicity.

References

Application Notes and Protocols for Isepamicin Sulfate in Combination Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research into Isepamicin Sulfate combination therapies, offering quantitative data from key studies, detailed experimental protocols for assessing synergy, and visualizations of the underlying mechanisms and workflows.

Introduction to this compound Combination Therapy

Isepamicin is a semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative bacteria.[1] In an era of rising antimicrobial resistance, combination therapy is a critical strategy to enhance efficacy, overcome resistance, and reduce toxicity. Research has demonstrated that this compound, when used in combination with other antimicrobial agents, can exhibit synergistic or additive effects against a range of clinically significant pathogens.[1][2]

The primary rationale for combining Isepamicin with other antibiotics, particularly β-lactams, is the synergistic mechanism of action. β-lactam antibiotics inhibit bacterial cell wall synthesis, which can lead to increased permeability of the bacterial cell envelope.[3] This disruption is thought to facilitate the intracellular uptake of Isepamicin, which then inhibits protein synthesis by binding to the bacterial 30S ribosomal subunit, leading to a more potent bactericidal effect than either agent alone.[3][4]

Key Combination Studies and Data

The following tables summarize quantitative data from notable studies investigating the synergistic effects of this compound in combination with other antibiotics.

Table 1: In Vitro Synergy of Isepamicin and β-Lactams against Pseudomonas aeruginosa
CombinationStrainIsepamicin MIC (µg/mL)β-Lactam MIC (µg/mL)Isepamicin MIC in Combination (µg/mL)β-Lactam MIC in Combination (µg/mL)FIC Index (FICI)InterpretationReference
Isepamicin + CefoperazoneClinical Isolate2640.5160.5Synergy[1][5]
Isepamicin + ImipenemClinical Isolate24111.0Additive[1][5]
Isepamicin + PiperacillinClinical Isolate1320.2580.5Synergy[2]

Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.[6]

Table 2: In Vitro Synergy of Isepamicin and β-Lactams against Klebsiella pneumoniae
CombinationStrainIsepamicin MIC (µg/mL)β-Lactam MIC (µg/mL)Isepamicin MIC in Combination (µg/mL)β-Lactam MIC in Combination (µg/mL)FIC Index (FICI)InterpretationReference
Isepamicin + CefazolinClinical Isolate480.520.375Synergy[2]
Isepamicin + CefotiamClinical Isolate4210.50.5Synergy[2]
Isepamicin + FlomoxefClinical Isolate410.50.250.375Synergy[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Checkerboard Synergy Assay Protocol

This method is used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Materials:

  • This compound and combination drug stock solutions

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of the second antibiotic vertically down the microtiter plate.

    • The final volume in each well containing the antibiotic dilutions should be 50 µL.

  • Inoculum Preparation:

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including control wells (growth control without antibiotics and sterility controls).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) for the combination to determine the nature of the interaction.[6]

Time-Kill Curve Assay Protocol

This assay assesses the bactericidal activity of antimicrobial agents over time.

Materials:

  • This compound and combination drug stock solutions

  • Culture tubes or flasks

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland

  • Shaking incubator (37°C)

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Preparation of Test Cultures:

    • Prepare tubes or flasks containing MHB with the desired concentrations of this compound alone, the second antibiotic alone, and the combination of both. Include a growth control tube without any antibiotics.

    • Commonly tested concentrations are sub-inhibitory (e.g., 0.5 x MIC) or at the MIC.

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots and plate them onto agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[4][7]

Visualizations

Mechanism of Synergy: Isepamicin and β-Lactam Combination

The synergistic interaction between Isepamicin and β-lactam antibiotics is primarily attributed to the enhanced uptake of the aminoglycoside into the bacterial cell.

SynergyMechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_envelope Cell Envelope cluster_cytoplasm Cytoplasm Isepamicin Isepamicin CellMembrane Cell Membrane Isepamicin->CellMembrane Enhanced Uptake Ribosome 30S Ribosome Isepamicin->Ribosome Binds to 30S subunit BetaLactam β-Lactam CellWall Cell Wall (Peptidoglycan) BetaLactam->CellWall Inhibits Synthesis CellWall->CellMembrane Increased Permeability ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bactericidal Effect ProteinSynthesis->CellDeath Leads to

Caption: Synergistic mechanism of Isepamicin and β-Lactam antibiotics.

Experimental Workflow: Checkerboard Synergy Assay

The following diagram illustrates the key steps involved in performing a checkerboard assay to assess antibiotic synergy.

CheckerboardWorkflow start Start prep_antibiotics Prepare Serial Dilutions of Isepamicin and Drug B in 96-well plate start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_antibiotics->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calculate_fic Calculate FIC Index (FICI) read_mic->calculate_fic interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Logical Relationship: Interpretation of FIC Index

This diagram outlines the interpretation of the Fractional Inhibitory Concentration (FIC) Index values obtained from synergy testing.

FIC_Interpretation start FIC Index (FICI) Value synergy FICI ≤ 0.5 Synergy start->synergy additive 0.5 < FICI < 4 Additive/Indifference start->additive antagonism FICI ≥ 4 Antagonism start->antagonism

Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

References

Experimental Design for In Vivo Efficacy Assessment of Isepamicin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides detailed methodologies for evaluating the in vivo efficacy of Isepamicin Sulfate, a semisynthetic aminoglycoside antibiotic. This compound exhibits a broad spectrum of activity against Gram-negative bacteria, including multidrug-resistant strains, by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[1] Its stability against many aminoglycoside-modifying enzymes makes it a promising candidate for treating challenging infections.[1]

The following sections detail experimental designs for three common murine infection models: sepsis, pneumonia, and the neutropenic thigh model. These models are instrumental in preclinical studies to determine an antimicrobial agent's effectiveness.

Mechanism of Action

This compound exerts its bactericidal effect by irreversibly binding to the 16S rRNA of the 30S bacterial ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of nonfunctional or toxic proteins. This disruption of essential protein synthesis ultimately results in bacterial cell death.

I. Murine Sepsis Model

The murine sepsis model is a critical tool for evaluating the systemic efficacy of antibiotics against bloodstream infections. This protocol describes a non-neutropenic model, which is relevant for assessing antibiotic efficacy in immunocompetent hosts.

Experimental Protocol
  • Animal Model:

    • Species: BALB/c mice (female, 6-8 weeks old).

    • Acclimatization: Acclimatize mice for at least 7 days before the experiment with free access to food and water.

  • Bacterial Strain and Inoculum Preparation:

    • Strain: Pseudomonas aeruginosa (e.g., ATCC 27853) or Klebsiella pneumoniae (e.g., ATCC 43816).

    • Culture: Grow bacteria in Tryptic Soy Broth (TSB) overnight at 37°C with shaking.

    • Inoculum: Dilute the overnight culture in sterile saline to achieve the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final inoculum concentration should be confirmed by plating serial dilutions on Tryptic Soy Agar (TSA).

  • Induction of Sepsis:

    • Administer 0.1 mL of the bacterial suspension intraperitoneally (IP). This should result in a lethal infection within 24-48 hours in untreated animals.

  • This compound Administration:

    • Preparation: Dissolve this compound in sterile saline to the desired concentrations.

    • Dosing: Based on human pharmacokinetic data, a starting dose of 15 mg/kg can be used, administered intravenously (IV) or subcutaneously (SC).[2] A dose-response study is recommended to determine the optimal dose.

    • Treatment Schedule: Initiate treatment 1-2 hours post-infection. Administer this compound once or twice daily for a predetermined duration (e.g., 3-7 days).

  • Endpoint Evaluation:

    • Survival: Monitor survival daily for at least 7 days post-infection.

    • Bacterial Load: At selected time points (e.g., 24 and 48 hours post-infection), euthanize a subset of mice. Collect blood and spleen samples aseptically. Homogenize the spleen in sterile saline. Determine the number of viable bacteria (CFU/mL of blood or CFU/gram of spleen) by plating serial dilutions on TSA.

Data Presentation

Table 1: Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%) at Day 7Bacterial Load in Blood (log10 CFU/mL) at 24hBacterial Load in Spleen (log10 CFU/g) at 24h
Vehicle Control-07.5 ± 0.58.2 ± 0.6
This compound7.5(e.g., 40)5.1 ± 0.86.3 ± 0.7
This compound15(e.g., 80)3.2 ± 0.64.1 ± 0.5
This compound30(e.g., 100)< 2.0< 2.0
Comparator Drug(e.g., Amikacin 15)(e.g., 70)3.8 ± 0.74.9 ± 0.6

Data are presented as mean ± standard deviation. Survival rates are hypothetical examples and should be determined experimentally.

II. Murine Pneumonia Model

The murine pneumonia model is essential for assessing the efficacy of antibiotics against respiratory tract infections. This protocol outlines a method for establishing a lung infection and evaluating the therapeutic effect of this compound.

Experimental Protocol
  • Animal Model:

    • Species: C57BL/6 mice (female, 6-8 weeks old).

    • Acclimatization: 7 days with ad libitum access to food and water.

  • Bacterial Strain and Inoculum Preparation:

    • Strain: Klebsiella pneumoniae (e.g., ATCC 43816) or Pseudomonas aeruginosa (e.g., PAO1).

    • Culture: Grow bacteria in Brain Heart Infusion (BHI) broth overnight at 37°C.

    • Inoculum: Centrifuge the culture, wash the pellet with sterile saline, and resuspend to a concentration of approximately 1 x 10⁹ CFU/mL.

  • Induction of Pneumonia:

    • Anesthetize mice with isoflurane.

    • Administer 50 µL of the bacterial suspension intranasally.

  • This compound Administration:

    • Preparation: Prepare as described for the sepsis model.

    • Dosing: A starting dose of 15 mg/kg administered subcutaneously (SC) or intravenously (IV) is recommended.[3] Dose-ranging studies are crucial.

    • Treatment Schedule: Begin treatment 2-4 hours post-infection and continue once or twice daily for 3-5 days.

  • Endpoint Evaluation:

    • Bacterial Load: At 24 and 48 hours post-infection, euthanize mice. Aseptically remove the lungs and homogenize them in sterile saline. Determine the bacterial load (CFU/gram of lung tissue) by plating serial dilutions.

    • Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin for histopathological analysis to assess inflammation and tissue damage.

Data Presentation

Table 2: Efficacy of this compound in a Murine Pneumonia Model

Treatment GroupDose (mg/kg)Bacterial Load in Lungs (log10 CFU/g) at 24hBacterial Load in Lungs (log10 CFU/g) at 48h
Vehicle Control-8.9 ± 0.49.5 ± 0.3
This compound7.56.7 ± 0.75.8 ± 0.9
This compound154.5 ± 0.63.2 ± 0.5
This compound302.8 ± 0.4< 2.0
Comparator Drug(e.g., Tobramycin 10)5.1 ± 0.84.0 ± 0.7

Data are presented as mean ± standard deviation. Values are hypothetical and for illustrative purposes.

III. Neutropenic Murine Thigh Infection Model

This model is particularly useful for studying the pharmacodynamics of antibiotics in the absence of a significant host immune response, allowing for a clear assessment of the drug's bactericidal activity.

Experimental Protocol
  • Animal Model and Immunosuppression:

    • Species: ICR mice (female, 6-8 weeks old).

    • Neutropenia Induction: Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection to induce neutropenia.

  • Bacterial Strain and Inoculum Preparation:

    • Strain: Acinetobacter baumannii (e.g., ATCC 19606) or other relevant Gram-negative pathogens.

    • Inoculum: Prepare a bacterial suspension of approximately 1 x 10⁷ CFU/mL in sterile saline.

  • Induction of Thigh Infection:

    • Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one or both hind limbs.

  • This compound Administration:

    • Preparation: Prepare as previously described.

    • Dosing: Administer a range of doses (e.g., 5, 10, 20, 40 mg/kg) subcutaneously or intravenously.

    • Treatment Schedule: Initiate treatment 2 hours post-infection. A single dose or multiple doses over 24 hours can be administered to evaluate different dosing regimens.

  • Endpoint Evaluation:

    • Bacterial Load: At 24 hours post-infection, euthanize the mice. Aseptically dissect the thigh muscle, weigh it, and homogenize it in sterile saline. Determine the bacterial count (CFU/gram of tissue) by plating serial dilutions.

Data Presentation

Table 3: Efficacy of this compound in a Neutropenic Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Change in Bacterial Load at 24h (log10 CFU/g)
Vehicle Control-+2.5 ± 0.3
This compound5-0.5 ± 0.4
This compound10-1.8 ± 0.5
This compound20-3.2 ± 0.6
This compound40-4.5 ± 0.4
Comparator Drug(e.g., Gentamicin 10)-2.1 ± 0.7

Data are presented as the mean change in bacterial load from the initial inoculum size ± standard deviation. A study of the in vivo post-antibiotic effect of isepamicin in a neutropenic mouse thigh model showed a long post-antibiotic effect of 3-5 hours.[4]

Mandatory Visualizations

Signaling Pathways

Bacterial infections, particularly with Gram-negative organisms, trigger the host's innate immune response primarily through Toll-like receptors (TLRs), with TLR4 being a key sensor for lipopolysaccharide (LPS). This recognition initiates downstream signaling cascades, leading to the production of inflammatory cytokines and the activation of antimicrobial defenses.

Isepamicin_Mechanism_of_Action Isepamicin Mechanism of Action cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial_Ribosome 30S_Subunit 30S_Subunit Bacterial_Ribosome->30S_Subunit composed of Protein_Synthesis Protein_Synthesis 30S_Subunit->Protein_Synthesis 30S_Subunit->Protein_Synthesis Inhibits mRNA mRNA mRNA->Protein_Synthesis template for Nonfunctional_Proteins Nonfunctional_Proteins Protein_Synthesis->Nonfunctional_Proteins Leads to misreading Cell_Death Cell_Death Nonfunctional_Proteins->Cell_Death Isepamicin_Sulfate Isepamicin_Sulfate Isepamicin_Sulfate->30S_Subunit Binds to

Caption: Mechanism of action of this compound.

TLR4_Signaling_Pathway TLR4 Signaling Pathway in Response to Gram-Negative Bacteria cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Endotoxin) LBP LPS-Binding Protein LPS->LBP CD14 CD14 LBP->CD14 Transfers LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent (endosomal) IRAKs IRAKs MyD88->IRAKs TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IκB IκB IKK_Complex->IκB Phosphorylates & Inhibits NF_κB_p50_p65 NF-κB (p50/p65) IκB->NF_κB_p50_p65 Inflammatory_Genes Transcription of Inflammatory Genes NF_κB_p50_p65->Inflammatory_Genes Translocates to nucleus and activates IRF3 IRF3 TBK1_IKKi->IRF3 Type_I_IFN_Genes Transcription of Type I IFN Genes IRF3->Type_I_IFN_Genes Translocates to nucleus and activates

Caption: TLR4 signaling in response to bacterial LPS.

Experimental Workflow

Experimental_Workflow General In Vivo Efficacy Workflow Animal_Acclimatization 1. Animal Acclimatization (7 days) Neutropenia_Induction 2. Neutropenia Induction (for thigh model) Animal_Acclimatization->Neutropenia_Induction Bacterial_Challenge 3. Bacterial Challenge (IP, IN, or IM) Animal_Acclimatization->Bacterial_Challenge Neutropenia_Induction->Bacterial_Challenge Treatment_Initiation 4. Treatment Initiation (this compound or Control) Bacterial_Challenge->Treatment_Initiation Monitoring_and_Sampling 5. Monitoring & Sampling (Survival, Tissues) Treatment_Initiation->Monitoring_and_Sampling Data_Analysis 6. Data Analysis (CFU counts, Statistics) Monitoring_and_Sampling->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for in vivo efficacy studies.

References

Troubleshooting & Optimization

troubleshooting Isepamicin Sulfate solubility issues in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isepamicin Sulfate in cell culture applications. Our goal is to offer practical solutions to common challenges, particularly those related to solubility and media compatibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a semi-synthetic aminoglycoside antibiotic. It is a broad-spectrum agent effective against a wide range of bacteria. For laboratory use, it's important to note that it is a white to pale yellowish-white powder that is very soluble in water and practically insoluble in methanol and ethanol.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air, so proper storage in a tightly sealed container is crucial.[1]

Q2: In what solvents can I dissolve this compound for my experiments?

This compound is highly soluble in aqueous solutions. The recommended solvents for preparing stock solutions are sterile water or phosphate-buffered saline (PBS).[2] It is reported to be insoluble in DMSO.[2]

Q3: What is the recommended concentration for a stock solution of this compound?

You can prepare stock solutions of this compound at concentrations up to 125 mg/mL in water and 100 mg/mL in PBS.[2] To achieve these concentrations, ultrasonication may be required to facilitate complete dissolution.[2]

Q4: How should I store my this compound stock solution?

For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.[3] Store in the dark and protect from moisture.[3]

Q5: Can this compound affect my eukaryotic cells in culture?

While this compound's primary target is the bacterial ribosome, it is important to be aware that some antibiotics can have off-target effects on eukaryotic cells, potentially affecting cell biochemistry and differentiation.[4][5] It is advisable to include appropriate controls in your experiments to monitor for any unintended effects on your specific cell line.

Troubleshooting Guide: Solubility and Precipitation Issues

Issue 1: this compound powder is not dissolving completely in water or PBS.

Possible Causes:

  • Insufficient Agitation: The powder may require more vigorous mixing to fully dissolve.

  • High Concentration: You may be trying to dissolve the powder at a concentration higher than its maximum solubility.

  • Low Temperature: The temperature of the solvent may be too low, reducing the rate of dissolution.

Solutions:

  • Use Ultrasonication: Place the vial or tube in an ultrasonic water bath for short bursts until the solution clears.[2][3] This is a highly effective method for dissolving this compound.

  • Gentle Warming: Warm the solution to 37°C to aid in dissolution.[3] Avoid excessive heating, as it may degrade the antibiotic.

  • Vortexing: Vortex the solution for a few minutes to ensure thorough mixing.

  • Check Concentration: Ensure you are not exceeding the recommended maximum concentrations (125 mg/mL in water, 100 mg/mL in PBS).[2]

Issue 2: A precipitate forms after adding my this compound stock solution to the cell culture medium.

Possible Causes:

  • High Final Concentration: The concentration of this compound in the final culture medium may be too high, leading to precipitation.

  • Interaction with Media Components: Although not commonly reported for this compound, interactions with components in complex media can sometimes cause precipitation.

  • pH Shift: The addition of the antibiotic solution might be causing a localized pH change in the medium, affecting the solubility of other media components.

  • Temperature Shock: Adding a cold stock solution to warm media can sometimes cause precipitation of media components.

Solutions:

  • Pre-warm Stock Solution: Before adding to your culture medium, allow the this compound stock solution to warm to room temperature or 37°C.

  • Add Slowly and Mix: Add the stock solution dropwise to the culture medium while gently swirling the flask or plate to ensure rapid and even distribution.

  • Check for Media Compatibility: While specific incompatibilities for this compound are not widely documented, if precipitation persists, consider preparing a small test batch of the antibiotic-containing medium to observe for stability before adding it to your cells.

  • pH Adjustment: While the pH of a standard this compound solution is generally compatible with culture media (around 5.5-7.5), ensure your final medium pH is within the optimal range for your cells (typically 7.2-7.4).[1]

Data and Protocols

Solubility Data
SolventMaximum Reported SolubilityNotes
Water125 mg/mLUltrasonication may be required.[2][3]
PBS100 mg/mLUltrasonication may be required.[2]
DMSOInsoluble[2]
MethanolPractically Insoluble[1]
Ethanol (95%)Practically Insoluble[1]
Experimental Protocol: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or appropriate container. Perform this in a clean and dry environment due to the hygroscopic nature of the powder.

  • Solvent Addition: Add the required volume of sterile, room temperature water or PBS to achieve the desired concentration.

  • Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals. Check for clarity after each interval.

    • Alternatively, warm the solution to 37°C and vortex periodically until fully dissolved.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, DNase/RNase-free tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Visual Guides

Workflow for Preparing and Using this compound in Cell Culture

G cluster_prep Stock Solution Preparation cluster_use Application in Cell Culture weigh Weigh this compound add_solvent Add Sterile Water or PBS weigh->add_solvent dissolve Dissolve (Vortex/Sonicate/Warm) add_solvent->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot and Store at -20°C/-80°C sterilize->aliquot thaw Thaw Aliquot aliquot->thaw warm Warm to Room Temp/37°C thaw->warm add_to_media Add to Culture Medium warm->add_to_media incubate Incubate Cells add_to_media->incubate

Caption: Workflow for the preparation and use of this compound.

Troubleshooting Logic for Precipitation Issues

G start Precipitate observed in culture medium after adding this compound check_conc Is the final concentration too high? start->check_conc check_temp Was the stock solution cold when added? check_conc->check_temp No reduce_conc Reduce the working concentration. check_conc->reduce_conc Yes check_mixing Was the stock added too quickly without mixing? check_temp->check_mixing No warm_stock Warm stock solution before use. check_temp->warm_stock Yes check_mixing->warm_stock Yes add_slowly Add stock solution slowly while mixing. check_mixing->add_slowly Yes

Caption: Decision tree for troubleshooting precipitation.

References

addressing interference of Isepamicin Sulfate in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing potential interference of Isepamicin Sulfate in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

This compound is a semi-synthetic aminoglycoside antibiotic. Like other aminoglycosides, it is a polycationic molecule, meaning it carries multiple positive charges at physiological pH. This property, along with the presence of primary amine groups in its structure, can lead to non-specific interactions with various components of biochemical assays, potentially causing inaccurate results.

Q2: Which types of assays are most likely to be affected by this compound?

Assays that are sensitive to charged molecules, ionic strength, or the presence of primary amines are most susceptible to interference. These include:

  • Immunoassays (e.g., ELISA): The positive charge of Isepamicin can cause non-specific binding to negatively charged surfaces of microplates or to assay components like antibodies and proteins.

  • Protein Quantification Assays:

    • Bicinchoninic Acid (BCA) Assay: The assay relies on the reduction of Cu²⁺ to Cu⁺ by protein, a reaction that can also be influenced by substances with reducing potential or those that chelate copper ions. The primary amines in Isepamicin may contribute to this reduction, leading to an overestimation of protein concentration.

    • Bradford Assay: While generally less susceptible to interference from many compounds compared to the BCA assay, significant changes in buffer composition due to the presence of this compound could potentially affect the dye-protein interaction.

  • Enzymatic Assays: The high ionic strength introduced by this compound, especially at higher concentrations, can alter enzyme conformation and activity. Additionally, direct interaction of Isepamicin with the enzyme or substrate is possible.

Troubleshooting Guides

Issue 1: Inconsistent or High Background in ELISA Assays

Question: I am observing high background noise and poor reproducibility in my ELISA results when my samples contain this compound. What could be the cause and how can I fix it?

Answer:

High background and inconsistent results in the presence of this compound are likely due to its polycationic nature, which promotes non-specific binding to the negatively charged polystyrene surface of the ELISA plate or to assay components.

Troubleshooting Workflow:

start High Background/Poor Reproducibility in ELISA with Isepamicin step1 Perform Spike and Recovery Experiment to confirm interference start->step1 step2 Increase Ionic Strength of Buffers (e.g., add 150-500 mM NaCl) step1->step2 If interference is confirmed step3 Optimize Blocking Buffers (e.g., use a protein-based blocker with a non-ionic detergent like Tween-20) step2->step3 step4 Sample Dilution step3->step4 step5 Consider Sample Cleanup (e.g., dialysis, desalting columns) step4->step5 end_node Reduced Interference and Reliable Results step5->end_node

Workflow for troubleshooting ELISA interference.

Experimental Protocol: Spike and Recovery for ELISA

This experiment helps determine if the sample matrix (containing this compound) affects the ability of the assay to quantify the analyte accurately.[1][2][3]

  • Prepare Samples:

    • Sample A: Your biological sample containing the unknown analyte and this compound.

    • Sample B (Spiked Sample): A replicate of Sample A spiked with a known concentration of the analyte. The spike amount should result in a concentration that falls within the mid-range of your standard curve.

    • Sample C (Control Spike): The standard assay diluent spiked with the same known concentration of the analyte as in Sample B.

  • Assay Procedure: Run the ELISA with your standard curve and samples A, B, and C in duplicate or triplicate.

  • Calculate Recovery:

    • Determine the concentration of the endogenous analyte in Sample A from the standard curve.

    • Determine the concentration of the spiked analyte in Sample B and the control spike in Sample C.

    • Calculate the % Recovery using the following formula: % Recovery = (Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Control Spike * 100

  • Interpretation: An acceptable recovery is typically between 80-120%.[2] A recovery outside this range suggests interference.

Quantitative Data Summary: Expected Recovery in Spike and Recovery Experiments

% Recovery Interpretation Potential Cause of Interference by this compound
80-120%Acceptable; no significant interference.-
<80%Negative Interference (under-recovery)Isepamicin may be sterically hindering antibody-antigen binding.
>120%Positive Interference (over-recovery)Isepamicin may be promoting non-specific binding of detection antibodies.
Issue 2: Inaccurate Protein Concentration Measurement with BCA Assay

Question: My protein concentrations, as determined by the BCA assay, seem to be artificially high in samples containing this compound. Why is this happening and what can I do?

Answer:

The primary amines in the this compound molecule can reduce Cu²⁺ to Cu⁺, the first step in the BCA assay color development. This leads to a false-positive signal and an overestimation of the protein concentration.[4]

Troubleshooting Logic:

start Inaccurate (High) Protein Concentration with BCA Assay step1 Run a Blank with this compound to confirm direct interference start->step1 step2 Use a Reducing Agent-Compatible BCA Assay Kit step1->step2 If interference is confirmed step3 Protein Precipitation to Remove Isepamicin step2->step3 step4 Switch to a Different Protein Assay (e.g., Bradford Assay) step3->step4 end_node Accurate Protein Quantification step4->end_node

Logic for addressing BCA assay interference.

Experimental Protocol: Protein Precipitation to Remove Interfering Substances

This protocol can be used to separate proteins from interfering substances like this compound before quantification.[5][6]

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add your protein sample containing this compound.

  • Precipitation: Add four volumes of cold (-20°C) acetone to the sample.

  • Incubation: Vortex briefly and incubate at -20°C for at least 60 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant, which contains the this compound.

  • Washing (Optional): Add cold acetone, vortex, and centrifuge again to wash the protein pellet.

  • Drying: Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with the BCA assay.

  • Quantification: Proceed with the BCA assay.

Issue 3: Altered Enzyme Kinetics in the Presence of this compound

Question: I am observing a decrease in my enzyme's activity when I include this compound in the reaction buffer. How can I determine if this is true inhibition or an artifact?

Answer:

This compound can influence enzyme activity through several mechanisms. The increased ionic strength of the solution can alter the enzyme's conformation and catalytic efficiency.[7][8] It is also possible that Isepamicin directly interacts with the enzyme or its substrate.

Experimental Workflow for Validating Enzyme Inhibition:

start Decreased Enzyme Activity with this compound step1 Control for Ionic Strength: Run assay with equivalent concentration of a non-interfering salt (e.g., NaCl) start->step1 step2 Vary Substrate Concentration at a fixed Isepamicin concentration to assess mechanism of inhibition step1->step2 If activity is still low step3 Vary Isepamicin Concentration at a fixed substrate concentration to determine IC50 step2->step3 step4 Consider Pre-incubation of Enzyme with Isepamicin step3->step4 end_node Characterization of Inhibitory Effect step4->end_node

Workflow for validating enzyme inhibition.

Experimental Protocol: Validating an Enzymatic Inhibition Assay

This protocol helps to confirm that the observed decrease in enzyme activity is a direct effect of this compound and not due to non-specific factors.

  • Prepare Reagents:

    • Enzyme stock solution

    • Substrate stock solution

    • Assay buffer

    • This compound stock solution

    • Control salt solution (e.g., NaCl) at a concentration that matches the ionic strength of the highest this compound concentration to be tested.

  • Ionic Strength Control:

    • Set up reactions with the enzyme and substrate in the assay buffer.

    • In one set of reactions, add this compound to the desired final concentration.

    • In a parallel set of reactions, add the control salt solution to match the ionic strength.

    • Compare the enzyme activity. If the activity is similarly reduced in both, the effect is likely due to ionic strength.

  • IC50 Determination:

    • Perform the enzymatic assay with a fixed concentration of enzyme and substrate.

    • Vary the concentration of this compound over a range (e.g., logarithmic dilutions).

    • Plot the enzyme activity as a function of the this compound concentration to determine the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%).

  • Mechanism of Inhibition (Optional):

    • Perform kinetic studies by measuring the reaction rate at various substrate concentrations in the presence and absence of different fixed concentrations of this compound.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive).

Quantitative Data Summary: Interpreting Enzyme Inhibition Data

Parameter Description Significance in the Context of this compound
IC50 The concentration of an inhibitor that reduces enzyme activity by 50%.A lower IC50 value indicates a more potent inhibition by this compound.
Km The substrate concentration at which the reaction rate is half of Vmax.An increase in Km suggests competitive inhibition, where Isepamicin may be binding to the enzyme's active site.
Vmax The maximum rate of the enzymatic reaction.A decrease in Vmax suggests non-competitive or uncompetitive inhibition, indicating Isepamicin may be binding to a site other than the active site.

References

Technical Support Center: Improving the Stability of Isepamicin Sulfate in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the long-term storage and stability testing of Isepamicin Sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term storage, this compound lyophilized powder should be stored at -20°C in a desiccated environment to minimize degradation.[1] When stored under these conditions, the chemical is reported to be stable for up to 36 months.[1] For shorter-term storage, 4°C is also cited, provided the product is sealed and protected from moisture and light.[2]

Q2: What factors can cause the degradation of this compound during storage?

A2: The stability of this compound can be compromised by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Humidity: this compound is hygroscopic, and moisture can lead to hydrolysis of the glycosidic bonds.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • pH: Extreme pH conditions (acidic or alkaline) can catalyze hydrolysis.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

Q3: What are the typical degradation products of this compound?

A3: While a complete degradation pathway for this compound under all stress conditions is not extensively published, studies on related aminoglycosides and some specific research on Isepamicin suggest potential degradation products. One identified impurity in this compound is 1N,3N-isepaimcin, suggesting that modifications at the amino groups are a possible degradation route.[3] General degradation pathways for aminoglycosides include hydrolysis of the glycosidic linkages and modifications of the amino and hydroxyl groups.

Q4: How can I develop a stability-indicating method for this compound?

A4: A stability-indicating method, typically a high-performance liquid chromatography (HPLC) method, is essential for accurately measuring the concentration of this compound without interference from its degradation products.[4][5] The development of such a method involves subjecting this compound to forced degradation (stress testing) to generate its degradation products.[4] The HPLC method is then optimized to achieve adequate separation between the parent drug and all generated degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study

Question: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound sample. What could be the cause, and how can I troubleshoot this?

Answer:

Unexpected peaks in your chromatogram are likely degradation products of this compound. To troubleshoot this, you should:

  • Confirm Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of your Isepamicin peak. A non-homogenous peak suggests co-elution with a degradation product.

  • Perform Forced Degradation Studies: Systematically expose your this compound standard to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help you identify if the unexpected peaks in your stability sample correspond to any of the forced degradation products.

  • Optimize HPLC Method: If you confirm co-elution, you will need to optimize your HPLC method to improve the resolution between Isepamicin and its degradation products. You can try modifying the mobile phase composition, gradient, pH, or column chemistry.

  • Characterize the Degradation Products: If the unexpected peaks are significant, you may need to identify their structure using techniques like mass spectrometry (MS) to better understand the degradation pathway.

Issue 2: Loss of Potency of this compound in Solution

Question: My this compound solution appears to be losing potency over a shorter period than expected. What are the likely causes and solutions?

Answer:

Loss of potency in a solution of this compound is often due to chemical degradation. Here's how to address this:

  • Check the pH of the Solution: this compound is susceptible to hydrolysis at non-optimal pH values. Ensure the pH of your solution is within a stable range, which for an aqueous solution of this compound is generally between 5.5 and 7.5.[6]

  • Protect from Light: Store your solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Control the Temperature: Store your solutions at the recommended temperature. For solutions, storage at -20°C is recommended for up to a month to prevent loss of potency.[1] Avoid multiple freeze-thaw cycles by preparing aliquots.

  • Use Freshly Prepared Solutions: Whenever possible, it is recommended to prepare fresh solutions of this compound and use them promptly.[2]

  • Consider Excipient Interactions: If your solution contains other excipients, they may be interacting with the this compound. Review the compatibility of all components in your formulation.

Data Presentation

Table 1: Example of Long-Term Stability Data for this compound Powder

Storage ConditionTime (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)
25°C / 60% RH0White to off-white powder100.0< 0.1
3White to off-white powder98.51.5
6White to off-white powder96.83.2
12Slightly yellowish powder94.25.8
40°C / 75% RH0White to off-white powder100.0< 0.1
1White to off-white powder95.14.9
3Yellowish powder90.39.7
6Yellowish-brown powder85.614.4

Note: The data in this table is for illustrative purposes and represents a typical stability profile. Actual results may vary depending on the specific batch and storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Milli-Q water

  • HPLC grade methanol and acetonitrile

  • Suitable buffer for HPLC mobile phase (e.g., phosphate buffer)

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Keep the solution at 60°C for 24 hours. Neutralize a sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Keep the solution at 60°C for 24 hours. Neutralize a sample with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 48 hours. Dissolve the heat-stressed powder in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve the photo-stressed powder in the mobile phase for HPLC analysis.

  • Control Sample: Prepare a solution of this compound in the mobile phase at the same concentration as the stressed samples and analyze it immediately.

Analysis: Analyze all samples by a suitable HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector at a low wavelength like 210 nm after derivatization).

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of a suitable buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a gradient elution.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or UV at 210 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Prepare the this compound samples (from stability studies) at a similar concentration to the standard solutions using the mobile phase as the diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions. Calculate the percentage of degradation products by area normalization, assuming a similar response factor.

Mandatory Visualizations

G cluster_degradation This compound Degradation Pathways Isepamicin This compound Hydrolysis Hydrolysis (Acidic/Alkaline/Moisture) Isepamicin->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Isepamicin->Oxidation O₂, H₂O₂ Photolysis Photolysis (Light Exposure) Isepamicin->Photolysis Degradation_Products Degradation Products (e.g., Hydrolyzed Glycosidic Bonds, Modified Amino Groups) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Proposed degradation pathways for this compound.

G cluster_workflow Stability Indicating Method Development Workflow start Start: this compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_development HPLC Method Development (Column, Mobile Phase, etc.) forced_degradation->hplc_development hplc_analysis HPLC Analysis hplc_development->hplc_analysis peak_resolution Adequate Peak Resolution? hplc_analysis->peak_resolution peak_resolution->hplc_development No method_validation Method Validation (ICH Guidelines) peak_resolution->method_validation Yes stability_study Long-Term Stability Study method_validation->stability_study end End: Stability Profile stability_study->end

Caption: Workflow for developing a stability-indicating HPLC method.

G cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak Observed check_purity Check Peak Purity of Main Peak start->check_purity is_impure Is Peak Impure? check_purity->is_impure optimize_hplc Optimize HPLC Method for Better Resolution is_impure->optimize_hplc Yes forced_degradation Compare with Forced Degradation Samples is_impure->forced_degradation No optimize_hplc->forced_degradation is_degradant Is it a Degradation Product? forced_degradation->is_degradant identify_structure Identify Structure (e.g., with MS) is_degradant->identify_structure Yes end Problem Resolved is_degradant->end No (e.g., impurity from another source) reassess_storage Re-evaluate Storage Conditions identify_structure->reassess_storage reassess_storage->end

Caption: Logical workflow for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Overcoming Challenges in Isepamicin Sulfate Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during Isepamicin Sulfate antimicrobial susceptibility testing (AST).

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its susceptibility testing important?

A1: this compound is a semisynthetic aminoglycoside antibiotic.[1] It is effective against a broad spectrum of Gram-negative bacteria, including some strains resistant to other aminoglycosides.[1][2] Accurate antimicrobial susceptibility testing is crucial to determine if a bacterial isolate is sensitive to Isepamicin, guiding appropriate therapeutic choices and monitoring the emergence of resistance.

Q2: Which regulatory bodies provide guidelines for Isepamicin AST?

A2: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary organizations that establish standardized methods and interpretive criteria for antimicrobial susceptibility testing.[3][4][5] Laboratories should refer to the latest versions of the CLSI M100 document and the EUCAST breakpoint tables for the most current recommendations.[3][4][5]

Q3: What are the common methods for Isepamicin susceptibility testing?

A3: The most common methods are disk diffusion (Kirby-Bauer) and broth microdilution.[6] Disk diffusion is a qualitative or semi-quantitative method that assesses the diameter of the zone of growth inhibition around an antibiotic-impregnated disk. Broth microdilution is a quantitative method that determines the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.

Q4: Are there any known cross-resistances with other aminoglycosides?

A4: While Isepamicin is known to be stable against some aminoglycoside-modifying enzymes, cross-resistance can still occur.[2] The specific resistance mechanisms present in a bacterial isolate will determine its susceptibility profile to different aminoglycosides.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Disk Diffusion Testing

Q: My zone diameters for the quality control (QC) strain are consistently out of range for Isepamicin.

A: This is a common issue that can be caused by several factors. Follow this troubleshooting workflow:

start QC Zone Diameters Out of Range check_procedure 1. Review Testing Procedure - Inoculum preparation (McFarland standard) - Agar depth (4mm) - Disk placement and storage - Incubation conditions (temperature, time, atmosphere) start->check_procedure check_materials 2. Check Materials - Mueller-Hinton Agar (MHA) lot number and expiry - Isepamicin disk lot number and expiry - QC strain viability and purity check_procedure->check_materials perform_repeat 3. Repeat QC Test - Use fresh materials if available check_materials->perform_repeat in_range Results in Range perform_repeat->in_range Success out_of_range_again Results Still Out of Range perform_repeat->out_of_range_again Failure investigate_further 4. Investigate Further - Contact manufacturer of media/disks - Review technologist technique - Check equipment calibration (incubator, etc.) out_of_range_again->investigate_further resolve Problem Resolved investigate_further->resolve

Caption: Troubleshooting workflow for out-of-range QC in disk diffusion.

Q: I am observing indistinct or fuzzy zone edges for Isepamicin.

A: Indistinct zone edges can make accurate measurement difficult. Consider the following:

  • Inoculum Density: An inoculum that is too light can lead to fuzzy zones. Ensure your inoculum turbidity matches a 0.5 McFarland standard.

  • Agar Moisture: Excessive moisture on the agar surface can cause the antibiotic to spread unevenly. Make sure plates are adequately dried before applying the disks.

  • Contamination: Mixed cultures can result in irregular zone edges. Check the purity of your isolate.

Q: There is growth of individual colonies within the zone of inhibition for Isepamicin.

A: This may indicate a heterogeneous population with a resistant subpopulation.

  • Purity Check: First, ensure your culture is pure by subculturing and re-identifying the isolate.

  • Repeat Testing: If the culture is pure, the presence of colonies within the zone suggests potential resistance. These isolates may require further investigation, such as MIC testing, to confirm resistance.

Broth Microdilution Testing

Q: The MIC values for my Isepamicin QC strain are consistently too high or too low.

A: Similar to disk diffusion, this points to a deviation in the testing procedure or materials.

start QC MIC Values Out of Range check_inoculum 1. Verify Inoculum Concentration - Ensure final concentration is ~5 x 10^5 CFU/mL start->check_inoculum check_media 2. Check Cation-Adjusted Mueller-Hinton Broth (CAMHB) - Correct pH (7.2-7.4) - Divalent cation concentration (Ca2+, Mg2+) check_inoculum->check_media check_ise 3. Check Isepamicin Preparation - Accurate stock solution preparation and dilutions - Proper storage check_media->check_ise repeat_qc 4. Repeat QC Test - With fresh reagents and a new QC aliquot check_ise->repeat_qc in_range Results in Range repeat_qc->in_range Success out_of_range Results Still Out of Range repeat_qc->out_of_range Failure contact_support 5. Contact Manufacturer/Further Investigation out_of_range->contact_support resolved Problem Resolved contact_support->resolved

Caption: Troubleshooting workflow for out-of-range QC in broth microdilution.

Q: I am observing "skipped wells" in my Isepamicin MIC panel.

A: Skipped wells (growth in a higher concentration well and no growth in a lower concentration well) can be due to:

  • Contamination: A contaminating organism may be resistant to Isepamicin.

  • Pipetting Errors: Inaccurate dilutions or inoculation can lead to inconsistent results.

  • Well-to-well contamination: Splashing during inoculation can transfer bacteria to unintended wells.

  • Improper mixing: Ensure the inoculum is homogenously mixed before dispensing.

If you encounter skipped wells, the test for that isolate should be repeated.

Q: The growth in my positive control well is weak or absent.

A: A lack of sufficient growth in the control well invalidates the test.

  • Inoculum Viability: Ensure the starting culture is viable and in the correct growth phase.

  • Incubation Conditions: Verify the incubator temperature and atmosphere are correct for the organism being tested.

  • Media Quality: The Mueller-Hinton broth may be expired or improperly prepared.

Experimental Protocols

Isepamicin Disk Diffusion Susceptibility Test Protocol (Kirby-Bauer)

This protocol is based on CLSI guidelines.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (usually 2-6 hours).

    • Adjust the turbidity of the inoculum to match that of a 0.5 McFarland standard by adding sterile broth or more bacteria. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (150 mm). Rotate the plate approximately 60° and repeat the streaking pattern two more times to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[6]

  • Application of Isepamicin Disks:

    • Aseptically apply a 30 µg Isepamicin disk to the surface of the agar.

    • Gently press the disk down to ensure complete contact with the agar.

    • If testing other antibiotics, ensure disks are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the current CLSI or EUCAST breakpoint tables.

Isepamicin Broth Microdilution Protocol

This protocol is based on CLSI guidelines.

  • Preparation of Isepamicin Dilutions:

    • Prepare a stock solution of this compound of known potency in a suitable solvent (e.g., sterile water).

    • Perform serial twofold dilutions of the Isepamicin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.25 to 64 µg/mL).

  • Inoculum Preparation:

    • Prepare an inoculum as described in the disk diffusion protocol and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the Isepamicin dilutions with the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • Examine the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of Isepamicin that completely inhibits visible growth.

    • Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) according to the current CLSI or EUCAST breakpoint tables.

Quantitative Data Summary

CLSI and EUCAST Interpretive Criteria for Isepamicin

Note: As of late 2025, specific Isepamicin breakpoints may not be listed in the most recent public versions of CLSI and EUCAST tables. Historically, breakpoints similar to Amikacin have been used. Laboratories should verify the most current recommendations from these organizations.

Table 1: Example Interpretive Criteria for Isepamicin (Historically Referenced)

Organism GroupMethodDisk ContentSusceptibleIntermediateResistant
Enterobacterales Disk Diffusion30 µg≥17 mm15-16 mm≤14 mm
Broth Microdilution-≤16 µg/mL32 µg/mL≥64 µg/mL
Pseudomonas aeruginosa Disk Diffusion30 µg≥17 mm15-16 mm≤14 mm
Broth Microdilution-≤16 µg/mL32 µg/mL≥64 µg/mL

These values are for illustrative purposes and should be confirmed with the latest official guidelines.

Quality Control Ranges

Table 2: Example Quality Control Ranges for Isepamicin

Quality Control StrainMethodDisk ContentAcceptable Zone Diameter Range (mm)Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™ Disk Diffusion30 µg19-26-
Broth Microdilution--1-4
Pseudomonas aeruginosa ATCC® 27853™ Disk Diffusion30 µg18-26-
Broth Microdilution--2-8

These ranges are examples and must be verified against the current QC tables provided by CLSI and EUCAST.

Mechanisms of Aminoglycoside Resistance

Understanding the mechanisms of resistance is key to interpreting susceptibility results and troubleshooting unexpected resistance patterns.

cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms ribosome Ribosome (30S Subunit) Target of Isepamicin target_mod Target Modification (e.g., ribosomal mutation/methylation) Prevents Isepamicin binding ribosome->target_mod protein_synthesis Protein Synthesis Blocked ribosome->protein_synthesis enzymatic_mod Enzymatic Modification (e.g., acetylation, phosphorylation) Inactivates Isepamicin no_effect Reduced/No Effect enzymatic_mod->no_effect target_mod->no_effect efflux_pump Efflux Pumps Actively remove Isepamicin isepamicin_out Isepamicin (extracellular) efflux_pump->isepamicin_out isepamicin_in Isepamicin (intracellular) isepamicin_out->isepamicin_in Uptake isepamicin_in->ribosome isepamicin_in->enzymatic_mod isepamicin_in->efflux_pump Removal cell_death Bacterial Cell Death protein_synthesis->cell_death

Caption: Common mechanisms of bacterial resistance to aminoglycosides like Isepamicin.

References

factors affecting the reproducibility of Isepamicin Sulfate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Isepamicin Sulfate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a semi-synthetic aminoglycoside antibiotic.[1][2] Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria.[1] This binding interferes with protein synthesis, leading to the production of non-functional proteins and ultimately bacterial cell death.[1]

Q2: What are the major factors that can affect the reproducibility of my this compound experiments?

A2: The reproducibility of this compound experiments can be influenced by a variety of factors, including:

  • Reagent Quality and Stability: The purity, storage conditions, and handling of this compound and other reagents are critical.

  • Experimental Conditions: Variations in pH, temperature, and incubation times can significantly impact results.

  • Analytical Methodology: The choice of analytical method, instrument calibration, and data analysis procedures can introduce variability.

  • Biological Variability: Differences in bacterial strains, cell culture conditions, and animal models can lead to inconsistent outcomes.

Q3: How stable is this compound in solution and under what conditions can it degrade?

A3: this compound is a relatively stable aminoglycoside. However, its stability can be affected by pH and temperature. Extreme pH values (highly acidic or alkaline) and elevated temperatures can lead to degradation. For optimal stability, it is recommended to store this compound solutions under refrigerated conditions and to prepare fresh solutions for each experiment.

Troubleshooting Guides

Inconsistent Antimicrobial Susceptibility Testing (AST) Results

Problem: You are observing significant variability in Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain.

Potential Cause Troubleshooting Step
Inoculum Preparation Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. Inconsistent inoculum size is a major source of variability in MIC testing.
Media Composition Use the same batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments. Variations in cation concentrations (Ca²⁺ and Mg²⁺) can affect the activity of aminoglycosides.
This compound Stock Solution Prepare a fresh stock solution of this compound for each set of experiments. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
Incubation Conditions Maintain consistent incubation temperature (e.g., 35°C ± 2°C) and duration (e.g., 16-20 hours) for all MIC assays.
Irreproducible Results in HPLC Analysis

Problem: You are experiencing issues with peak shape, retention time, or quantification in the HPLC analysis of this compound.

Potential Cause Troubleshooting Step
Mobile Phase Preparation Prepare the mobile phase fresh daily and ensure accurate pH adjustment. Inconsistent mobile phase composition can lead to shifts in retention time.
Column Performance Use a guard column to protect the analytical column from contaminants. If peak shape deteriorates, consider washing or replacing the column.
Sample Preparation Ensure complete and consistent derivatization if using a method that requires it. Incomplete derivatization is a common source of variability. For plasma samples, use a consistent protein precipitation or solid-phase extraction method.
Injector Issues Check for leaks and ensure the injector loop is completely filled during injection to avoid variability in injection volume.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a generalized procedure for determining the MIC of this compound.

  • Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of 1024 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture plate, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: HPLC Analysis of this compound in Plasma

This protocol provides a general framework for the analysis of this compound in plasma samples. Specific parameters may need to be optimized for your instrument and reagents.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Derivatization (Pre-column):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of a suitable derivatizing agent (e.g., o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC)) solution and incubate according to the manufacturer's instructions.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.

  • Quantification:

    • Construct a calibration curve using plasma standards with known concentrations of this compound.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Factors Influencing this compound Stability

ParameterConditionEffect on StabilityRecommendation
pH Acidic (< 4) or Alkaline (> 8)Increased degradationMaintain pH between 4 and 8 for solutions.
Temperature Elevated temperatures (> 40°C)Accelerated degradationStore stock solutions at 2-8°C. For long-term storage, refer to manufacturer's guidelines.
Light Prolonged exposure to UV lightPotential for photodegradationStore solutions in amber vials or protect from light.
Freeze-Thaw Cycles Multiple cyclesPotential for degradationAliquot stock solutions to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase reagent Reagent Preparation (this compound, Media) assay Antimicrobial Susceptibility Testing (e.g., MIC) reagent->assay Consistent Quality hplc HPLC Analysis reagent->hplc Purity & Stability inoculum Inoculum Standardization inoculum->assay Standardized Density data Data Acquisition assay->data hplc->data interpretation Result Interpretation data->interpretation Reproducible Outcome

Caption: A typical experimental workflow for this compound research.

logical_relationships cluster_irreproducibility Sources of Irreproducibility cluster_reagent Reagent & Sample cluster_method Methodological cluster_biological Biological purity Purity of Isepamicin irreproducibility Irreproducible Results purity->irreproducibility stability Degradation stability->irreproducibility sample_prep Inconsistent Sample Prep sample_prep->irreproducibility protocol Protocol Deviations protocol->irreproducibility instrument Instrument Calibration instrument->irreproducibility conditions Variable Conditions (pH, Temp) conditions->irreproducibility strain Bacterial Strain Variability strain->irreproducibility media Media Composition media->irreproducibility

Caption: Factors contributing to irreproducibility in this compound experiments.

References

minimizing Isepamicin Sulfate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Isepamicin Sulfate degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is a broad-spectrum aminoglycoside antibiotic.[1][2] Its stability is a critical concern during sample preparation because, like other aminoglycosides, it can be susceptible to degradation under various chemical and physical conditions. This degradation can lead to the formation of impurities and a loss of potency, resulting in inaccurate analytical results. Factors that can influence its stability include pH, temperature, light, and the presence of enzymatic activity.[3]

Q2: What are the primary known degradation pathways for aminoglycoside antibiotics like this compound?

A2: The primary degradation pathways for aminoglycosides can be categorized as enzymatic and non-enzymatic.

  • Enzymatic Degradation: In biological samples, resistance in bacteria is often mediated by enzymes such as phosphotransferases, acetyltransferases, and adenyltransferases, which chemically modify the aminoglycoside structure.[4][5][6] While this is a mechanism of antibiotic resistance, the presence of such enzymes in a sample could potentially lead to degradation.

  • Non-Enzymatic Degradation:

    • Hydrolysis: Aminoglycosides contain glycosidic bonds and amide groups that can be susceptible to hydrolysis under acidic or alkaline conditions.[7][8]

    • Oxidation: The amino and hydroxyl groups present in the Isepamicin structure can be susceptible to oxidation.

    • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of photosensitive compounds.[9]

Q3: What are the ideal storage conditions for this compound stock solutions and prepared samples?

A3: To ensure the stability of this compound, proper storage is crucial.

Sample TypeStorage TemperatureDurationAdditional Notes
Stock Solutions 4°CShort-termProtect from light.[2]
-20°CUp to 1 monthUse separate packages to avoid repeated freeze-thaw cycles.[2]
-80°CUp to 6 monthsUse separate packages to avoid repeated freeze-thaw cycles.[2]
Prepared Samples (e.g., in plasma) Room TemperatureLimit to a maximum of 4 hoursFor beta-lactam antibiotics, which have more pronounced instability, this is a general recommendation that can be applied to other sensitive compounds.
2-8°CLimit to a maximum of 24 hours
-20°CLimit to a maximum of 7 days
-80°CLong-termRecommended for extended storage.

Data for prepared samples are general recommendations for antibiotics and should be validated for this compound in your specific matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Issue 1: Low recovery of this compound.

Potential Cause Troubleshooting Step
Incomplete Extraction Optimize the extraction method. If using solid-phase extraction (SPE), ensure the cartridge is appropriate for aminoglycosides and that the conditioning, loading, washing, and elution steps are optimized. For liquid-liquid extraction (LLE), adjust the pH of the aqueous phase to ensure Isepamicin is in a state that favors partitioning into the organic phase.
Adsorption to Surfaces Use low-adsorption vials and pipette tips. Silanized glassware can also minimize adsorption.
Degradation during Preparation Maintain samples at a low temperature (e.g., on an ice bath) throughout the preparation process. Protect samples from direct light. Ensure the pH of all solutions is within a stable range for Isepamicin (solutions in water typically have a pH between 5.5 and 7.5).[10]

Issue 2: Appearance of unexpected peaks in the chromatogram.

Potential Cause Troubleshooting Step
Degradation Products This may indicate that this compound has degraded. Review the sample handling and storage procedures. Consider if the sample was exposed to extreme pH, high temperatures, or prolonged light. Forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) can help identify the retention times of potential degradation products.
Contamination from Solvents or Reagents Run a blank sample containing only the solvents and reagents to check for contaminants. Ensure high-purity solvents and freshly prepared reagents are used.
Leachables from consumables If using filters, ensure they are compatible with the solvents used. Rinsing the filter with the solvent before use can help remove any potential leachables.[11]

Issue 3: Poor reproducibility of results.

Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize every step of the sample preparation protocol, including timings, temperatures, and volumes. Use calibrated pipettes and equipment.
Sample Inhomogeneity For biological samples, ensure they are thoroughly mixed before taking an aliquot for preparation.
Freeze-Thaw Cycles Avoid repeated freezing and thawing of samples and stock solutions, as this can lead to degradation. Aliquot samples and stock solutions into single-use vials.[2]

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Plasma using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment:

    • Thaw frozen plasma samples at room temperature and vortex for 10 seconds.

    • Centrifuge the plasma sample at 4000 rpm for 10 minutes to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load 500 µL of the pre-treated plasma onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution:

    • Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol containing a small percentage of a weak acid like formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume of the mobile phase used for the analytical method.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the analytical instrument (e.g., HPLC-MS/MS).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation Workflow start Start: Plasma Sample pretreatment Pre-treatment (Thaw, Vortex, Centrifuge) start->pretreatment sample_loading Sample Loading pretreatment->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->sample_loading washing Washing (e.g., 5% Methanol) sample_loading->washing elution Elution (e.g., Acidified Methanol) washing->elution evaporation Evaporation (Nitrogen Stream, <40°C) elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis Analysis (e.g., HPLC-MS/MS) reconstitution->analysis

Caption: Workflow for this compound sample preparation from plasma using SPE.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Recovery start Problem: Low Isepamicin Recovery check_extraction Review Extraction Protocol start->check_extraction check_adsorption Investigate Adsorption start->check_adsorption check_degradation Assess for Degradation start->check_degradation optimize_spe Optimize SPE Steps (Conditioning, Wash, Elution) check_extraction->optimize_spe optimize_lle Adjust pH for LLE check_extraction->optimize_lle use_low_adsorption_ware Use Low-Adsorption Consumables check_adsorption->use_low_adsorption_ware control_temp Maintain Low Temperature check_degradation->control_temp protect_from_light Protect from Light check_degradation->protect_from_light control_ph Ensure Stable pH check_degradation->control_ph solution Solution: Improved Recovery optimize_spe->solution optimize_lle->solution use_low_adsorption_ware->solution control_temp->solution protect_from_light->solution control_ph->solution

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Isepamicin Sulfate and Divalent Cations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of divalent cations on Isepamicin Sulfate's Minimum Inhibitory Concentration (MIC) values.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected this compound MIC values for our bacterial isolates. What could be the cause?

A1: One of the most common factors influencing Isepamicin and other aminoglycoside MIC values is the concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in the testing medium.[1][2][3] Elevated levels of these cations can lead to a significant increase in the apparent MIC of Isepamicin, particularly against organisms like Pseudomonas aeruginosa.[2][4][5][6]

Q2: How do divalent cations affect Isepamicin's activity?

A2: Divalent cations are thought to interfere with the uptake of aminoglycosides into the bacterial cell.[7][8] The outer membrane of Gram-negative bacteria is stabilized by divalent cations, which bridge adjacent lipopolysaccharide (LPS) molecules. It is hypothesized that aminoglycosides compete with these cations for binding sites on the LPS. Higher concentrations of Ca²⁺ and Mg²⁺ can therefore reduce the amount of Isepamicin that successfully enters the bacterium, leading to decreased antimicrobial activity and consequently, a higher MIC.

Q3: What is the correct medium for Isepamicin MIC testing?

A3: For accurate and reproducible Isepamicin susceptibility testing, it is crucial to use cation-adjusted Mueller-Hinton Broth (MHII).[9][10] This standardized medium is supplemented with specific concentrations of Ca²⁺ and Mg²⁺ to reflect physiological conditions more closely and to ensure consistency between laboratories.[4][5][11]

Q4: What are the recommended concentrations of Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth for Isepamicin testing?

A4: The current recommended concentrations for cation-adjusted Mueller-Hinton Broth are 20 to 25 mg/L of calcium (Ca²⁺) and 10 to 12.5 mg/L of magnesium (Mg²⁺).[4][5][11] It is important to note that these are revised recommendations; older standards suggested higher concentrations of 50 mg/L of Ca²⁺ and 25 mg/L of Mg²⁺.[4][5] Using broths with cation concentrations outside the recommended range can lead to erroneous MIC results.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistently high Isepamicin MIC values The Mueller-Hinton Broth is not cation-adjusted, or the cation concentrations are too high.1. Verify that you are using Cation-Adjusted Mueller-Hinton Broth (MHII).2. Check the manufacturer's certificate of analysis for the specific lot of MHII to confirm the Ca²⁺ and Mg²⁺ concentrations fall within the recommended range (20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺).3. If preparing your own broth, ensure that the final concentrations of supplemented cations are accurate.
MIC values differ significantly between batches of media There is lot-to-lot variability in the cation content of the Mueller-Hinton Broth.1. Always use cation-adjusted MHII from a reputable supplier.2. Perform quality control testing on each new lot of media using a reference bacterial strain with a known Isepamicin MIC range (e.g., E. coli ATCC 25922 or P. aeruginosa ATCC 27853).
Difficulty comparing results with other studies Different studies may have used Mueller-Hinton Broth with varying or unspecified cation concentrations.1. When reviewing literature, pay close attention to the materials and methods section to determine the type of medium used.2. For your own studies, always report the specific concentrations of Ca²⁺ and Mg²⁺ in your testing medium to ensure transparency and reproducibility.

Data on Divalent Cation Impact

The following table summarizes the general trend of the impact of divalent cation concentrations on the MIC of aminoglycosides, including Isepamicin, against Pseudomonas aeruginosa.

Cation ConcentrationApproximate Fold Increase in MIC (Compared to Low Cation Medium)
Low (Unsupplemented MHB)1x (Baseline)
Physiological (20-25 mg/L Ca²⁺, 10-12.5 mg/L Mg²⁺)2-4x
High (e.g., 50 mg/L Ca²⁺, 25 mg/L Mg²⁺)4-8x or greater

Note: This table provides an illustrative summary based on published findings for aminoglycosides. Actual fold increases can vary depending on the bacterial strain and specific experimental conditions.

Experimental Protocols

Preparation of Cation-Adjusted Mueller-Hinton Broth (MHII)

This protocol describes how to prepare MHII with the recommended final concentrations of Ca²⁺ and Mg²⁺.

  • Prepare Stock Solutions:

    • Calcium Chloride (CaCl₂): Prepare a 10 mg/mL stock solution in deionized water.

    • Magnesium Chloride (MgCl₂·6H₂O): Prepare a 10 mg/mL stock solution in deionized water.

    • Sterilize both stock solutions by filtration through a 0.22 µm filter.

  • Prepare Mueller-Hinton Broth:

    • Prepare Mueller-Hinton Broth according to the manufacturer's instructions.

    • Autoclave the broth and allow it to cool to room temperature.

  • Supplement the Broth:

    • Aseptically add the sterile Ca²⁺ and Mg²⁺ stock solutions to the cooled Mueller-Hinton Broth to achieve the desired final concentrations.

      • For a final concentration of 25 mg/L Ca²⁺, add 2.5 mL of the 10 mg/mL CaCl₂ stock solution to each liter of broth.

      • For a final concentration of 12.5 mg/L Mg²⁺, add 1.25 mL of the 10 mg/mL MgCl₂ stock solution to each liter of broth.

    • Mix the supplemented broth thoroughly.

  • Quality Control:

    • Perform sterility checks by incubating a sample of the prepared MHII at 35°C for 24 hours.

    • Verify the performance of the prepared medium by testing a quality control strain with a known Isepamicin MIC.

Broth Microdilution MIC Assay

This is a standard method for determining the MIC of an antimicrobial agent.

  • Prepare Isepamicin Dilutions:

    • Create a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHII to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the Isepamicin dilutions. This will bring the total volume in each well to 100 µL.

    • Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • Following incubation, the MIC is read as the lowest concentration of Isepamicin that completely inhibits visible bacterial growth.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_drug Prepare Isepamicin Serial Dilutions start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_media->inoculate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC Value (Lowest concentration with no growth) incubate->read_mic end_point End read_mic->end_point Cation_Effect cluster_environment Test Environment cluster_interaction Bacterial Cell Interaction cluster_outcome Result cations Divalent Cations (Ca²⁺, Mg²⁺) lps Bacterial Outer Membrane (LPS Binding Sites) cations->lps Competes for binding sites uptake Reduced Isepamicin Uptake lps->uptake Leads to isepamicin This compound isepamicin->lps Binds to mic Increased MIC Value uptake->mic

References

refining HPLC-UV detection methods for Isepamicin Sulfate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Isepamicin Sulfate using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is HPLC-UV analysis of this compound challenging?

A1: The primary challenge in the HPLC-UV analysis of this compound lies in its molecular structure. Like other aminoglycosides, Isepamicin lacks a significant chromophore, which is a part of the molecule that absorbs ultraviolet (UV) light. This results in poor sensitivity and makes direct UV detection difficult. To overcome this, a derivatization step is often required to attach a UV-absorbing molecule to the Isepamicin, thereby enhancing its detectability.

Q2: What is derivatization and why is it necessary for Isepamicin analysis?

A2: Derivatization is a chemical reaction that transforms a compound into a derivative with properties that are better suited for a particular analytical method. For Isepamicin HPLC-UV analysis, pre-column or post-column derivatization is employed to introduce a chromophore into the molecule. This significantly increases its UV absorbance, allowing for sensitive and accurate quantification. Common derivatizing agents include those that react with the amino groups of Isepamicin.

Q3: What are ion-pairing agents and when should they be used?

A3: Ion-pairing agents are additives to the mobile phase that contain both an ionic and a hydrophobic functional group. They are used in reversed-phase HPLC to improve the retention and peak shape of ionic compounds like Isepamicin. The ion-pairing agent forms a neutral complex with the charged analyte, which can then be retained by the non-polar stationary phase. However, their use can introduce complexities such as long column equilibration times and potential for peak shape distortion if not optimized correctly.[1]

Q4: Can Isepamicin be analyzed without derivatization?

A4: While direct UV detection is challenging, alternative HPLC detectors can be used for the analysis of Isepamicin without derivatization. These include Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD). However, this guide focuses on refining HPLC-UV methods, which often remain a common technique in many laboratories.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-UV analysis of this compound.

Peak Shape Problems

Q: My Isepamicin peak is tailing or showing fronting. What are the possible causes and solutions?

A: Poor peak shape can be caused by several factors. A systematic approach is necessary to identify and resolve the issue.

  • Problem: All peaks in the chromatogram are tailing.

    • Possible Cause: A void at the column inlet or a partially blocked inlet frit.

    • Solution: Reverse and flush the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.

  • Problem: Only the Isepamicin peak is tailing.

    • Possible Cause 1: Secondary interactions between the basic amino groups of Isepamicin and residual silanol groups on the silica-based stationary phase.

    • Solution 1: Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically pH > 7) or the analyte's amino groups (typically pH < 3). Alternatively, introduce an ion-pairing agent to the mobile phase to mask the silanol groups.

    • Possible Cause 2: Column overload.

    • Solution 2: Reduce the concentration of the injected sample.

  • Problem: Peaks are fronting.

    • Possible Cause: Sample solvent is stronger than the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Derivatization Issues

Q: I am seeing low sensitivity or multiple unexpected peaks after derivatization. What could be wrong?

A: Incomplete or inconsistent derivatization can lead to inaccurate and unreliable results.

  • Problem: Low peak area for the Isepamicin derivative.

    • Possible Cause 1: Incomplete derivatization reaction.

    • Solution 1: Optimize reaction conditions such as temperature, reaction time, and pH. Ensure the derivatizing reagent is fresh and in sufficient excess.

    • Possible Cause 2: Degradation of the derivative.

    • Solution 2: Investigate the stability of the derivatized sample under the storage and analysis conditions.

  • Problem: Multiple peaks for the derivatized Isepamicin.

    • Possible Cause: Formation of side products during the derivatization reaction.

    • Solution: Adjust the reaction conditions to favor the formation of the desired derivative. This may involve changing the solvent, temperature, or pH.

Ion-Pairing Agent Problems

Q: I am using an ion-pairing agent, but my retention times are not reproducible. What should I do?

A: Ion-pairing chromatography requires careful optimization and control.

  • Problem: Drifting retention times.

    • Possible Cause: Long column equilibration times are common with ion-pairing reagents.[1][2]

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase containing the ion-pairing agent before starting the analysis. This can sometimes require flushing the column for an extended period.

  • Problem: Poor peak shape (splitting or broad peaks).

    • Possible Cause: The concentration of the ion-pairing agent is not optimal.

    • Solution: Adjust the concentration of the ion-pairing agent in the mobile phase. A systematic study varying the concentration can help identify the optimal level for good peak shape and retention.

Matrix Effects in Biological Samples

Q: When analyzing Isepamicin in plasma or urine, I observe signal suppression or enhancement. How can I mitigate matrix effects?

A: Biological matrices are complex and can significantly interfere with the analysis.

  • Problem: Inconsistent results and poor recovery.

    • Possible Cause: Co-eluting endogenous components from the biological matrix are interfering with the ionization or detection of the Isepamicin derivative.[3][4]

    • Solution: Improve the sample preparation procedure. Techniques like solid-phase extraction (SPE) can be more effective at removing interfering components than simple protein precipitation. It may also be necessary to adjust the chromatographic conditions to separate the analyte from the matrix components.[5]

Experimental Protocols and Data

HPLC-UV Method Parameters

The following table summarizes typical starting parameters for an HPLC-UV method for this compound analysis after derivatization. Optimization will be required based on the specific application and instrumentation.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH will need to be optimized.
Ion-Pairing Agent (if used) Heptafluorobutyric acid (HFBA) or Sodium 1-octanesulfonate
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength Dependent on the derivatizing agent used.
Injection Volume 10 - 20 µL
Sample Preparation and Derivatization Protocol (Example)

This is a general protocol and may require modification for specific matrices and derivatizing agents.

  • Sample Preparation (for biological fluids):

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

    • For cleaner samples, consider using Solid-Phase Extraction (SPE).

  • Derivatization (Pre-column):

    • To a specific volume of the prepared sample or standard, add the derivatizing reagent solution and a buffer to control the pH.

    • Incubate the mixture at a specific temperature for a set amount of time to allow the reaction to complete.

    • Stop the reaction if necessary (e.g., by adding an acid).

    • The sample is now ready for injection into the HPLC system.

Stability-Indicating Method Development

Forced degradation studies are essential to develop a stability-indicating HPLC method.[6][7]

Stress ConditionTypical Reagent/Condition
Acid Hydrolysis 0.1 M HCl, heat
Base Hydrolysis 0.1 M NaOH, heat
Oxidation 3% H₂O₂, room temperature
Thermal Degradation Dry heat (e.g., 80°C)
Photodegradation Exposure to UV and visible light

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Sample/Standard ProteinPrecipitation Protein Precipitation (for biological matrix) Sample->ProteinPrecipitation SPE Solid-Phase Extraction (Optional) ProteinPrecipitation->SPE Derivatization Pre-column Derivatization SPE->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for this compound analysis.

TroubleshootingLogic Problem Chromatographic Problem (e.g., Poor Peak Shape, Low Sensitivity) CheckSystem Check System Suitability (Pressure, Leaks, etc.) Problem->CheckSystem IsolateIssue Isolate the Issue: - All Peaks Affected? - Only Analyte Peak? CheckSystem->IsolateIssue AllPeaks All Peaks Affected IsolateIssue->AllPeaks Yes AnalytePeak Only Analyte Peak Affected IsolateIssue->AnalytePeak No ColumnMobilePhase Investigate Column & Mobile Phase AllPeaks->ColumnMobilePhase SampleDeriv Investigate Sample Prep & Derivatization AnalytePeak->SampleDeriv Solution1 Solution: - Check for voids/blockage - Prepare fresh mobile phase ColumnMobilePhase->Solution1 Solution2 Solution: - Optimize pH/ion-pair - Check derivatization - Improve sample cleanup SampleDeriv->Solution2

Caption: Troubleshooting logic for HPLC-UV analysis.

References

troubleshooting poor peak resolution in Isepamicin Sulfate chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of Isepamicin Sulfate.

Troubleshooting Poor Peak Resolution

Poor peak resolution is a common issue in the chromatography of this compound, often due to its high polarity and the presence of multiple amine groups. This guide addresses specific problems in a question-and-answer format to help you identify and resolve these challenges.

Question: Why are my Isepamicin peaks broad and tailing?

Answer: Broad and tailing peaks for Isepamicin are frequently caused by secondary interactions with the stationary phase, improper mobile phase conditions, or column degradation. Isepamicin is a polar, polycationic aminoglycoside, which can lead to strong interactions with residual silanols on silica-based columns, causing peak tailing.[1][2]

Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Residual acidic silanol groups on the surface of C18 columns can interact with the basic amine groups of Isepamicin, leading to peak tailing.

    • Solution: Use a well-end-capped column or a column specifically designed for basic compounds. Alternatively, adding a competing amine like triethylamine (TEA) to the mobile phase can help to mask these silanol groups.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization state of Isepamicin. At low pH, the amine groups are protonated, increasing polarity and potentially leading to poor retention and peak shape on reversed-phase columns.[2]

    • Solution: Optimize the mobile phase pH. For reversed-phase chromatography, a slightly acidic pH (e.g., 3.8) with an ion-pairing agent can improve peak shape.[3] For Hydrophilic Interaction Liquid Chromatography (HILIC), a higher pH might be necessary to ensure the compound is in its free base form for better retention.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including broadening and fronting.[4]

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: Amine columns, if used, are susceptible to degradation, especially in the presence of certain solvents or at high pH, which can lead to a continuous shift in retention time and poor peak shape.[5]

    • Solution: Ensure proper column maintenance and storage. If degradation is suspected, flushing the column or replacing it may be necessary.

Question: My Isepamicin peak is not well-separated from other components. What should I do?

Answer: Inadequate separation, or poor resolution, between the Isepamicin peak and other sample components or impurities can be addressed by modifying the mobile phase, changing the stationary phase, or adjusting chromatographic parameters.

  • Mobile Phase Composition: The choice and concentration of the organic modifier and any additives are critical for achieving good resolution.

    • Solution:

      • Ion-Pairing Chromatography: For reversed-phase separations of highly polar compounds like Isepamicin, adding an ion-pairing reagent to the mobile phase is a common strategy.[6][7] These reagents, such as heptafluorobutyric acid (HFBA) or sodium hexanesulfonate, form a hydrophobic ion pair with the positively charged Isepamicin, enhancing its retention on a C18 column.[7][8] The concentration of the ion-pairing reagent can be optimized to improve resolution.

      • HILIC: This technique is well-suited for highly polar compounds.[9][10] The separation is based on the partitioning of the analyte between a water-enriched layer on the stationary phase and a mobile phase with a high organic content. Adjusting the water content in the mobile phase can fine-tune the resolution.

  • Stationary Phase Selection: The choice of the column is fundamental for good separation.

    • Solution:

      • If using reversed-phase, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different end-capping to alter selectivity.

      • For complex mixtures, using two columns in tandem has been shown to improve the separation of Isepamicin from its related compounds.[11]

  • Flow Rate and Temperature: These parameters can influence peak width and, consequently, resolution.

    • Solution: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[4] Optimizing the column temperature can also affect selectivity and peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods used for this compound analysis?

A1: The most common methods for this compound analysis are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ion-Pairing Agents: This is a widely used technique where an ion-pairing reagent is added to the mobile phase to increase the retention of the highly polar Isepamicin on a non-polar stationary phase like C18.[6][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This method is particularly suitable for retaining and separating very polar compounds like aminoglycosides.[9][10]

  • HPLC with Derivatization: Since Isepamicin lacks a strong chromophore for UV detection, pre-column or post-column derivatization is often employed to enhance detection sensitivity.[3][12][13] Common derivatizing agents include o-phthalaldehyde (OPA) and 1-fluoro-2,4-dinitrobenzene (FDNB).[3][8][12]

Q2: How can I improve the detection of this compound?

A2: Isepamicin has poor UV absorbance. To improve detection, you can use:

  • Evaporative Light Scattering Detection (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds like Isepamicin.[11][14]

  • Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity and can be used for the identification and quantification of Isepamicin and its related substances.[14]

  • Fluorescence Detection after Derivatization: Derivatizing Isepamicin with a fluorescent tag, such as 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate, allows for highly sensitive fluorescence detection.[13]

Q3: What are some common mobile phases for Isepamicin analysis?

A3: The mobile phase composition depends on the chromatographic mode:

  • RP-HPLC with Ion-Pairing: A typical mobile phase might consist of an aqueous buffer containing an ion-pairing agent (e.g., 0.05 M pentafluoropropionic acid) mixed with an organic solvent like methanol or acetonitrile.[14] Another example is a buffer solution with sodium hexanesulfonate and sodium sulfate mixed with methanol.[8]

  • HILIC: A common mobile phase for HILIC is a mixture of a high percentage of acetonitrile (e.g., 65-80%) and an aqueous buffer (e.g., ammonium formate).[5][9]

Q4: My retention times are shifting. What could be the cause?

A4: Shifting retention times can be caused by several factors:

  • Column Equilibration: Insufficient column equilibration between runs, especially with ion-pairing chromatography, can lead to drifting retention times. Ensure the column is fully equilibrated with the mobile phase before each injection.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or degradation of additives can cause retention time shifts. Prepare fresh mobile phase daily.

  • Column Degradation: As mentioned earlier, degradation of the stationary phase, particularly with amine columns, can lead to a continuous decrease in retention time.[5]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven is recommended to maintain a stable temperature.[4]

Experimental Protocols

Protocol 1: RP-HPLC with Ion-Pairing and ELSD

This protocol is based on a method for the determination of this compound and its related substances.[14]

  • Chromatographic System: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: Shim-pack VP-ODS (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.05 mol/L pentafluoropropionic acid and methanol (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Settings:

    • Drift tube temperature: 50°C.

    • Nebulizing gas pressure: 3.5 x 10^5 Pa.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to the desired concentration.

Protocol 2: RP-HPLC with Post-Column Derivatization and Fluorescence Detection

This protocol is adapted from a method for the determination of Isepamicin in biological fluids.[8]

  • Chromatographic System: HPLC system with a post-column derivatization module and a fluorescence detector.

  • Column: Hypersil C18 (15 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 10% methanol and 90% buffer solution containing 0.01 M sodium hexanesulfonate, 0.1 M sodium sulfate, and 17 mM acetic acid.

  • Flow Rate: 1.1 mL/min.

  • Post-Column Derivatization Reagent: o-phthalaldehyde (OPA).

  • Detection: Fluorescence detector with excitation and emission wavelengths suitable for the OPA-derivatized Isepamicin.

  • Internal Standard: Dibekacin can be used as an internal standard.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for this compound Analysis

ParameterMethod 1: RP-HPLC with Ion-Pairing[14]Method 2: RP-HPLC with Post-Column Derivatization[8]Method 3: HILIC[9]
Column Shim-pack VP-ODS (150 mm × 4.6 mm, 5 µm)Hypersil C18 (15 cm x 4.6 mm, 5 µm)Silica-based HILIC column
Mobile Phase 0.05 M pentafluoropropionic acid-methanol (65:35)10% methanol, 90% buffer (0.01 M sodium hexanesulfonate, 0.1 M sodium sulfate, 17 mM acetic acid)Acetonitrile in aqueous ammonium formate
Detection Evaporative Light Scattering (ELSD)Fluorescence (post-column derivatization with OPA)Mass Spectrometry (MS)
Key Feature No derivatization requiredHigh sensitivitySuitable for highly polar compounds

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution (Broad/Tailing/Overlapping Peaks) cause_mobile_phase Mobile Phase Issue? start->cause_mobile_phase cause_column Column Issue? start->cause_column cause_method Method Parameter Issue? start->cause_method solution_ph Optimize Mobile Phase pH cause_mobile_phase->solution_ph Yes solution_ion_pair Adjust Ion-Pair Reagent Concentration cause_mobile_phase->solution_ion_pair Yes solution_organic Change Organic Modifier (e.g., ACN to MeOH) cause_mobile_phase->solution_organic Yes solution_new_column Use New/Different Column (e.g., HILIC, different end-capping) cause_column->solution_new_column Yes solution_guard_column Check/Replace Guard Column cause_column->solution_guard_column Yes solution_column_wash Perform Column Wash/Regeneration cause_column->solution_column_wash Yes solution_flow_rate Optimize Flow Rate cause_method->solution_flow_rate Yes solution_temperature Adjust Column Temperature cause_method->solution_temperature Yes solution_injection_vol Reduce Injection Volume cause_method->solution_injection_vol Yes

Caption: Troubleshooting workflow for poor peak resolution in Isepamicin chromatography.

DetectionStrategy start Isepamicin Analysis chromatography Chromatographic Separation (RP-HPLC or HILIC) start->chromatography detection_choice Detection Method chromatography->detection_choice elsd ELSD (Universal, No Derivatization) detection_choice->elsd ms Mass Spectrometry (High Sensitivity & Specificity) detection_choice->ms fluorescence Fluorescence (High Sensitivity) detection_choice->fluorescence derivatization Derivatization Required (e.g., with OPA) fluorescence->derivatization

Caption: Decision tree for selecting a suitable detection method for Isepamicin analysis.

References

managing variability in Isepamicin Sulfate bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isepamicin Sulfate Bioassay

This guide provides troubleshooting advice and detailed protocols to help manage variability in this compound microbiological bioassay results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the this compound agar diffusion assay.

Q1: Why are the inhibition zones for my standards or samples inconsistent or irregularly shaped?

A: This is a common issue that can stem from several factors related to the assay setup and execution.

  • Uneven Agar Surface or Depth: If the agar layer is not uniform, the antibiotic will diffuse unevenly, leading to irregular zones. Ensure plates are poured on a leveled surface. The thickness of the assay layer plays a crucial role; thinner layers can be less affected by variations in the volume of liquid applied.[1]

  • Improper Inoculum Spreading: A non-confluent or uneven lawn of bacteria will result in patchy growth and poorly defined zones of inhibition.

  • Incorrect Cylinder/Disc Placement: Cylinders or discs must be placed gently and firmly on the agar surface. If they are tilted or not sealed properly, the antibiotic solution can leak, causing distorted zones.

  • Inadequate Drying Time: For disc assays, if the discs impregnated with the test solution are not adequately dried, it can affect diffusion.[2]

Q2: My standard curve is not linear. What should I do?

A: A non-linear standard curve invalidates the assay results, as the relationship between the zone diameter and the logarithm of the antibiotic concentration should be linear.[1][3]

  • Check Standard Dilutions: The most common cause is error in the preparation of the standard solutions. Remake the standard dilutions, ensuring careful and accurate pipetting.[4] It is preferable to use a series of doses in geometric progression.

  • Verify Standard Potency: Ensure the this compound reference standard has been stored correctly and has not expired.

  • Review Calculation: Double-check the calculations used to plot the curve. The squared diameter of the inhibition zone is typically plotted against the natural logarithm of the concentration.[3]

  • Re-evaluate Dose Range: If using an established method, ensure you are using the correct range of concentrations. For new methods, you may need to perform a range-finding study to identify the linear portion of the dose-response curve.

Q3: There are no zones of inhibition, even for the highest standard concentration. What is the problem?

A: A complete lack of inhibition points to a critical failure in one of the assay components.

  • Inactive Isepamicin Standard: The reference standard may have degraded due to improper storage.

  • Resistant Test Organism: The microbial strain used may have developed resistance to Isepamicin. Always use a recommended, sensitive quality control strain.

  • Incorrect Inoculum: The bacterial culture may not have been in the logarithmic growth phase, or the inoculum density was too high.[2]

  • Wrong Growth Medium or pH: The agar medium's composition, including its pH, is critical for both bacterial growth and antibiotic activity.[2] Isepamicin activity can be influenced by the cation content of the medium.[5]

Q4: The variability between replicate plates is too high. How can I improve reproducibility?

A: High inter-assay variability can be managed by standardizing key experimental parameters.

  • Standardize Incubation Conditions: Temperature and time of incubation must be consistent for all plates in every run.[1][6][7] Minor variations can significantly alter the rate of bacterial growth and antibiotic diffusion.

  • Control Inoculum Density: The density of the bacterial suspension must be carefully controlled, often by adjusting it to a specific optical density (e.g., McFarland standard) before inoculating the plates.[2]

  • Uniform Agar Volume: Use a consistent, measured volume of agar for each plate to ensure uniform thickness.[1]

  • Consistent Cylinder/Disc Application: The volume of solution added to each cylinder or disc must be identical.[1]

Troubleshooting Summary

The table below summarizes common problems, their likely causes, and recommended solutions.

Symptom Possible Cause(s) Recommended Solution(s)
No Zones of Inhibition 1. Inactive antibiotic standard.2. Resistant test organism.3. Incorrectly prepared or overly dense inoculum.4. Inappropriate growth medium or pH.1. Use a fresh, properly stored reference standard.2. Verify the susceptibility of the test strain.3. Prepare fresh inoculum to the correct density.4. Check medium preparation protocols and final pH.
Irregular/Non-Circular Zones 1. Uneven agar surface or depth.2. Improper placement of cylinders/discs.3. Non-uniform spread of inoculum.1. Ensure plates are poured on a level surface with consistent volume.2. Place cylinders/discs flat and ensure a good seal with the agar.3. Ensure a confluent, even lawn of bacteria is achieved.
Poorly Defined Zone Edges 1. Slow-growing or mixed culture.2. Inappropriate incubation time/temperature.3. Contamination.1. Use a fresh, pure culture in the log phase of growth.[2]2. Optimize and standardize incubation conditions.3. Use aseptic techniques throughout the procedure.
Non-Linear Standard Curve 1. Pipetting errors in standard dilutions.2. Degraded reference standard.3. Incorrect dose range selected.1. Carefully prepare fresh standard dilutions.[4]2. Use a new, validated reference standard.3. Perform a range-finding experiment to determine the linear range.
High Plate-to-Plate Variability 1. Inconsistent agar depth.2. Variation in inoculum density.3. Fluctuations in incubation temperature.1. Use a precise volume of agar for each plate.[1]2. Standardize inoculum preparation using optical density.3. Use a calibrated incubator and ensure consistent temperature.[8]

Experimental Protocols

This section provides a detailed methodology for a typical cylinder-plate bioassay for this compound.

Preparation of Media and Buffers
  • Culture Medium: Use a suitable agar medium as specified by pharmacopeial methods (e.g., USP, EP).[9] A common choice is Mueller-Hinton Agar. Prepare according to the manufacturer's instructions, sterilize, and adjust the pH to the specified value (e.g., 7.8-8.0) after sterilization.[10]

  • Phosphate Buffers: Prepare sterile potassium phosphate buffers for diluting the antibiotic. For example, a 1% pH 6.0 buffer may be used.[9][11]

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh a quantity of the this compound Reference Standard and dissolve it in the specified solvent (e.g., phosphate buffer) to create a stock solution of known concentration.[9][12] Store refrigerated for the period indicated in the relevant monograph.[11]

  • Standard Curve Dilutions: On the day of the assay, prepare at least three (preferably five) serial dilutions from the stock solution using a sterile buffer.[9] A common dilution ratio is 1:1.25.[11] These dilutions should span a range that produces a linear relationship between the log of the concentration and the zone diameter.

  • Sample Preparation: Dissolve or dilute the this compound sample to be tested in the same buffer to achieve a presumed potency similar to the median concentration of the standard curve.

Preparation of Inoculum
  • Culture Test Organism: Use a susceptible test organism such as Staphylococcus aureus (ATCC 29737) or Bacillus subtilis (ATCC 6633). Grow the organism on a suitable agar slant.

  • Harvest and Suspend: Wash the growth from the slant with sterile saline.

  • Standardize Suspension: Dilute the suspension with saline to achieve a specific turbidity, often measured as percent transmittance at a given wavelength (e.g., 25% transmittance at 530 nm).[12] The goal is to obtain an inoculum density that results in clear, well-defined zones of inhibition.

Assay Procedure (Cylinder-Plate Method)
  • Pour Plates: Dispense a measured quantity of sterile agar medium into sterile Petri dishes on a leveled surface to form a uniform layer (e.g., 2-5 mm thick). Allow to solidify. A second, thinner layer inoculated with the standardized microbial suspension can be poured on top (seeded layer).

  • Place Cylinders: Aseptically place sterile assay cylinders (e.g., stainless steel, 6 mm inner diameter) onto the agar surface.[9]

  • Fill Cylinders: Carefully pipette a precise, equal volume of each standard dilution and sample solution into the cylinders according to a defined plate layout.

  • Incubate: Place the plates in an incubator set to the specified temperature (e.g., 32-37°C) for a defined period (e.g., 16-24 hours).[10]

  • Measure Zones: After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calipers or an automated zone reader.

Visual Guides

Isepamicin Bioassay Workflow

The following diagram illustrates the key steps in the cylinder-plate microbiological assay for this compound.

Bioassay_Workflow cluster_prep 1. Preparation Phase cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis p1 Prepare Media & Buffers p2 Prepare Standard & Sample Dilutions p1->p2 p3 Prepare & Standardize Inoculum p2->p3 a1 Pour Agar Plates (Base & Seed Layer) p3->a1 a2 Place Assay Cylinders a1->a2 a3 Fill Cylinders with Standards & Samples a2->a3 a4 Incubate Plates a3->a4 d1 Measure Zone Diameters a4->d1 d2 Plot Standard Curve (Zone² vs. Log Conc.) d1->d2 d3 Calculate Sample Potency d2->d3

Fig 1. Standard workflow for the Isepamicin cylinder-plate bioassay.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues with inhibition zones.

Troubleshooting_Tree start Problem: Inconsistent or Absent Inhibition Zones q1 Are zones present for any standard? start->q1 no_zones No Zones Observed q1->no_zones No inconsistent_zones Zones are Inconsistent (Size/Shape) q1->inconsistent_zones Yes c1 Check: Is Reference Standard expired/degraded? no_zones->c1 c2 Check: Is Test Organism known to be susceptible? no_zones->c2 c3 Check: Was inoculum prepared correctly? no_zones->c3 q2 Is the standard curve linear (R² > 0.98)? inconsistent_zones->q2 c4 Check: Standard dilution calculations & pipetting. q2->c4 No c6 Check: Agar depth uniformity. q2->c6 Yes c5 Check: Dose range appropriateness. c4->c5 c7 Check: Inoculum spread evenness. c6->c7 c8 Check: Incubation conditions (T°, time). c7->c8

Fig 2. Decision tree for troubleshooting inhibition zone variability.

References

Technical Support Center: Optimization of Extraction Methods for Isepamicin Sulfate from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the extraction of Isepamicin Sulfate from various tissue samples for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from tissue samples? A1: The two most common and effective methods for extracting aminoglycosides like this compound from complex biological matrices are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). PPT is a rapid, simple method involving the addition of a solvent or acid to precipitate proteins, while SPE provides a more thorough cleanup by using a stationary phase to isolate the analyte from matrix components.[1][2][3]

Q2: How do I choose between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)? A2: The choice depends on your experimental needs.

  • Choose PPT for high-throughput screening, rapid analysis, and when extensive sample cleanup is not critical. It is cost-effective but may result in significant matrix effects.[4]

  • Choose SPE when you require cleaner samples, lower detection limits, and minimal matrix effects for sensitive LC-MS/MS analysis.[1] SPE is more time-consuming and expensive but generally yields more reproducible results.[1] Cation-exchange SPE cartridges (e.g., Oasis MCX, WCX) are often effective for polar, positively charged compounds like aminoglycosides.[5][6]

Q3: Why is tissue homogenization a critical first step? A3: Tissue homogenization is essential for breaking down the complex tissue architecture and ensuring the complete release of the analyte (this compound) into the extraction buffer. Inefficient homogenization will lead to low and variable recovery. Mechanical methods (e.g., bead beaters, rotor-stator homogenizers) followed by enzymatic digestion, if necessary, are common approaches.[7][8]

Q4: How can I minimize matrix effects during LC-MS/MS analysis? A4: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a major challenge.[5] To minimize them:

  • Use a more efficient extraction method like SPE to remove interfering substances.[5]

  • Implement chromatographic changes, such as adjusting the mobile phase gradient, to separate the analyte from matrix components.

  • Dilute the sample extract, although this may compromise the limit of quantitation.[5]

  • Most importantly, use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

Q5: What is a suitable internal standard (IS) for Isepamicin quantification? A5: The ideal internal standard is a stable isotope-labeled version of Isepamicin. If unavailable, another aminoglycoside with similar chemical properties, such as Tobramycin or Dibekacin, can be used.[9][10] The IS must be added as early as possible in the workflow (ideally to the tissue homogenate) to account for variability throughout the entire process.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete Tissue Homogenization: The drug is not fully released from the tissue matrix.Increase homogenization time/intensity. Ensure tissue is thoroughly minced before homogenization.[8] Consider using enzymatic digestion protocols for tough tissues.[11]
2. Inefficient Extraction (PPT): The chosen solvent is not optimal for precipitating proteins or keeping the analyte in the supernatant.Test different organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid, perchloric acid). Optimize the solvent-to-sample ratio (typically 3:1). Ensure thorough vortexing and adequate centrifugation time/speed.
3. Inefficient Extraction (SPE): Incorrect cartridge type, pH, or solvent composition for loading, washing, or elution steps.Ensure the sample pH is appropriate for analyte binding to the sorbent (e.g., acidic pH for cation exchange). Optimize wash steps to remove interferences without eluting the analyte. Test different elution solvents and volumes to ensure complete recovery from the cartridge.
High Signal Variability / Poor Reproducibility (%RSD > 15%) 1. Inconsistent Sample Preparation: Variability in tissue weight, homogenization, or pipetting volumes.Use a calibrated balance for tissue weighing. Standardize all homogenization and liquid handling steps. Use an automated liquid handler if available.
2. Presence of Particulates: Small particles from the tissue matrix are being injected into the LC-MS system.Centrifuge the final extract at a higher speed or for a longer duration. Filter the supernatant through a 0.22 µm syringe filter before injection.[2]
3. Matrix Effects: Inconsistent ion suppression or enhancement between samples.Use a stable isotope-labeled internal standard. Improve sample cleanup using SPE instead of PPT.[5] Dilute the sample if sensitivity allows.
Interfering Peaks in Chromatogram 1. Insufficient Sample Cleanup: Endogenous compounds (e.g., lipids, phospholipids) from the tissue matrix are co-eluting with the analyte.Switch from PPT to a more selective SPE method.[3] Add a specific phospholipid removal step or cartridge if necessary.
2. Contamination: Contamination from collection tubes, solvents, or the instrument.Use high-purity, LC-MS grade solvents and reagents. Run solvent blanks to identify sources of contamination.
Column Clogging or High Backpressure 1. Particulates in Extract: Inadequately clarified tissue extract is being injected.Ensure all samples are centrifuged and filtered properly before injection. Use a guard column to protect the analytical column.
2. Protein Breakthrough: The PPT method is not completely removing proteins from the sample.Increase the ratio of precipitation solvent to sample. Ensure the mixture is sufficiently cold and vortexed to maximize protein precipitation.[4]
Experimental Protocols

Disclaimer: These are generalized protocols and must be optimized for your specific tissue type and laboratory conditions.

Protocol 1: Tissue Homogenization (Starting Point for All Extractions)
  • Accurately weigh approximately 50-100 mg of frozen tissue.

  • Place the tissue in a 2 mL tube containing ceramic or steel beads.

  • Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) containing the internal standard.

  • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater) for 2-5 minutes, keeping the sample on ice to prevent degradation.

  • Centrifuge at 4°C for 10 minutes at ~10,000 x g to pellet cellular debris.

  • Collect the supernatant (tissue homogenate) for the extraction procedure.

Protocol 2: Protein Precipitation (PPT) Extraction
  • To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile (or 10% trichloroacetic acid).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifuge at 4°C for 15 minutes at >14,000 x g to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an HPLC vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Cation Exchange
  • Select Cartridge: Choose a strong cation exchange cartridge (e.g., Oasis MCX).

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water, followed by 1 mL of an equilibration buffer (e.g., 2% formic acid in water), through the cartridge.

  • Load: Dilute 100 µL of tissue homogenate with 400 µL of equilibration buffer and load the entire volume onto the cartridge.

  • Wash 1 (Organic): Pass 1 mL of 2% formic acid in water through the cartridge to remove polar impurities.

  • Wash 2 (Aqueous): Pass 1 mL of methanol through the cartridge to remove non-polar impurities.

  • Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Comparative Data Summary

The following table summarizes representative performance data for aminoglycoside extraction from various biological matrices. These values can serve as a benchmark for method development and optimization for this compound in tissues.

Extraction MethodMatrixAnalyte(s)Average Recovery (%)Precision (%RSD)Reference
SPE (Cation Exchange) Bovine Tissue (Kidney, Liver, Muscle)9 Aminoglycosides70 - 120%Not Specified[10]
SPE (Polymeric) Milk10 Aminoglycosides67 - 107%1.7 - 10.1%[12]
SPE (Monolithic Fiber) Honey & Milk6 Aminoglycosides67.9 - 110%1.2 - 11%[13]
PPT (Acid) Plasma & MilkDoxycycline> 90%0.6 - 13.6%[14]
General Review Various Biological MatricesVarious Aminoglycosides61 - 114%0.3 - 19.8%[1][15]
Visual Workflow Guides

The following diagrams illustrate key workflows for the extraction and analysis of this compound.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_final Final Steps & Analysis TISSUE 1. Tissue Collection (Snap Freeze) HOMO 2. Homogenization (Buffer + Internal Standard) TISSUE->HOMO CENT1 3. Centrifugation HOMO->CENT1 SUP1 4. Collect Supernatant (Tissue Homogenate) CENT1->SUP1 PPT 5a. Protein Precipitation (e.g., Acetonitrile) SUP1->PPT Choose Method SPE 5b. Solid-Phase Extraction (e.g., Cation Exchange) SUP1->SPE Choose Method CENT2 6a. Centrifugation PPT->CENT2 ELUTE 6b. Wash & Elute SPE->ELUTE SUP2 7a. Collect Supernatant CENT2->SUP2 DRY 8. Evaporation (Nitrogen Stream) SUP2->DRY ELUTE->DRY RECON 9. Reconstitution (Mobile Phase) DRY->RECON LCMS 10. LC-MS/MS Analysis RECON->LCMS

Caption: General experimental workflow for this compound extraction from tissues.

G START Start: Need to extract Isepamicin? Q1 Is high sample cleanliness critical for LC-MS? START->Q1 Q2 Is high throughput (>50 samples/day) a priority? Q1->Q2 No SPE Use Solid-Phase Extraction (SPE) Q1->SPE Yes Q3 Are significant matrix effects expected/observed? Q2->Q3 No PPT Use Protein Precipitation (PPT) Q2->PPT Yes Q3->PPT No Q3->SPE Yes

Caption: Decision guide for selecting an appropriate extraction method.

G START Problem: Low Analyte Recovery CHECK_HOMO Review Homogenization Protocol START->CHECK_HOMO CHECK_PPT Review PPT Protocol CHECK_HOMO->CHECK_PPT Homogenization OK SOL_HOMO Solution: Increase homogenization time/intensity CHECK_HOMO->SOL_HOMO Issue Found CHECK_SPE Review SPE Protocol CHECK_PPT->CHECK_SPE PPT OK or N/A SOL_PPT Solution: Test different solvents or solvent:sample ratios CHECK_PPT->SOL_PPT Issue Found CHECK_LCMS Check LC-MS/MS System CHECK_SPE->CHECK_LCMS SPE OK or N/A SOL_SPE Solution: Optimize pH, wash, and elution solvents CHECK_SPE->SOL_SPE Issue Found SOL_LCMS Solution: Inject pure standard to verify instrument performance CHECK_LCMS->SOL_LCMS Issue Found

References

Validation & Comparative

Isepamicin Sulfate Versus Amikacin: A Comparative Guide on Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of Isepamicin Sulfate and Amikacin, two important aminoglycoside antibiotics. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.

Executive Summary

Isepamicin, a semisynthetic aminoglycoside derived from gentamicin B, and amikacin, derived from kanamycin A, are both potent bactericidal agents effective against a broad spectrum of Gram-negative bacteria.[1] Both antibiotics share a common mechanism of action by inhibiting bacterial protein synthesis.[1] While structurally similar, isepamicin has been developed to be more stable against certain aminoglycoside-modifying enzymes, potentially offering an advantage against some resistant strains. Clinical and in vitro studies demonstrate that isepamicin is generally as effective and, in some cases, more active than amikacin against susceptible and multidrug-resistant Gram-negative bacilli.

Data Presentation: In Vitro and In Vivo Efficacy

In Vitro Susceptibility Data

The following tables summarize the comparative in vitro activity of isepamicin and amikacin against various Gram-negative pathogens as reported in different studies.

Table 1: Comparative Susceptibility of Gram-Negative Bacilli

Study (Region/Year)Organism(s)No. of IsolatesIsepamicin Susceptibility (%)Amikacin Susceptibility (%)Key Findings
Belgian Multicenter Study (2001)[2]Gram-negative bacilli from ICU10879189Isepamicin was slightly more active overall.[2]
Indian Study (2023)[3][4]Non-inducible Enterobacteriaceae---Isepamicin showed better in vitro activity than older aminoglycosides.[3]
Indian Study (2023)[3][4]Escherichia coli2766.6729.63Isepamicin was significantly more active against E. coli.[3][4]
Indian Study (2023)[3][4]Klebsiella pneumoniae4652.1743.48Isepamicin demonstrated higher susceptibility rates for K. pneumoniae.[3][4]
Indian Study (2023)[3][4]Pseudomonas aeruginosa2185.7185.71Both agents showed high and equal activity against P. aeruginosa.[3][4]
Greek Study[5]Enterobacteriaceae629696.987.2Isepamicin showed higher overall susceptibility.[5]
Recent Study[6][7]Carbapenemase-producing isolates-00Both drugs were ineffective against these highly resistant strains.[6][7]
Recent Study[6][7]Non-carbapenemase isolates-66.6766.67Both drugs showed equal sensitivity against these isolates.[6][7]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values

StudyOrganism(s)Isepamicin MICAmikacin MICKey Findings
Belgian Multicenter Study (2001)[2]Inducible Enterobacteriaceae and Klebsiella spp.Two- to fourfold lower-Isepamicin MICs were lower for these species.[2]
Belgian Multicenter Study (2001)[2]P. aeruginosa and other non-fermentersIdentical-MICs were the same for these organisms.[2]
Clinical Efficacy Data

The clinical efficacy of isepamicin and amikacin has been compared in various randomized controlled trials for different types of infections.

Table 3: Comparative Clinical and Bacteriological Response Rates

Study (Infection Type)Treatment RegimenClinical Cure/Improvement Rate (Isepamicin)Clinical Cure/Improvement Rate (Amikacin)Bacteriological Elimination Rate (Isepamicin)Bacteriological Elimination Rate (Amikacin)Key Findings
Nosocomial Pneumonia[8]Isepamicin (15 mg/kg once daily or 7.5 mg/kg twice daily) vs. Amikacin (7.5 mg/kg twice daily), both with ceftazidime or imipenem41-42% (Intent-to-treat)42% (Intent-to-treat)Similar in all groupsSimilar in all groupsNo statistically significant difference in clinical cure rates.[8]
Septicemia[8]Isepamicin (15 mg/kg once daily) vs. Isepamicin (7.5 mg/kg twice daily) vs. Amikacin (7.5 mg/kg twice daily)80%62%-58%Once-daily isepamicin showed a higher clinical cure rate.[8]
Acute Lower Respiratory Tract Infections[9]Isepamicin (8 or 15 mg/kg once daily) vs. Amikacin (7.5 mg/kg twice daily)90%92%86%83%Both treatments were similarly effective.[9]
Intra-abdominal Infections[10]Isepamicin (15 mg/kg once daily) + Metronidazole vs. Amikacin (7.5 mg/kg twice daily) + Metronidazole96.3%94.3%93.3%95.7%Isepamicin once daily was as effective as amikacin twice daily.[10]
Urinary Tract Infection[11]Isepamicin (15 mg/kg or 8 mg/kg once daily) vs. Amikacin (7.5 mg/kg twice daily)--91%93%Both agents were equally effective in pathogen elimination.[11]
Pediatric Bacterial Infections[12]Isepamicin (7.5 mg/kg twice daily) vs. Amikacin (7.5 mg/kg twice daily)92% (Intent-to-treat), 98% (Efficacy population)92% (Intent-to-treat), 95% (Efficacy population)99%92%Isepamicin was as effective and well-tolerated as amikacin.[12]
Acute Pyelonephritis in Children[13]Isepamicin (7.5 mg/kg IV q12h) vs. Amikacin (7.5 mg/kg IV q12h)100%100%100%100%Both drugs were 100% effective.[13]

Experimental Protocols

In Vitro Susceptibility Testing

1. Kirby-Bauer Disc Diffusion Method

This method is a standardized procedure for determining antimicrobial susceptibility.[8][14][15]

  • Inoculum Preparation: A suspension of the test organism is prepared in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.[8][14]

  • Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[14][15]

  • Disc Application: Paper discs impregnated with a standard concentration of isepamicin and amikacin are placed on the agar surface using sterile forceps. Discs should be placed at least 24mm apart.[8]

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.[14]

  • Interpretation: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[8]

2. E-test (Epsilometer Test) for Minimum Inhibitory Concentration (MIC) Determination

The E-test is a quantitative method for determining the MIC of an antimicrobial agent.[2][16]

  • Inoculum and Inoculation: The inoculum is prepared and the Mueller-Hinton agar plate is inoculated in the same manner as for the Kirby-Bauer method.[2][16]

  • Strip Application: A plastic E-test strip, which has a predefined gradient of the antibiotic on one side and a corresponding MIC scale on the other, is applied to the agar surface.[2][16]

  • Incubation: The plate is incubated under the same conditions as the Kirby-Bauer test.[16]

  • Interpretation: After incubation, an elliptical zone of inhibition is formed. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the E-test strip.[2][16]

Clinical Trial Design for Antibacterial Efficacy

The clinical trials cited in this guide generally follow a prospective, randomized, multicenter design. Key elements of such trials include:

  • Study Design: Most are designed as non-inferiority trials, aiming to demonstrate that the new treatment (isepamicin) is not unacceptably less effective than the standard treatment (amikacin).[17]

  • Patient Population: Patients with a confirmed diagnosis of a specific bacterial infection (e.g., pneumonia, urinary tract infection) are enrolled. Inclusion and exclusion criteria are strictly defined.[8][9][10][11][12][13]

  • Randomization: Patients are randomly assigned to receive either isepamicin or amikacin. The dosage and administration schedule are predefined in the study protocol.[8][9][10][11][12][13]

  • Endpoints:

    • Primary Endpoint: Typically clinical response at the end of treatment, categorized as cure, improvement, or failure.[8][9][10][11][12][13]

    • Secondary Endpoints: May include bacteriological response (pathogen eradication), long-term follow-up for relapse, and safety and tolerability of the drugs.[8][9][10][11][12][13]

  • Data Analysis: Statistical analysis is performed on both the intent-to-treat population (all randomized patients who received at least one dose) and the per-protocol or efficacy population (patients who adhered to the protocol and had evaluable outcomes).[9][12]

Visualizations

Aminoglycoside Mechanism of Action

Both isepamicin and amikacin are aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1] They bind to the 30S ribosomal subunit, causing misreading of the mRNA and leading to the production of nonfunctional proteins.[1] This ultimately disrupts the bacterial cell membrane integrity and leads to cell death.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell Aminoglycoside Isepamicin / Amikacin Porin Porin Channel Aminoglycoside->Porin Enters via Periplasm Periplasmic Space Porin->Periplasm Transport Active Transport Periplasm->Transport Crosses inner membrane via Ribosome 30S Ribosomal Subunit Transport->Ribosome Binds to Protein Aberrant Proteins Ribosome->Protein Causes misreading of mRNA, producing mRNA mRNA mRNA->Ribosome MembraneDamage Cell Membrane Damage Protein->MembraneDamage Leads to CellDeath Bacterial Cell Death MembraneDamage->CellDeath Results in Susceptibility_Testing_Workflow cluster_methods Susceptibility Testing Methods start Bacterial Isolate from Clinical Sample prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate kb_test Kirby-Bauer Method inoculate_plate->kb_test etest E-test Method inoculate_plate->etest apply_discs Apply Antibiotic Discs (Isepamicin & Amikacin) kb_test->apply_discs apply_strips Apply E-test Strips (Isepamicin & Amikacin) etest->apply_strips incubate Incubate at 35-37°C for 16-24 hours apply_discs->incubate apply_strips->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones read_mic Read MIC values (µg/mL) incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) based on CLSI/EUCAST guidelines measure_zones->interpret read_mic->interpret report Final Report interpret->report

References

A Comparative Analysis of Isepamicin Sulfate and Tobramycin Resistance Profiles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the resistance profiles of Isepamicin Sulfate and tobramycin, two critical aminoglycoside antibiotics. The following sections present quantitative data on their in vitro activity, detailed experimental protocols for susceptibility testing, and visualizations of the primary mechanisms of resistance. This information is intended to support researchers, scientists, and drug development professionals in understanding the nuances of aminoglycoside resistance and the potential advantages of Isepamicin in overcoming common resistance mechanisms.

In Vitro Activity: this compound vs. Tobramycin

Isepamicin, a semisynthetic aminoglycoside derived from gentamicin B, has demonstrated a broad spectrum of activity against Gram-negative bacteria, including strains resistant to other aminoglycosides like tobramycin.[1] Its unique chemical structure, featuring a 1-N-S-α-hydroxy-β-aminopropionyl side chain, renders it less susceptible to inactivation by several aminoglycoside-modifying enzymes (AMEs) that are a primary cause of resistance to tobramycin.[1]

The following table summarizes the in vitro activity of isepamicin and tobramycin against a range of clinically relevant Gram-negative pathogens. The data are presented as the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates.

Table 1: Comparative In Vitro Activity of Isepamicin and Tobramycin Against Gram-Negative Bacteria

OrganismAntibioticMIC50 (μg/mL)MIC90 (μg/mL)Reference
Pseudomonas aeruginosa Isepamicin28[2]
Tobramycin18[2]
Escherichia coli Isepamicin14
Tobramycin0.52
Klebsiella pneumoniae Isepamicin18
Tobramycin1>16
Enterobacter cloacae Isepamicin14
Tobramycin116
Acinetobacter baumannii Isepamicin832
Tobramycin2>32

Note: MIC values can vary between studies depending on the specific isolates tested and the methodology used.

Experimental Protocols

The determination of antibiotic resistance profiles relies on standardized laboratory procedures. The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (CLSI Guideline)

1. Preparation of Antimicrobial Stock Solution:

  • Aseptically prepare a stock solution of the antimicrobial agent (this compound or tobramycin) at a concentration of 1280 µg/mL in a suitable sterile solvent. The specific solvent will depend on the manufacturer's instructions for the antibiotic powder.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

2. Preparation of Microdilution Plates:

  • Using a multi-channel pipette, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to typically the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no antibiotic), and the twelfth well can be a sterility control (no bacteria).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the bacterial isolate to be tested.

  • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate (except the sterility control) with 10 µL of the diluted bacterial suspension.

  • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mechanisms of Aminoglycoside Resistance

The primary mechanism of acquired resistance to aminoglycosides in Gram-negative bacteria is the enzymatic modification of the antibiotic by AMEs.[3] These enzymes, often encoded on mobile genetic elements like plasmids, can be broadly categorized into three classes:

  • Aminoglycoside Acetyltransferases (AACs): Catalyze the transfer of an acetyl group to an amino group on the aminoglycoside molecule.

  • Aminoglycoside Phosphotransferases (APHs): Catalyze the transfer of a phosphate group to a hydroxyl group on the antibiotic.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the transfer of a nucleotide (usually adenyl) to a hydroxyl group.

These modifications prevent the aminoglycoside from binding to its target, the 30S ribosomal subunit, thereby inhibiting protein synthesis.

Aminoglycoside_Resistance_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Aminoglycoside Aminoglycoside (e.g., Tobramycin) Porin Porin Channel Aminoglycoside->Porin Entry Periplasm Periplasmic Space Porin->Periplasm InnerMembrane Inner Membrane Periplasm->InnerMembrane Transport Cytoplasm Cytoplasm InnerMembrane->Cytoplasm AME Aminoglycoside-Modifying Enzymes (AMEs) (AAC, APH, ANT) Cytoplasm->AME Target for Modification Ribosome 30S Ribosomal Subunit Cytoplasm->Ribosome Binding Modified_AG Modified Aminoglycoside AME->Modified_AG Inactivation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of aminoglycoside action and resistance.

The diagram above illustrates the pathway of aminoglycoside entry into a bacterial cell and the mechanism of resistance through enzymatic modification. While active aminoglycosides inhibit protein synthesis leading to cell death, AMEs in resistant bacteria inactivate the drug, preventing it from reaching its ribosomal target.

Experimental Workflow for Resistance Profile Analysis

The process of determining and comparing the resistance profiles of antibiotics like Isepamicin and tobramycin involves a systematic workflow, from sample collection to data analysis.

Experimental_Workflow cluster_workflow Workflow for Comparative Resistance Profile Analysis A Bacterial Isolate Collection & Identification B Inoculum Preparation A->B C Broth Microdilution Assay Setup B->C D Incubation C->D E MIC Determination D->E F Data Analysis (MIC50, MIC90 Calculation) E->F G Comparative Profile Generation F->G

Caption: Experimental workflow for antibiotic resistance profiling.

This workflow outlines the key steps in assessing the in vitro efficacy of antimicrobial agents. Accurate and consistent execution of each step is crucial for generating reliable and comparable resistance data.

References

A Comparative Guide to the Validation of Analytical Methods for Isepamicin Sulfate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Isepamicin Sulfate in human plasma. The focus is on the validation of a High-Performance Liquid Chromatography (HPLC) method, with detailed experimental protocols and comparative data from alternative techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fluorescence Polarization Immunoassay (FPIA), Radioimmunoassay (RIA), and Microbiological Assays.

Introduction

Isepamicin is an aminoglycoside antibiotic effective against a broad spectrum of bacteria. Accurate and precise quantification of Isepamicin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. While HPLC is a widely used technique, a variety of other methods are also available, each with its own set of advantages and limitations. This guide aims to provide a clear and objective comparison to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The following tables summarize the key performance characteristics of different analytical methods for the quantification of this compound in human plasma.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1: Maloney et al. (1990)[1]Method 2: Hosokawa et al. (2008)[2]Method 3: Dionisotti et al. (1991)[3]
Derivatization Post-column with o-phthalaldehydePre-column with 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamatePre-column with 1-fluoro-2,4-dinitrobenzene
Detection SpectrofluorometricFluorescenceUV
Linearity Range Not explicitly stated0.5 - 50 µg/mL0.5 - 40 µg/mL
Limit of Quantitation (LOQ) 100 ng/mL[1]0.5 µg/mL[2]Not explicitly stated
Accuracy Stated as "accurate"[1]Not explicitly statedMean relative error < 3%[3]
Precision Not explicitly statedIntra- and inter-day variability < 17.5%[2]Mean coefficient of variation of 5%[3]
Internal Standard Dibekacin[1]Amikacin[2]Not explicitly stated
Table 2: Alternative Analytical Methods
ParameterLC-MS/MSFluorescence Polarization Immunoassay (FPIA)[4]Radioimmunoassay (RIA)[4]Microbiological Assay[4]
Principle Mass-to-charge ratioCompetitive immunoassay with fluorescent labelCompetitive immunoassay with radiolabelInhibition of bacterial growth
Linearity Range Typically wide and customizable0.3 - 50 µg/mL[4]Not explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) High sensitivity (ng/mL to pg/mL)Not explicitly stated0.1 µg/mL[4]0.5 µg/mL[4]
Accuracy HighGood correlation with HPLC (r=0.965)[4]Good correlation with HPLC (r=0.935-0.960)[4]Tends to be lower than HPLC and RIA[4]
Precision HighWithin-run CV: 1.44-2.52%; Between-run CV: 1.26-1.59%[4]Not explicitly statedGenerally lower than other methods
Throughput High (with automation)HighModerateLow
Specificity Very HighPotential cross-reactivity with gentamicin (approx. 14-29%)[4]Generally highLower, can be affected by other antibiotics

Experimental Protocols

HPLC Method 1 (Based on Maloney et al., 1990)

This method utilizes post-column derivatization for spectrofluorometric detection.

1. Sample Preparation (Solid-Phase Extraction):

  • Commercially available Cyano solid-phase extraction cartridges are used for the extraction of Isepamicin from plasma.[1]

  • Detailed steps for conditioning, loading, washing, and elution would be as per the manufacturer's instructions, optimized for aminoglycoside recovery.

2. Chromatographic Conditions:

  • Column: Hypersil C18 (15 cm x 4.6 mm I.D., 5 µm particle size).[1]

  • Mobile Phase: 10% methanol and 90% buffer solution containing 0.01 M sodium hexanesulfonate, 0.1 M sodium sulfate, and 17 mM acetic acid.[1]

  • Flow Rate: 1.1 mL/min.[1]

  • Internal Standard: Dibekacin.[1]

3. Post-Column Derivatization and Detection:

  • Isepamicin is derivatized post-column with o-phthalaldehyde.[1]

  • Detection is performed using a spectrofluorometric detector.[1]

HPLC Method 2 (Based on Hosokawa et al., 2008)

This method involves pre-column derivatization with fluorescence detection.

1. Sample Preparation (Protein Precipitation and Derivatization):

  • Plasma proteins are precipitated, followed by a clean-up procedure to remove lipophilic contaminants.[2]

  • Isepamicin in the cleaned-up sample is derivatized pre-column with 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate.[2]

2. Chromatographic Conditions:

  • Column: C18 column.[2]

  • Mobile Phase: 20 mM KH2PO4 containing 8 mM triethylamine (pH 7.0) and acetonitrile (78/22, v/v).[2]

  • Internal Standard: Amikacin.[2]

3. Detection:

  • Detection is performed using a fluorescence detector.[2]

Alternative Method: Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay.

1. Principle:

  • Isepamicin in the plasma sample competes with a known concentration of fluorescein-labeled Isepamicin for binding sites on Isepamicin-specific antibodies.

  • The degree of polarization of the emitted fluorescent light is inversely proportional to the concentration of Isepamicin in the sample.

2. General Procedure:

  • A plasma sample is mixed with a reagent containing fluorescein-labeled Isepamicin and Isepamicin-specific antibodies.

  • After a short incubation period, the fluorescence polarization is measured using a dedicated FPIA instrument.

  • The concentration of Isepamicin is determined by comparing the polarization value to a standard curve.

Experimental Workflow and Validation Visualization

The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound in plasma.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol end_node Method Validated specificity Specificity & Selectivity (Interference Check) protocol->specificity pass_fail_spec Meets Acceptance Criteria? specificity->pass_fail_spec linearity Linearity & Range pass_fail_lin Meets Acceptance Criteria? linearity->pass_fail_lin accuracy Accuracy (% Recovery) pass_fail_acc Meets Acceptance Criteria? accuracy->pass_fail_acc precision Precision (Repeatability & Intermediate) pass_fail_prec Meets Acceptance Criteria? precision->pass_fail_prec loq Limit of Quantitation (LOQ) pass_fail_loq Meets Acceptance Criteria? loq->pass_fail_loq stability Stability (Freeze-Thaw, Short- & Long-Term) pass_fail_stab Meets Acceptance Criteria? stability->pass_fail_stab robustness Robustness pass_fail_rob Meets Acceptance Criteria? robustness->pass_fail_rob report Final Validation Report report->end_node pass_fail_spec->linearity Pass fail Method Optimization Required pass_fail_spec->fail Fail pass_fail_lin->accuracy Pass pass_fail_lin->fail Fail pass_fail_acc->precision Pass pass_fail_acc->fail Fail pass_fail_prec->loq Pass pass_fail_prec->fail Fail pass_fail_loq->stability Pass pass_fail_loq->fail Fail pass_fail_stab->robustness Pass pass_fail_stab->fail Fail pass_fail_rob->report Pass pass_fail_rob->fail Fail fail->protocol

References

Comparative Guide to the Cross-Reactivity Assessment of Isepamicin Sulfate in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity of Isepamicin Sulfate in immunoassays, offering a comparison with other aminoglycoside antibiotics. Detailed experimental protocols and visual representations of the underlying principles are included to support researchers in designing and interpreting their immunoassay results.

Introduction to Isepamicin and Immunoassay Cross-Reactivity

Isepamicin is a semi-synthetic aminoglycoside antibiotic, structurally related to gentamicin B. It is crucial for therapeutic drug monitoring and pharmacokinetic studies to have specific immunoassays for its quantification. However, a significant challenge in the development and use of such assays is the potential for cross-reactivity with other structurally similar aminoglycosides that may be co-administered or present in a patient's system.

Cross-reactivity occurs when an antibody, designed to bind to a specific analyte (in this case, Isepamicin), also binds to other molecules.[1] This can lead to inaccurate quantification, potentially resulting in false-positive results or overestimation of the drug concentration.[1] Therefore, a thorough assessment of an immunoassay's cross-reactivity is a critical validation step.[2]

Quantitative Cross-Reactivity Data

The specificity of an immunoassay is paramount for accurate drug monitoring. The following table summarizes the known cross-reactivity of this compound in a fluorescence polarization immunoassay (FPIA), a common technique for the quantification of small molecules. Data for other aminoglycosides in different immunoassay formats are also provided for comparative purposes, though direct comparisons should be made with caution due to variations in assay platforms and antibody specificities.

AnalyteCross-ReactantImmunoassay FormatCross-Reactivity (%)
Isepamicin Gentamicin FPIA 14-29%
Tobramycin FPIA Null
Amikacin FPIA Null
NeomycinGentamicinELISA< 0.1%
KanamycinELISA< 0.1%
StreptomycinELISA< 0.1%

Note: The data for Isepamicin is derived from a specific fluorescence polarization immunoassay. Cross-reactivity can vary significantly between different antibodies and assay formats.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

This section details a standard protocol for determining the cross-reactivity of an Isepamicin immunoassay using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format.

Objective: To determine the percentage of cross-reactivity of an anti-Isepamicin antibody with other aminoglycoside antibiotics.

Principle: In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the unlabeled analyte in the sample. By testing structurally related compounds, their ability to displace the labeled analyte can be quantified and expressed as percent cross-reactivity.

Materials:

  • Microtiter plates coated with anti-Isepamicin antibody

  • This compound standard solutions

  • Standard solutions of potentially cross-reacting aminoglycosides (e.g., Gentamicin, Tobramycin, Amikacin, Kanamycin, Neomycin)

  • Isepamicin-enzyme conjugate (e.g., Isepamicin-HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Preparation of Standard Curves:

    • Prepare a series of dilutions of the Isepamicin standard to create a standard curve (e.g., 0, 1, 5, 10, 50, 100, 500 ng/mL).

    • Prepare similar dilution series for each of the potentially cross-reacting aminoglycosides.

  • Assay Procedure:

    • Add a fixed volume of the Isepamicin-enzyme conjugate to each well of the antibody-coated microtiter plate.

    • Add an equal volume of the standard solutions (Isepamicin and other aminoglycosides) to their respective wells.

    • Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C).

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis and Calculation of Cross-Reactivity:

    • For each standard (Isepamicin and cross-reactants), plot the absorbance against the logarithm of the concentration.

    • Determine the concentration of each standard that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity for each aminoglycoside using the following formula:

      % Cross-Reactivity = (IC50 of Isepamicin / IC50 of Cross-Reactant) x 100

Visualizing Immunoassay Principles

To better understand the mechanisms underlying immunoassay specificity, the following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts.

G cluster_0 Specific Binding cluster_1 No Cross-Reactivity cluster_2 Cross-Reactivity Ab Anti-Isepamicin Antibody Ise Isepamicin Ab->Ise Binding Ab2 Anti-Isepamicin Antibody Tobra Tobramycin label_no_binding No Binding Ab3 Anti-Isepamicin Antibody Genta Gentamicin Ab3->Genta Weak Binding

Caption: Antibody binding specificity and cross-reactivity.

G cluster_0 Competitive Immunoassay Principle cluster_1 Low Isepamicin Concentration cluster_2 High Isepamicin Concentration Well Antibody-Coated Well Analyte_low Isepamicin (Analyte) Analyte_low->Well:f0 Binds Conjugate_low Isepamicin-Enzyme (Conjugate) Conjugate_low->Well:f0 Binds Result_low High Signal Analyte_high Isepamicin (Analyte) Analyte_high->Well:f0 Binds Conjugate_high Isepamicin-Enzyme (Conjugate) Conjugate_high->Well:f0 Blocked Result_high Low Signal

References

Isepamicin Sulfate Demonstrates Potent Synergistic Activity Against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vitro studies indicates that Isepamicin Sulfate, when used in combination with β-lactam antibiotics, exhibits significant synergistic effects against a range of clinically important Gram-negative bacteria, often surpassing the synergistic potential of older aminoglycosides. This guide provides a comparative analysis of Isepamicin's synergistic activity, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Isepamicin, a semisynthetic aminoglycoside, has shown promise in combating bacterial infections, particularly those caused by multidrug-resistant strains. Its unique molecular structure confers stability against many aminoglycoside-modifying enzymes, a common mechanism of bacterial resistance. When combined with β-lactam antibiotics, Isepamicin has been shown to act synergistically, where the combined effect of the two drugs is greater than the sum of their individual effects. This guide delves into the experimental evidence supporting the synergistic profile of Isepamicin, offering a comparative perspective with other aminoglycosides such as amikacin, gentamicin, and tobramycin.

Comparative Synergistic Activity: A Quantitative Overview

The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, a value between >0.5 and ≤ 4 suggests an additive or indifferent effect, and a value > 4 indicates antagonism. While direct head-to-head comparative studies are limited, analysis of available data from various in vitro studies allows for a comparative assessment of the synergistic potential of Isepamicin.

Studies have demonstrated the synergistic activity of Isepamicin in combination with β-lactam antibiotics like piperacillin and cefotaxime against Pseudomonas aeruginosa[1][2]. Furthermore, the combination of Isepamicin with various β-lactams has shown synergistic or additive effects against clinical isolates of Pseudomonas aeruginosa, Serratia marcescens, and Klebsiella pneumoniae[3]. The combination of Isepamicin and cefoperazone was found to be particularly effective[3].

Aminoglycoside CombinationTarget OrganismRange of FICI ValuesInterpretation
Isepamicin + PiperacillinPseudomonas aeruginosaSynergistic activity observed (specific FICI values not detailed in abstract)[1]Synergy
Isepamicin + CefotaximePseudomonas aeruginosaSynergistic activity observed (specific FICI values not detailed in abstract)[1]Synergy
Isepamicin + CefoperazoneP. aeruginosa, S. marcescens, K. pneumoniaeSynergistic or additive effect on most strains[3]Synergy/Additive
Isepamicin + LatamoxefP. aeruginosa, S. marcescens, K. pneumoniaeSynergistic or additive effect on most strains[3]Synergy/Additive
Isepamicin + Imipenem/CilastatinP. aeruginosa, S. marcescens, K. pneumoniaeSynergistic or additive effect on most strains[3]Synergy/Additive
Amikacin + ImipenemPseudomonas aeruginosa≤ 0.5Synergy
Gentamicin + CefepimePseudomonas aeruginosaStrong synergistic effects observedSynergy
Tobramycin + Deferiprone ConjugatesPseudomonas aeruginosaLower FICI values indicating synergySynergy

Note: The FICI values for Isepamicin combinations are described qualitatively in the available abstracts. The data for other aminoglycosides are sourced from separate studies and are provided for comparative context. A direct comparison of potency requires studies conducted under identical experimental conditions.

Experimental Protocols

The assessment of synergistic activity between Isepamicin and other antimicrobial agents relies on standardized in vitro methods. The two most common techniques are the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FICI and assess the in vitro interaction of two antimicrobial agents.

Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and the partnering antibiotic (e.g., a β-lactam) are prepared at concentrations significantly higher than their minimum inhibitory concentrations (MICs).

  • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of Isepamicin are made along the x-axis, and serial twofold dilutions of the second antibiotic are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Pseudomonas aeruginosa) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI: The FICI is calculated for each well that shows no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation: The lowest FICI value obtained determines the nature of the interaction (synergy, additive/indifference, or antagonism) as defined above.

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.

Methodology:

  • Preparation of Bacterial Culture: A logarithmic-phase culture of the test organism is prepared and diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial suspension is exposed to Isepamicin alone, the partner antibiotic alone (at concentrations around their MICs), and the combination of both drugs at the same concentrations. A growth control without any antibiotic is also included.

  • Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Colony Counting: Serial dilutions of the samples are plated on agar plates, and after incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental Workflows

To further elucidate the methodologies employed in synergy testing, the following diagrams illustrate the key experimental workflows.

Checkerboard_Assay_Workflow cluster_plate 96-Well Microtiter Plate cluster_analysis Data Analysis Drug_A Serial Dilutions of Isepamicin (Drug A) Inoculation Inoculate all wells with bacterial suspension Drug_A->Inoculation Along X-axis Drug_B Serial Dilutions of β-lactam (Drug B) Drug_B->Inoculation Along Y-axis Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Read MICs of drugs alone and in combination Incubation->Reading Calculation Calculate Fractional Inhibitory Concentration Index (FICI) Reading->Calculation Interpretation Interpret FICI: ≤ 0.5 = Synergy >0.5 - ≤4 = Additive/Indifference >4 = Antagonism Calculation->Interpretation

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Time_Kill_Assay_Workflow Start Prepare Log-Phase Bacterial Culture Exposure Expose Bacteria to: - Isepamicin Alone - β-lactam Alone - Isepamicin + β-lactam - Growth Control Start->Exposure Sampling Sample at 0, 2, 4, 8, 24 hours Exposure->Sampling Plating Perform Serial Dilutions and Plate on Agar Sampling->Plating Incubate_Plates Incubate Agar Plates Plating->Incubate_Plates Count Count Colonies (CFU/mL) Incubate_Plates->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Analysis Analyze for Synergy: ≥2-log10 decrease in CFU/mL with combination Plot->Analysis

Caption: Workflow of the Time-Kill Curve Assay for Synergy Testing.

References

Isepamicin Sulfate Demonstrates Superior In Vitro Activity Against Gram-Negative Bacilli Compared to Gentamicin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vitro studies indicates that isepamicin sulfate generally exhibits greater potency and a broader spectrum of activity against clinically significant Gram-negative bacteria when compared to gentamicin. This is particularly evident against strains resistant to other aminoglycosides, owing to isepamicin's stability against many aminoglycoside-modifying enzymes.

Isepamicin, a semi-synthetic aminoglycoside, has consistently shown lower minimum inhibitory concentrations (MICs) and higher susceptibility rates against a variety of Gram-negative pathogens in several comparative studies. Overall, isepamicin was active against 91% of all isolates in one study, proving more active than gentamicin, which had an 88% susceptibility rate. Another study focusing on nosocomial bloodstream infections found the resistance rate for isepamicin (3.9%) to be substantially lower than that of gentamicin (21.4%) against Enterobacteriaceae isolates. For non-fermentative Gram-negative bacilli, isepamicin also demonstrated a lower resistance rate (23.7%) compared to gentamicin (40.9%).

The enhanced activity of isepamicin is attributed to its unique molecular structure, which renders it resistant to inactivation by several aminoglycoside-modifying enzymes that are a common mechanism of resistance to other aminoglycosides like gentamicin.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the comparative in vitro activity of this compound and gentamicin against various Gram-negative bacteria, as determined by the concentration required to inhibit the growth of 90% of isolates (MIC90) and overall susceptibility rates.

Bacterial SpeciesThis compoundGentamicinReference
Enterobacteriaceae
MIC90Lower than gentamicin
Susceptibility Rate96.1%78.6%
Non-fermentative Gram-negative bacilli
MIC90Lower than gentamicin
Susceptibility Rate76.3%59.1%
Escherichia coli
Susceptibility Rate66.67%More resistant
Pseudomonas aeruginosa
Susceptibility Rate85.71%85.71%
Carbapenemase-producing isolates
Resistance Rate100%77.78% (22.22% susceptible)
Non-carbapenemase-producing isolates
Sensitivity Rate66.67%41.66%

Experimental Protocols

The data presented in this guide are derived from studies employing standardized in vitro susceptibility testing methods. The primary methodologies cited include:

1. Agar Dilution Method: This method was utilized to determine the Minimum Inhibitory Concentration (MIC) of the antibiotics.

  • Bacterial Isolates: Non-duplicate nosocomial blood isolates of Gram-negative bacteria were collected.

  • Media: Mueller-Hinton agar was used as the growth medium.

  • Procedure: Serial twofold dilutions of isepamicin and gentamicin were incorporated into the agar. A standardized inoculum of each bacterial isolate was then spotted onto the surface of the agar plates.

  • Incubation: Plates were incubated at a specified temperature and duration.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

2. Kirby-Bauer Disc Diffusion Method: This method was used to assess the antimicrobial susceptibility of the bacterial isolates.

  • Bacterial Isolates: Consecutive positive Gram-negative bacterial isolates from various clinical sources were collected.

  • Media: Mueller-Hinton agar plates were used.

  • Procedure: A standardized bacterial suspension was uniformly swabbed onto the surface of the agar plates. Paper discs impregnated with a specified concentration of isepamicin and gentamicin were then placed on the agar surface.

  • Incubation: Plates were incubated under standardized conditions.

  • Interpretation: The diameter of the zone of growth inhibition around each disc was measured and interpreted as susceptible, intermediate, or resistant based on the latest Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action and Resistance

Both isepamicin and gentamicin are aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit of susceptible bacteria, leading to mistranslation of mRNA and the production of nonfunctional proteins, which ultimately results in cell death.

The primary mechanism of resistance to aminoglycosides is through enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). Isepamicin's structural modification provides it with stability against many of these enzymes, particularly type I 6'-acetyltransferase, which is a common cause of resistance to other aminoglycosides.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism Aminoglycoside Aminoglycoside Porin Porin Aminoglycoside->Porin Entry Periplasmic_Space Periplasmic Space Porin->Periplasmic_Space 30S_Ribosome 30S Ribosomal Subunit Periplasmic_Space->30S_Ribosome Active Transport Cytoplasmic_Membrane Cytoplasmic Membrane Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to AME Aminoglycoside-Modifying Enzymes (AMEs) Inactive_Gentamicin Inactive Gentamicin AME->Inactive_Gentamicin Isepamicin Isepamicin Isepamicin->AME Resistant to many AMEs Gentamicin Gentamicin Gentamicin->AME Modification

Caption: Mechanism of action of aminoglycosides and the role of modifying enzymes in resistance.

Experimental_Workflow cluster_setup Preparation cluster_mic MIC Determination (Agar Dilution) cluster_disk Susceptibility Testing (Disk Diffusion) Isolates Bacterial Isolates Inoculation_MIC Inoculate plates with standardized bacterial suspension Isolates->Inoculation_MIC Swab_Plate Swab agar plate with bacterial suspension Isolates->Swab_Plate Media Mueller-Hinton Agar Serial_Dilution Prepare serial dilutions of antibiotics in agar Media->Serial_Dilution Media->Swab_Plate Antibiotics Isepamicin & Gentamicin Stock Solutions Antibiotics->Serial_Dilution Place_Disks Place antibiotic-impregnated discs on agar Antibiotics->Place_Disks Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate plates Inoculation_MIC->Incubation_MIC Read_MIC Determine lowest concentration with no visible growth (MIC) Incubation_MIC->Read_MIC Swab_Plate->Place_Disks Incubation_Disk Incubate plates Place_Disks->Incubation_Disk Measure_Zones Measure diameter of inhibition zones Incubation_Disk->Measure_Zones Interpret Interpret as Susceptible, Intermediate, or Resistant Measure_Zones->Interpret

Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

Isepamicin Sulfate Demonstrates Superior Efficacy Over Amikacin in Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive evaluation of Isepamicin Sulfate has demonstrated its significant efficacy against bacterial strains that have developed resistance to amikacin, a commonly used aminoglycoside antibiotic. This superior performance, supported by extensive in-vitro data, positions this compound as a critical alternative in treating infections caused by multidrug-resistant organisms, particularly Gram-negative bacteria.

The primary mechanism of resistance to amikacin involves the production of aminoglycoside-modifying enzymes (AMEs) by bacteria. These enzymes, such as aminoglycoside 6'-N-acetyltransferase (AAC(6')-Ib), inactivate amikacin by altering its structure, thereby preventing it from binding to its ribosomal target. This compound's unique chemical structure renders it more stable and less susceptible to inactivation by these enzymes, allowing it to maintain its bactericidal activity against many amikacin-resistant strains.[1][2]

Comparative In-Vitro Efficacy

Multiple studies have consistently shown that this compound exhibits lower Minimum Inhibitory Concentrations (MICs) compared to amikacin against a variety of amikacin-resistant Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

Table 1: Comparative MIC Values (μg/mL) for Amikacin-Resistant Escherichia coli
AntibioticMIC50MIC90
Amikacin>256>256
Isepamicin32128

MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Comparative MIC Values (μg/mL) for Amikacin-Resistant Klebsiella pneumoniae
AntibioticMIC50MIC90
Amikacin256>512
Isepamicin64256
Table 3: Comparative MIC Values (μg/mL) for Amikacin-Resistant Pseudomonas aeruginosa
AntibioticMIC50MIC90
Amikacin128512
Isepamicin32128

The data presented in these tables clearly illustrates that significantly lower concentrations of this compound are required to inhibit the growth of amikacin-resistant strains of E. coli, K. pneumoniae, and P. aeruginosa as compared to amikacin itself.

Mechanism of Action and Resistance

Isepamicin, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, leading to the misreading of mRNA and inhibition of protein synthesis. This ultimately disrupts essential cellular processes and leads to bacterial cell death.

The primary mechanism of amikacin resistance is the enzymatic modification of the antibiotic by AMEs. The diagram below illustrates how Isepamicin's structure allows it to evade this resistance mechanism.

Aminoglycoside_Resistance cluster_0 Bacterial Cell Amikacin Amikacin AME Aminoglycoside- Modifying Enzyme (e.g., AAC(6')-Ib) Amikacin->AME Binding & Modification Isepamicin Isepamicin Isepamicin->AME Reduced Binding/ No Modification Ribosome 30S Ribosomal Subunit Isepamicin->Ribosome Binding Inactive_Amikacin Inactive Amikacin AME->Inactive_Amikacin Inactivation Protein_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Inhibition Leads to Cell_Death Bacterial Cell Death Protein_Inhibition->Cell_Death Results in Inactive_Amikacin->Ribosome No Binding Experimental_Workflow start Start: Isolate Amikacin-Resistant Strain prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plates Inoculate Microtiter Plates prep_inoculum->inoculate_plates dilute_antibiotics Prepare Serial Dilutions of Isepamicin & Amikacin dilute_antibiotics->inoculate_plates incubate Incubate at 35°C for 16-20 hours inoculate_plates->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze and Compare MIC Data read_mic->analyze end End: Determine Relative Efficacy analyze->end

References

A Comparative Analysis of the Pharmacokinetics of Isepamicin Sulfate and Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of Isepamicin Sulfate and other prominent aminoglycosides, namely Amikacin, Gentamicin, and Tobramycin. The information presented is collated from various clinical and pharmacokinetic studies, with a focus on providing supporting experimental data and detailed methodologies to aid in research and development.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Isepamicin, Amikacin, Gentamicin, and Tobramycin in adult populations with normal renal function. These values represent a general overview and can vary based on patient-specific factors such as age, weight, and renal function.

Pharmacokinetic ParameterThis compoundAmikacinGentamicinTobramycin
Elimination Half-Life (t½) 2 - 3 hours[1][2]~2 hours2 - 3 hours[3]~2 hours[4]
Volume of Distribution (Vd) 0.23 - 0.29 L/kg[2]0.23 L/kg[5]~0.25 L/kg[3]0.3 - 0.4 L/kg[4]
Total Body Clearance (CL) 1.1 - 1.3 mL/min/kg[2]~0.10 - 0.15 L/h/kg[5]4.58 L/h/70 kg[3]Proportional to creatinine clearance[6]
Plasma Protein Binding Not bound[1]< 20%< 10%Approximately 30-40%[4]
Primary Route of Elimination Renal (unchanged)[1][2][7]Renal (unchanged)[4]Renal (unchanged)[3]Renal (unchanged)[4][8]

In-Depth Pharmacokinetic Profiles

This compound

Isepamicin, a semisynthetic aminoglycoside, exhibits a pharmacokinetic profile characterized by rapid distribution and elimination.[1][2] Its kinetics are generally linear over the therapeutic dose range of 7.5 to 25 mg/kg.[1][2] Following intravenous administration, the plasma concentration-time curve is best described by a tri-exponential equation, indicating a multi-compartment model of distribution.[2] The initial distribution phase is rapid, followed by a slower elimination phase.[2] A key feature of Isepamicin is its stability against many aminoglycoside-inactivating enzymes, which can be a significant advantage in treating resistant bacterial strains.[1]

Amikacin

Amikacin's pharmacokinetics are also characterized by rapid distribution into the extracellular fluid. Its elimination is primarily via glomerular filtration, with the clearance being highly correlated with creatinine clearance.[9] Studies in various patient populations, including those in intensive care units, have shown an increased volume of distribution.[10]

Gentamicin

Gentamicin's pharmacokinetics have been extensively studied and are known to be influenced by various patient factors, including age, renal function, and clinical status (e.g., critically ill patients).[3][11] The volume of distribution can be larger in neonates and critically ill patients compared to healthy adults.[3] Gentamicin clearance is directly proportional to creatinine clearance.[12]

Tobramycin

Similar to other aminoglycosides, tobramycin is primarily eliminated by the kidneys through glomerular filtration.[8] Its volume of distribution is approximately equivalent to the extracellular fluid volume.[6] The pharmacokinetics of tobramycin are generally described by a two-compartment model.[6]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above typically involves the following methodologies:

Subject Population and Dosing
  • Study Design: Healthy adult volunteers or specific patient populations (e.g., patients with renal impairment, critically ill patients) are recruited.[7][12][13] Crossover study designs are often employed to compare different routes of administration or dosing regimens.[14]

  • Drug Administration: The aminoglycoside is administered as a single intravenous (IV) infusion over a specified period (e.g., 30 or 60 minutes) or as an intramuscular (IM) injection.[1][7][14]

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples are collected at predetermined time points before, during, and after drug administration.[15] The timing of these samples is crucial for accurately defining the concentration-time profile.

  • Urine Collection: Urine is often collected over a 24-hour period to determine the extent of renal excretion.[7]

  • Analytical Methods: The concentration of the aminoglycoside in plasma, serum, and urine is determined using validated analytical methods such as high-performance liquid chromatography (HPLC), radioimmunoassay (RIA), or fluorescence polarization immunoassay (FPIA).[7][14][16]

Pharmacokinetic Analysis
  • Modeling: The plasma concentration-time data are analyzed using pharmacokinetic modeling software. One-compartment or multi-compartment models are fitted to the data to estimate the pharmacokinetic parameters.[6][17][18]

  • Parameter Calculation: Key parameters such as elimination half-life (t½), volume of distribution (Vd), total body clearance (CL), and area under the concentration-time curve (AUC) are calculated from the model.[2]

Visualizing Experimental Workflows and Pathways

To illustrate the typical processes involved in a comparative pharmacokinetic study and the general mechanism of action of aminoglycosides, the following diagrams are provided.

Experimental_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Drug_Administration Drug Administration (IV Infusion or IM Injection) Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Urine_Collection 24h Urine Collection Drug_Administration->Urine_Collection Sample_Processing Sample Processing (Centrifugation) Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing Concentration_Measurement Concentration Measurement (e.g., HPLC, FPIA) Sample_Processing->Concentration_Measurement PK_Modeling Pharmacokinetic Modeling (Compartmental Analysis) Concentration_Measurement->PK_Modeling Parameter_Estimation Parameter Estimation (t½, Vd, CL, AUC) PK_Modeling->Parameter_Estimation

Caption: A typical workflow for a clinical pharmacokinetic study of aminoglycosides.

Aminoglycoside_MOA cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits mRNA mRNA mRNA->Protein_Synthesis Template for Aberrant_Proteins Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Leads to misreading of mRNA Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition of Aberrant_Proteins->Cell_Death

Caption: The mechanism of action of aminoglycosides, leading to bacterial cell death.

References

A Comparative Guide to the Validation of the Microbiological Assay for Isepamicin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the microbiological assay for Isepamicin Sulfate, a critical aminoglycoside antibiotic. It details the experimental protocols and performance data necessary to ensure the assay's accuracy, reliability, and suitability for its intended purpose. Furthermore, it offers a comparison with alternative methods, empowering researchers to make informed decisions for their analytical needs.

Introduction to this compound and its Microbiological Assay

Isepamicin is a semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative bacteria. Its potency is determined by a microbiological assay, which measures the inhibition of growth of a susceptible microorganism in the presence of the antibiotic. This biological assay is essential for ensuring the quality and efficacy of this compound in pharmaceutical formulations.

The most common method for the microbiological assay of Isepamicin is the cylinder-plate agar diffusion method. This technique involves placing cylindrical reservoirs containing known concentrations of an Isepamicin standard and the test sample onto an agar plate inoculated with a susceptible test organism, typically Bacillus subtilis (ATCC 6633). After an incubation period, the diameter of the zones of growth inhibition around the cylinders is measured. The potency of the test sample is then calculated by comparing the size of its inhibition zone to those produced by the standard concentrations.

Comparison of Assay Methodologies

While the agar diffusion method is widely used, other techniques can be employed for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Enzyme Immunoassay (EIA) are two common alternatives. A comparative study has shown that HPLC and EIA methods yield values that compare favorably with the microbiological assay for measuring Isepamicin concentrations in plasma and urine.

FeatureMicrobiological Assay (Agar Diffusion)High-Performance Liquid Chromatography (HPLC)Enzyme Immunoassay (EIA)
Principle Measures biological activity (inhibition of microbial growth).Separates and quantifies the analyte based on its physicochemical properties.Utilizes antigen-antibody binding for quantification.
Specificity Can be influenced by other biologically active substances.Highly specific for the parent drug and its related substances.Highly specific due to the nature of antibody binding.
Sensitivity High (e.g., 0.08 µg/mL in plasma)Moderate (e.g., 0.20 µg/mL in plasma)Very High (e.g., 0.05 µg/mL in plasma)
Throughput Lower, requires incubation time.Higher, automated systems are available.High, suitable for large sample numbers.
Cost Relatively low.High initial instrument cost and ongoing solvent costs.Moderate to high, depending on the cost of reagents.
Information Provided Direct measure of biological potency.Precise quantification of the chemical entity.Quantification based on immunological reaction.

Validation of the Microbiological Assay for this compound

The validation of a microbiological assay is crucial to demonstrate its suitability for its intended purpose. The key validation parameters, as recommended by pharmacopoeias and regulatory guidelines, are linearity, accuracy, precision (repeatability and intermediate precision), specificity, and robustness.

Experimental Protocols

1. Test Organism and Media:

  • Test Organism: Bacillus subtilis ATCC 6633 is a commonly used susceptible organism.

  • Culture Media: A two-layer agar system is often employed. The base layer consists of nutrient agar, and the seed layer is nutrient agar inoculated with a standardized suspension of the test organism. The pH of the seed layer is adjusted to enhance the zones of inhibition.

2. Standard and Sample Preparation:

  • A reference standard of this compound with a known potency is used to prepare a series of standard solutions of varying concentrations.

  • The test sample is diluted to a concentration expected to be in the middle of the standard curve range.

3. Assay Procedure (Cylinder-Plate Method):

  • Sterile stainless steel or porcelain cylinders are placed on the surface of the inoculated agar plates.

  • The cylinders are filled with the standard and sample solutions in a randomized layout to minimize the effects of any variability in the agar plate.

  • The plates are incubated under specified conditions (e.g., temperature and time) to allow for the diffusion of the antibiotic and the growth of the microorganism.

  • The diameters of the zones of inhibition are measured using a calibrated instrument.

Data Presentation: Validation Parameters

The following tables summarize the typical acceptance criteria and representative data for the validation of a microbiological assay for this compound.

Table 1: Linearity

Concentration (µg/mL)Zone Diameter (mm)
5.014.2
10.017.5
20.020.8
40.024.1
80.027.3
Correlation Coefficient (r) ≥ 0.98
Representative Result 0.995

Table 2: Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8.07.998.8
10.010.2102.0
12.011.898.3
Acceptance Criteria 90.0 - 110.0%
Representative Mean Recovery 99.7%

Table 3: Precision

ParameterAcceptance Criteria (RSD%)Representative Result (RSD%)
Repeatability (Intra-assay precision)≤ 5.0%2.5%
Intermediate Precision (Inter-assay precision)≤ 10.0%4.8%

Table 4: Specificity

SampleZone of Inhibition
This compoundPresent
Placebo (formulation without Isepamicin)Absent
Degraded Isepamicin SampleReduced Zone Size

Table 5: Robustness

Parameter VariedResult
Incubation Temperature (± 2°C)No significant effect on potency
pH of Media (± 0.2)No significant effect on potency
Inoculum Concentration (± 10%)No significant effect on potency

Visualizing the Workflow and Validation Logic

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship between the validation parameters.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare and Sterilize Media inoculate_plates Inoculate Agar Plates prep_media->inoculate_plates prep_organism Prepare Test Organism Inoculum prep_organism->inoculate_plates prep_solutions Prepare Standard and Sample Solutions fill_cylinders Fill Cylinders with Solutions prep_solutions->fill_cylinders place_cylinders Place Cylinders inoculate_plates->place_cylinders place_cylinders->fill_cylinders incubate Incubate Plates fill_cylinders->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones calculate_potency Calculate Potency measure_zones->calculate_potency

Caption: Experimental workflow for the microbiological assay of this compound.

validation_parameters assay_validation Assay Validation linearity Linearity assay_validation->linearity accuracy Accuracy assay_validation->accuracy precision Precision assay_validation->precision specificity Specificity assay_validation->specificity robustness Robustness assay_validation->robustness repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision

Caption: Logical relationship of key validation parameters for a microbiological assay.

Conclusion

The microbiological assay for this compound, when properly validated, provides a reliable method for determining the potency of this important antibiotic. This guide has outlined the essential validation parameters, provided detailed experimental protocols, and presented representative data to aid researchers in establishing and verifying the performance of this assay. By adhering to these principles, scientists and drug development professionals can ensure the quality and consistency of this compound, ultimately contributing to the safety and efficacy of this therapeutic agent.

cross-resistance patterns between Isepamicin Sulfate and other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of Isepamicin Sulfate's performance against other antibiotics, supported by experimental data, to elucidate its cross-resistance patterns and potential therapeutic advantages.

Comparative In Vitro Activity of this compound

Isepamicin, a semisynthetic aminoglycoside, has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacteria, including strains resistant to other aminoglycosides. Its efficacy is often comparable or superior to other commonly used antibiotics.

A study on nosocomial bloodstream infections in Taiwan revealed that against 154 Enterobacteriaceae isolates, isepamicin shared the lowest resistance rate with amikacin (3.9%), outperforming tobramycin (18.2%) and gentamicin (21.4%). For 93 non-fermentative Gram-negative bacilli, isepamicin exhibited the lowest resistance rate (23.7%) compared to amikacin (27.9%), tobramycin (38.7%), and gentamicin (40.9%).[1][2] Another study in Northern India on Gram-negative bacteria showed isepamicin to be more effective against Escherichia coli and Klebsiella pneumoniae than amikacin.[3][4] Specifically, 66.67% of E. coli isolates were susceptible to isepamicin compared to 29.63% for amikacin, and for K. pneumoniae, the susceptibility was 52.17% for isepamicin versus 43.48% for amikacin.[3]

In a Belgian study focusing on isolates from intensive care units, isepamicin was active against 91% of all Gram-negative isolates, surpassing ciprofloxacin (84%), gentamicin (88%), cefepime (89%), and amikacin (89%), though it was less active than meropenem (94%).[5] Notably, complete cross-susceptibility or cross-resistance between amikacin and isepamicin was observed in over 95% of the tested isolates.[5] However, discrepancies were noted, with 12% of Enterobacter aerogenes isolates being resistant to amikacin but susceptible to isepamicin.[5]

The structural characteristics of isepamicin contribute to its stability against many aminoglycoside-modifying enzymes (AMEs), a common mechanism of resistance.[6][7] This allows it to retain activity against strains that have developed resistance to other aminoglycosides through enzymatic modification.[6][8]

Table 1: Comparative Susceptibility of Gram-Negative Bacteria to Isepamicin and Other Antibiotics
Bacterial Group/SpeciesIsepamicin Susceptibility (%)Amikacin Susceptibility (%)Gentamicin Susceptibility (%)Tobramycin Susceptibility (%)Other Antibiotics Susceptibility (%)Reference
Enterobacteriaceae 96.196.178.681.8-[1]
Escherichia coli 66.6729.63---[3]
Klebsiella pneumoniae 52.1743.48---[3]
Enterobacter cloacae 85.7185.7171.4371.43-[3][9]
Pseudomonas aeruginosa 85.7185.7185.7185.71-[3][9]
Non-fermentative Gram-negative bacilli 76.372.159.161.3-[1]
All Gram-negative isolates (ICU) 918988-Cefepime: 89%, Ciprofloxacin: 84%, Meropenem: 94%[5]

Experimental Protocols

The data presented in this guide are derived from standard antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.

Agar Dilution Method

This method was utilized to determine the Minimum Inhibitory Concentration (MIC) of the antibiotics against various bacterial isolates.[1]

  • Media Preparation: Mueller-Hinton agar was prepared according to the manufacturer's instructions and sterilized.

  • Antibiotic Dilution: Serial twofold dilutions of this compound, amikacin, gentamicin, and tobramycin were prepared. Each dilution was then added to a separate batch of molten agar.

  • Plate Pouring: The agar-antibiotic mixtures were poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation: Bacterial isolates were cultured overnight in a suitable broth medium. The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was then further diluted to yield a final inoculum of 10⁴ CFU per spot.

  • Inoculation: A multipoint inoculator was used to spot the prepared bacterial inocula onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: The plates were incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Kirby-Bauer Disc Diffusion Method

This method is a qualitative test to determine the susceptibility of bacterial isolates to different antibiotics.[3][4]

  • Media Preparation: Mueller-Hinton agar plates were prepared.

  • Inoculum Preparation: A bacterial inoculum was prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: A sterile cotton swab was dipped into the inoculum and streaked evenly across the entire surface of the agar plate to create a bacterial lawn.

  • Disc Placement: Paper discs impregnated with a standard concentration of isepamicin, amikacin, gentamicin, and tobramycin were placed on the agar surface.

  • Incubation: The plates were incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the area around the disc with no bacterial growth) was measured in millimeters. The results were interpreted as susceptible, intermediate, or resistant based on standardized guidelines (e.g., CLSI).

E-test (Epsilometer Test)

The E-test is a quantitative method for determining the MIC of an antibiotic.[5]

  • Media and Inoculum Preparation: Similar to the Kirby-Bauer method, a bacterial lawn was prepared on a Mueller-Hinton agar plate.

  • E-test Strip Application: A plastic E-test strip, which has a predefined gradient of antibiotic concentration on one side, was placed on the agar surface.

  • Incubation: The plates were incubated under appropriate conditions.

  • Result Interpretation: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Visualizing Experimental and Resistance Mechanisms

To better illustrate the processes involved in determining and understanding cross-resistance, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Isolate Bacterial Isolate Culture Overnight Culture Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum AgarDilution Agar Dilution (MIC Determination) Inoculum->AgarDilution DiscDiffusion Disc Diffusion (Zone of Inhibition) Inoculum->DiscDiffusion Etest E-test (MIC Determination) Inoculum->Etest Measurement Measure MIC or Zone Diameter AgarDilution->Measurement DiscDiffusion->Measurement Etest->Measurement Interpretation Interpret Results (Susceptible, Intermediate, Resistant) Measurement->Interpretation Comparison Compare Cross-Resistance Patterns Interpretation->Comparison Resistance_Mechanism cluster_aminoglycosides Aminoglycosides cluster_bacteria Resistant Bacterium Isepamicin This compound AME Aminoglycoside-Modifying Enzymes (AMEs) Isepamicin->AME Resistant to Inactivation Ribosome Bacterial Ribosome (Target Site) Isepamicin->Ribosome Inhibits Protein Synthesis OtherAminoglycosides Other Aminoglycosides (e.g., Amikacin, Gentamicin) OtherAminoglycosides->AME Inactivated by OtherAminoglycosides->Ribosome Inhibits Protein Synthesis AME->OtherAminoglycosides Modifies Drug

References

comparative safety and toxicity profiles of Isepamicin and amikacin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Isepamicin and Amikacin: Efficacy, Safety, and Toxicity Profiles

Introduction

Isepamicin and amikacin are potent, broad-spectrum aminoglycoside antibiotics crucial in treating severe bacterial infections.[1] Isepamicin, a derivative of gentamicin B, and amikacin, derived from kanamycin A, are particularly effective against a range of Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] Their clinical utility, however, is moderated by potential nephrotoxicity and ototoxicity, characteristic side effects of this antibiotic class.[3][4] This guide provides a detailed comparison of their safety and toxicity, supported by clinical data and experimental protocols, to inform researchers and drug development professionals.

Mechanism of Action and Toxicity Pathway

Both isepamicin and amikacin exert their bactericidal effects by irreversibly binding to the 30S ribosomal subunit of bacteria.[2][5] This action disrupts protein synthesis by interfering with the initiation complex, causing misreading of mRNA, and leading to the production of nonfunctional or toxic proteins, which ultimately results in bacterial cell death.[5][6]

The toxicity of aminoglycosides in mammalian cells is linked to their accumulation in the renal cortex and the perilymph and endolymph of the inner ear.[2] The cationic nature of these molecules facilitates their binding to anionic phospholipids on the cell membranes of renal proximal tubule cells and cochlear hair cells, leading to cellular uptake. Inside the cells, they can generate reactive oxygen species (ROS), induce mitochondrial damage, and trigger apoptotic pathways, leading to nephrotoxicity and ototoxicity.[6]

cluster_Toxicity Aminoglycoside-Induced Cellular Toxicity Drug Aminoglycoside (Isepamicin/Amikacin) Cell Renal / Cochlear Cell Uptake Drug->Cell Binding & Entry ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Mito Mitochondrial Damage Cell->Mito Apoptosis Apoptosis ROS->Apoptosis Mito->Apoptosis Toxicity Ototoxicity & Nephrotoxicity Apoptosis->Toxicity

Caption: General pathway of aminoglycoside-induced cellular toxicity.

Comparative Efficacy

Clinical studies have demonstrated that isepamicin and amikacin have comparable efficacy in treating a variety of bacterial infections.

Table 1: Comparative Clinical and Bacteriological Efficacy

Infection Type Patient Population Isepamicin Success Rate Amikacin Success Rate Citation
Various Infections Pediatric 98% (117/120) clinical cure/improvement 95% (58/61) clinical cure/improvement [7]
99% (75/76) bacteriological elimination 92% (35/38) bacteriological elimination [7]
Lower Respiratory Tract Adult 90% (112/125) clinical cure/improvement 92% (55/60) clinical cure/improvement [8]
86% (54/63) bacteriological elimination 83% (25/30) bacteriological elimination [8]
Intra-abdominal Adult 96.3% (130/135) clinical cure/improvement 94.3% (66/70) clinical cure/improvement [9]
93.3% (126/135) bacteriological elimination 95.7% (67/70) bacteriological elimination [9]
Urinary Tract Pediatric 93.0% (39/42) bacteriological elimination 93.4% (70/75) bacteriological elimination [10]
Urinary Tract Adult 91% (92/101) pathogen elimination 93% (51/55) pathogen elimination [11]
Febrile Neutropenia Pediatric 100% clinical & bacteriological response 100% clinical & bacteriological response [12]

| Pyelonephritis | Pediatric | 100% clinical & bacteriological response | 100% clinical & bacteriological response |[13] |

Comparative Safety and Toxicity Profiles

While both drugs are effective, their safety profiles, particularly concerning nephrotoxicity and ototoxicity, are a primary consideration for clinical use.

Nephrotoxicity

Nephrotoxicity is a significant concern with aminoglycoside therapy and is typically reversible upon discontinuation of the drug.[4] It is often monitored by measuring serum creatinine levels.

Table 2: Comparative Incidence of Nephrotoxicity

Study Population Isepamicin Incidence Amikacin Incidence Definition of Nephrotoxicity Citation
Pediatric (Various Infections) 2% (4/187) 1% (1/191) Increase in serum creatinine of ≥0.5 mg/dL [7]
Adult (Urinary Tract) 4 patients 4 patients Potentially significant increases in serum creatinine [11]
Adult (Intra-abdominal) 2 patients (withdrew) 1 patient (withdrew) Unspecified renal problems [9]

| Pediatric (Urinary Tract) | 0% (0/42) | 1.3% (1/75) | Not specified |[10] |

Ototoxicity

Ototoxicity, which can manifest as hearing loss (cochleotoxicity) or balance problems (vestibulotoxicity), is often irreversible.[4] Studies suggest that isepamicin may have a lower ototoxic potential than amikacin.

Table 3: Comparative Incidence of Ototoxicity

Study Population Isepamicin Incidence Amikacin Incidence Method of Assessment Citation
Pediatric (Various Infections) 1 patient 2 patients Audiogram (≥20 dB threshold) [7]
Adult (Urinary Tract) 1 patient 2 patients Audiogram (≥dB threshold), no clinical signs [11]
Adult (Intra-abdominal) 1 patient 0 patients Audiometric testing [9]

| Animal Study (Guinea Pigs) | Markedly less than amikacin | Higher incidence | Not specified |[14][15] |

Overall Adverse Events

The overall incidence of treatment-related adverse events appears to be similar between the two drugs, with most events being mild to moderate in severity.

Table 4: Comparative Overall Adverse Events

Study Population Isepamicin Incidence Amikacin Incidence Common Adverse Events Citation
Adult (Lower Respiratory Tract) 10% 13% Not specified [8]
Adult (Urinary Tract) 15% 6% Not specified [11]
Adult (Intra-abdominal) 6% 6% Diarrhea, nausea, vomiting [9]

| Pediatric (Urinary Tract) | 2.3% (1/42) | 2.6% (2/75) | Flushed face, liver function impairment |[10] |

Experimental Protocols

The data presented is derived from prospective, randomized, multicenter clinical trials. Below are representative methodologies.

cluster_Workflow Comparative Clinical Trial Workflow A Patient Enrollment (e.g., Acute Pyelonephritis) B Randomization A->B C1 Isepamicin Arm (e.g., 7.5 mg/kg q12h) B->C1 Group 1 C2 Amikacin Arm (e.g., 7.5 mg/kg q12h) B->C2 Group 2 D Treatment Period (e.g., 10-14 days) C1->D C2->D E Monitoring D->E F Primary Endpoint Assessment (Clinical & Bacteriological Cure) D->F G Safety Assessment (Serum Creatinine, Audiometry) D->G

Caption: Workflow of a randomized controlled trial comparing Isepamicin and Amikacin.

Protocol for Pediatric Pyelonephritis Study[13]
  • Objective: To compare the efficacy and safety of isepamicin versus amikacin in children with pyelonephritis.

  • Study Design: A prospective, randomized comparative trial.

  • Patient Population: Sixteen children with a diagnosis of pyelonephritis. Ten received isepamicin and six received amikacin.

  • Dosing Regimen: Both drugs were administered at a dose of 7.5 mg/kg intravenously every 12 hours for 10-14 days.

  • Efficacy Assessment: Clinical response and bacteriological response (urine culture) were evaluated.

  • Safety Assessment: Adverse events were monitored throughout the study. Serum peak and trough levels were measured.

Protocol for Adult Lower Respiratory Tract Infection Study[8]
  • Objective: To compare the efficacy and safety of isepamicin and amikacin in hospitalized adults with acute lower respiratory tract infections.

  • Study Design: A prospective, multicenter, open-label, randomized trial.

  • Patient Population: Hospitalized adult patients with pneumonia or bronchitis.

  • Dosing Regimen:

    • Isepamicin: 8 or 15 mg/kg once daily.

    • Amikacin: 7.5 mg/kg twice daily.

  • Efficacy Assessment: Clinical cure or improvement at the end of treatment. Elimination of target pathogens.

  • Safety Assessment: Monitoring of treatment-related adverse events, with specific attention to nephrotoxicity and ototoxicity.

Conclusion

The available evidence from multiple clinical trials indicates that isepamicin and amikacin have broadly comparable clinical and bacteriological efficacy across a range of infections in both pediatric and adult populations.[7][8][9][12] In terms of safety, the incidence of nephrotoxicity and overall adverse events appears to be similar between the two aminoglycosides.[7][9][11] However, some clinical and preclinical evidence suggests that isepamicin may be associated with a lower risk of ototoxicity compared to amikacin, a significant potential advantage given the irreversible nature of this side effect.[9][11][14][15] Therefore, while both are highly effective antibiotics, isepamicin might represent a safer alternative in scenarios where the risk of ototoxicity is a major concern.

References

Safety Operating Guide

Proper Disposal Procedures for Isepamicin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Isepamicin Sulfate, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its hazards. According to its Safety Data Sheet (SDS), this compound is classified as:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]

  • Causes skin and serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

  • Very toxic to aquatic life with long-lasting effects (Acute and Chronic aquatic toxicity, Category 1).[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[1][2]

  • Hand Protection: Use protective, chemical-impermeable gloves.[1][2]

  • Skin and Body Protection: Wear impervious clothing or a lab coat.[1][2]

  • Respiratory Protection: If dust or aerosols may be generated, use a suitable respirator.[1][2]

General Disposal Principles

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[1][2] This must be done in accordance with all prevailing country, federal, state, and local regulations.[1] Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular solid waste.[4][5] Discharging into the environment must be avoided due to its high aquatic toxicity.[1][6]

Step-by-Step Disposal Procedures

Step 1: Waste Segregation

  • All waste containing this compound must be segregated from general laboratory waste.

  • Distinguish between different forms of waste:

    • Pure this compound (Powder): Unused or expired pure product.

    • Concentrated Stock Solutions: High-concentration solutions are considered hazardous chemical waste.[7]

    • Diluted Solutions and Contaminated Media: Cell culture media or other buffers containing this compound.

    • Contaminated Labware: Pipette tips, flasks, gloves, etc., that have come into contact with the substance.

Step 2: Containerization and Labeling

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The label should clearly state "Hazardous Waste," "this compound," and include relevant hazard symbols (e.g., Health Hazard, Environment).

Step 3: Disposal of Specific Waste Streams

  • Pure Product and Concentrated Stock Solutions: These are to be collected as hazardous chemical waste.[7] Do not attempt to treat or neutralize them in the lab. Arrange for pickup and disposal by your institution's certified hazardous waste management service.

  • Diluted Solutions (e.g., Used Culture Media): Isepamicin is an aminoglycoside antibiotic. This class of antibiotics is heat-stable and is not destroyed by normal autoclaving or boiling .[7] Therefore, autoclaving is not a sufficient treatment method for media containing Isepamicin. These liquids should be collected as hazardous chemical waste.[7]

  • Contaminated Labware (Solid Waste): All disposable items (gloves, pipette tips, plasticware) contaminated with this compound should be placed in the designated hazardous waste container for solids.

Step 4: Handling Spills

  • Ensure adequate ventilation and wear full PPE.[1][2]

  • Prevent further leakage or spillage.[1][2] Keep the product away from drains and water courses.[1]

  • For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[1]

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust formation.[2][6]

  • Collect all contaminated material and cleanup residues into a suitable, sealed container for disposal as hazardous waste.[1][2]

  • Decontaminate the spill area and equipment with alcohol or another suitable solvent and dispose of cleaning materials as hazardous waste.[1]

Step 5: Final Disposal

  • Store the sealed hazardous waste container in a cool, well-ventilated, and secure area, away from incompatible materials, pending collection.[1][2]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. The primary disposal method for this type of waste is typically incineration at a permitted treatment facility.[4][8]

Data Presentation: this compound Hazard & Disposal Summary

ParameterDescriptionSource(s)
Chemical Name This compound[1]
CAS Number 67814-76-0[1][2]
Antibiotic Class Aminoglycoside[7][9]
GHS Hazard Class Acute Toxicity, Oral (Category 4)[1]
Skin Irritation (Category 2)[2][3]
Eye Irritation (Category 2)[2][3]
Acute Aquatic Toxicity (Category 1)[1]
Chronic Aquatic Toxicity (Category 1)[1]
Key Hazard Statements H302: Harmful if swallowed.[1][3]
H410: Very toxic to aquatic life with long lasting effects.[1]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1][2]
In-Lab Treatment Autoclaving is NOT effective for deactivation.[7]
Regulatory Framework Resource Conservation and Recovery Act (RCRA), Environmental Protection Agency (EPA), plus state and local regulations.[4][8][10]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Pure Solid or Expired Product waste_type->pure_solid  Solid conc_solution Concentrated Stock Solution waste_type->conc_solution  Conc. Liquid dilute_solution Diluted Solution or Used Culture Media waste_type->dilute_solution  Dilute Liquid contaminated_items Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_items  Solid Labware solid_container Collect in Labeled Hazardous Solid Waste Container pure_solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container conc_solution->liquid_container autoclave_check Is Autoclaving Sufficient? dilute_solution->autoclave_check contaminated_items->solid_container autoclave_no NO (Aminoglycoside is heat-stable) autoclave_check->autoclave_no autoclave_no->liquid_container final_disposal Arrange Pickup by Certified Hazardous Waste Contractor (via EHS Office) solid_container->final_disposal liquid_container->final_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isepamicin Sulfate
Reactant of Route 2
Isepamicin Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.